molecular formula C10H12N2O4 B8034195 3-Hydroxy-5-nitro-N-propylbenzamide

3-Hydroxy-5-nitro-N-propylbenzamide

Número de catálogo: B8034195
Peso molecular: 224.21 g/mol
Clave InChI: KFWZGDLLYPSFTI-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

3-Hydroxy-5-nitro-N-propylbenzamide is a chemical compound with the CAS registry number 1395037-75-8 . Its molecular formula is C10H12N2O4, and it has a molecular weight of 224.22 g/mol . The compound is a benzamide derivative, characterized by a hydroxy group and a nitro group attached to the benzene ring at the 3 and 5 positions, respectively, with an N-propylcarboxamide chain . This specific structure makes it a potential intermediate in organic synthesis and medicinal chemistry research for constructing more complex molecules. As a building block, it can be used in the exploration of structure-activity relationships, particularly in the development of pharmacologically active compounds. Researchers may utilize this compound in studies involving amide bond formation, nitro group reduction, or as a precursor for heterocyclic systems. The product is labeled For Research Use Only and is not intended for diagnostic or therapeutic applications. It is offered with cold-chain transportation to ensure stability . Researchers should refer to the available safety data sheets for proper handling and storage information.

Propiedades

IUPAC Name

3-hydroxy-5-nitro-N-propylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O4/c1-2-3-11-10(14)7-4-8(12(15)16)6-9(13)5-7/h4-6,13H,2-3H2,1H3,(H,11,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFWZGDLLYPSFTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1=CC(=CC(=C1)O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

3-Hydroxy-5-nitro-N-propylbenzamide synthesis pathway

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Synthesis of 3-Hydroxy-5-nitro-N-propylbenzamide

Abstract

This technical guide provides a comprehensive, in-depth overview of a viable synthetic pathway for 3-Hydroxy-5-nitro-N-propylbenzamide, a substituted benzamide of interest in medicinal chemistry and drug development research. This document is intended for an audience of researchers, scientists, and professionals in the field of organic synthesis and drug development. The guide emphasizes not only the procedural steps but also the underlying chemical principles, the rationale for experimental choices, and strategies for overcoming potential challenges. The synthesis is presented as a two-step process commencing from the commercially available starting material, 3-hydroxybenzoic acid. Key transformations include a regiochemically challenging electrophilic aromatic nitration followed by a standard amide bond formation. This guide provides detailed, actionable protocols and discusses the critical aspects of reaction control and product purification.

Introduction and Retrosynthetic Analysis

3-Hydroxy-5-nitro-N-propylbenzamide is a molecule that incorporates several key functional groups: a hydroxylated and nitrated benzene ring, and an N-alkylated amide. Such structures are common scaffolds in pharmacologically active compounds.[1] A logical retrosynthetic analysis of the target molecule suggests a straightforward, two-step approach. The primary disconnection is at the amide bond, which can be reliably formed from a carboxylic acid precursor and an amine. This leads to the key intermediate, 3-hydroxy-5-nitrobenzoic acid, and n-propylamine. The intermediate, in turn, can be synthesized from 3-hydroxybenzoic acid via electrophilic aromatic substitution, specifically, nitration.

This strategy is advantageous as it begins with a simple, inexpensive, and readily available starting material. However, it introduces a significant chemical challenge in the first step: controlling the regioselectivity of the nitration reaction.

Diagram 1: Retrosynthetic Pathway

G TM Target Molecule 3-Hydroxy-5-nitro-N-propylbenzamide KI Key Intermediate 3-hydroxy-5-nitrobenzoic acid TM->KI Amide Disconnection (C-N) Amine n-Propylamine TM->Amine Amide Disconnection (C-N) SM Starting Material 3-hydroxybenzoic acid KI->SM Nitration (Ar-H to Ar-NO2) G sub 3-Hydroxybenzoic Acid p2 2-Nitro Isomer sub->p2 ortho (OH) (Major) p4 4-Nitro Isomer sub->p4 para (OH) (Major) p6 6-Nitro Isomer sub->p6 ortho (OH) (Major) p5 5-Nitro Isomer sub->p5 meta (COOH) (Minor/Desired)

Caption: Directing effects in the nitration of 3-hydroxybenzoic acid.

Experimental Protocol: Nitration

This protocol is designed to carefully control the reaction conditions to maximize the yield of the desired isomer, followed by a robust purification step.

ParameterValue/Reagent
Starting Material3-hydroxybenzoic acid
ReagentsConcentrated Nitric Acid (70%), Concentrated Sulfuric Acid (98%)
SolventConcentrated Sulfuric Acid
Temperature0 - 5 °C
Reaction Time1-2 hours
Work-upQuenching on ice
PurificationRecrystallization

Step-by-Step Procedure:

  • Preparation of Nitrating Mixture: In a flask immersed in an ice-salt bath, cautiously and slowly add 15 mL of concentrated nitric acid to 15 mL of concentrated sulfuric acid with continuous stirring. This mixture should be prepared fresh and kept cold. [2]2. Dissolution of Substrate: In a separate, larger reaction vessel equipped with a magnetic stirrer and a thermometer, dissolve 13.8 g (0.1 mol) of 3-hydroxybenzoic acid in 50 mL of concentrated sulfuric acid. Cool this mixture in an ice bath to 0 °C. [2]3. Nitration Reaction: While vigorously stirring the 3-hydroxybenzoic acid solution, add the cold nitrating mixture dropwise. The rate of addition must be controlled to maintain the internal temperature of the reaction mixture between 0 and 5 °C. [3]4. Reaction Monitoring: After the addition is complete, allow the mixture to stir in the ice bath for an additional 60-90 minutes. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexanes with a drop of acetic acid).

  • Work-up and Isolation: Carefully pour the reaction mixture onto 500 g of crushed ice with vigorous stirring. A precipitate will form. Allow the ice to melt completely. Collect the crude solid product by vacuum filtration.

  • Washing: Wash the solid filter cake with several portions of ice-cold water until the washings are neutral to pH paper. This removes residual acids. Allow the crude product to air dry.

Purification Protocol: Isomer Separation by Recrystallization

The crude product is a mixture of nitro-isomers. Separation is achieved by fractional recrystallization, which exploits the differences in solubility of the isomers. [4]

  • Transfer the crude, dried solid to a large Erlenmeyer flask.

  • Add a minimal amount of hot water (or a mixture of ethanol/water) to dissolve the solid completely. If the solution is colored, a small amount of activated charcoal can be added, and the solution can be boiled for a few minutes. [3]3. If charcoal was used, perform a hot filtration through a pre-warmed funnel to remove it.

  • Allow the filtrate to cool slowly to room temperature. The desired 3-hydroxy-5-nitrobenzoic acid is generally less soluble than some of the other isomers and should crystallize first.

  • Cool the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration, wash with a small amount of ice-cold water, and dry thoroughly.

  • The purity of the isolated product should be verified by measuring its melting point (literature: 190-195 °C) and using analytical techniques such as ¹H NMR and HPLC. [5]Multiple recrystallizations may be necessary to achieve high purity.

Step 2: Synthesis of 3-Hydroxy-5-nitro-N-propylbenzamide

The final step is the formation of the amide bond between the purified 3-hydroxy-5-nitrobenzoic acid and n-propylamine. This is a standard transformation for which several reliable coupling reagents are available. [6]We will utilize a carbodiimide-mediated coupling using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of 1-Hydroxybenzotriazole (HOBt).

Scientific Rationale: Amide Coupling Mechanism

Direct reaction between a carboxylic acid and an amine is generally unfavorable as it results in a non-reactive ammonium carboxylate salt. [7]Coupling reagents are used to activate the carboxylic acid.

  • Activation: EDC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.

  • Additive Role: This intermediate can rearrange to a stable, unreactive N-acylurea byproduct. To prevent this and to increase the efficiency of the reaction, an additive like HOBt is used. HOBt rapidly reacts with the O-acylisourea to form an activated HOBt-ester.

  • Aminolysis: The amine (n-propylamine) then attacks the activated HOBt-ester, which is more stable than the O-acylisourea but still highly reactive towards the amine. This nucleophilic acyl substitution forms the desired amide bond and regenerates HOBt. The byproduct of EDC is a water-soluble urea, which simplifies purification. [8]

Diagram 3: EDC/HOBt Coupling Mechanism

G cluster_0 Activation cluster_1 Additive Action cluster_2 Aminolysis RCOOH R-COOH OAI O-Acylisourea (Reactive Intermediate) RCOOH->OAI EDC EDC EDC->OAI HOBt_Ester HOBt-Ester (Activated Ester) OAI->HOBt_Ester OAI->HOBt_Ester Urea_Side_Product N-Acylurea (Side Product) OAI->Urea_Side_Product HOBt HOBt HOBt->HOBt_Ester Amide Amide Product (R-CO-NHR') HOBt_Ester->Amide Amine R'-NH2 (n-Propylamine) Amine->Amide HOBt_regen HOBt (regenerated) Amide->HOBt_regen releases

Caption: General mechanism for EDC/HOBt mediated amide bond formation.

Experimental Protocol: Amide Coupling
ParameterValue/Reagent
Starting Material3-hydroxy-5-nitrobenzoic acid
Reagentsn-Propylamine, EDC, HOBt, DIPEA
SolventAnhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
Temperature0 °C to Room Temperature
Reaction Time12-18 hours
Work-upAqueous wash
PurificationColumn Chromatography or Recrystallization

Step-by-Step Procedure:

  • Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 1.83 g (10 mmol, 1.0 eq.) of purified 3-hydroxy-5-nitrobenzoic acid in 50 mL of anhydrous DCM.

  • Reagent Addition: To the stirred solution, add HOBt (1.5 g, 11 mmol, 1.1 eq.). Cool the mixture to 0 °C in an ice bath.

  • Add n-propylamine (0.9 mL, 11 mmol, 1.1 eq.) followed by Diisopropylethylamine (DIPEA) (2.1 mL, 12 mmol, 1.2 eq.).

  • Slowly add EDC hydrochloride (2.1 g, 11 mmol, 1.1 eq.) to the mixture in portions over 10 minutes. [8]5. Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction by TLC until the starting carboxylic acid is consumed.

  • Work-up: Dilute the reaction mixture with an additional 50 mL of DCM. Wash the organic layer sequentially with 5% aqueous HCl (2 x 30 mL), saturated aqueous NaHCO₃ (2 x 30 mL), and brine (1 x 30 mL). [9]7. Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude solid can be purified by flash column chromatography on silica gel (using an ethyl acetate/hexanes gradient) or by recrystallization from a suitable solvent (e.g., ethanol/water or ethyl acetate/hexanes) to afford the pure 3-Hydroxy-5-nitro-N-propylbenzamide.

Conclusion

The synthesis of 3-Hydroxy-5-nitro-N-propylbenzamide from 3-hydroxybenzoic acid is a practical route for laboratory-scale preparation. While the pathway is conceptually straightforward, this guide highlights the critical importance of understanding and controlling the regioselectivity in the initial nitration step. The successful synthesis hinges on careful temperature management during nitration and a meticulous purification strategy to isolate the desired 5-nitro intermediate. The subsequent amide coupling is a robust and high-yielding transformation when modern coupling reagents are employed. The protocols provided herein represent a self-validating system, offering researchers a solid foundation for the synthesis of this and structurally related compounds.

References

  • Rasayan Journal of Chemistry. (2018). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II]. [Link]

  • Gunda, I. G. K., et al. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. [Link]

  • Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]

  • Organic Synthesis. (n.d.). Acid-Amine Coupling using EDCI. [Link]

  • PrepChem.com. (n.d.). Preparation of 3-hydroxy-4-nitrobenzoic acid. [Link]

  • Google Patents. (1985). JPS6089451A - Production of 6-nitro-3-hydroxybenzoic acid.
  • Sathunuru, R., Rao, U. N., & Biehl, E. (2003). Facile, high-yield, regioselective synthesis of ortho-nitrophenols using cerium (IV) ammonium nitrate. Arkivoc, 2003(15), 124-133. [Link]

  • Sana, S., et al. (2012). Ultrasonically Assisted Regioselective Nitration of Aromatic Compounds in Presence of Certain Group V and VI Metal Salts. Green and Sustainable Chemistry, 2(3), 97-111. [Link]

  • Chongqing Chemdad Co., Ltd. (n.d.). 3-HYDROXY-5-NITROBENZOIC ACID. [Link]

  • PubMed. (2020). A Direct, Regioselective and Atom-Economical Synthesis of 3-Aroyl-N-hydroxy-5-nitroindoles by Cycloaddition of 4-Nitronitrosobenzene with Alkynones. [Link]

  • Chemistry Steps. (2025). Amides from Carboxylic Acids-DCC and EDC Coupling. [Link]

  • Sana, S., et al. (2013). Regioselective nitration of aromatic compounds in an aqueous sodium dodecylsulfate and nitric acid medium. Semantic Scholar. [Link]

  • Google Patents. (2019). CN110540496A - A kind of preparation method of 3,5-dihydroxybenzoic acid.
  • Organic Syntheses. (n.d.). m-NITROBENZOIC ACID. [Link]

  • Chemistry LibreTexts. (2020). 3.2B: Purification of Product Mixtures. [Link]

  • Google Patents. (1982).

Sources

An In-depth Technical Guide to the Physicochemical Properties of 3-Hydroxy-5-nitro-N-propylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of drug discovery and materials science, the comprehensive characterization of novel chemical entities is a foundational pillar for innovation. This guide provides an in-depth analysis of the core physicochemical properties of 3-Hydroxy-5-nitro-N-propylbenzamide, a substituted benzamide with potential applications stemming from its unique structural motifs. The presence of a phenolic hydroxyl group, a nitroaromatic system, and an N-alkylated amide linkage imparts a specific set of properties that govern its behavior in both chemical and biological systems.

Understanding these characteristics is not merely an academic exercise; it is critical for predicting a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, guiding formulation development, and ensuring the stability and safety of active pharmaceutical ingredients (APIs).[1][2] This document is structured to provide researchers, scientists, and drug development professionals with both the theoretical underpinnings and detailed, field-proven experimental protocols for the evaluation of this compound. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system for generating reliable and reproducible data.

Molecular Structure and Foundational Data

A thorough analysis begins with the molecule's basic structural and identifying information.

Chemical Structure:

  • IUPAC Name: 3-Hydroxy-5-nitro-N-propylbenzamide

  • CAS Number: 1395037-75-8[3]

  • Molecular Formula: C₁₀H₁₂N₂O₄

  • Molecular Weight: 224.21 g/mol

These foundational data points are the starting line for all subsequent experimental and computational evaluations. The molecular weight, for instance, is critical for all molarity-based calculations in solution studies.

PropertyValueSource
CAS Number 1395037-75-8[3]
Molecular Formula C₁₀H₁₂N₂O₄Calculated
Molecular Weight 224.21 g/mol Calculated

Ionization Constant (pKa)

The ionization constant is arguably one of the most influential physicochemical parameters, as it dictates the charge state of a molecule at a given pH. This, in turn, profoundly affects solubility, lipophilicity, and the ability to interact with biological targets.[4] 3-Hydroxy-5-nitro-N-propylbenzamide possesses a phenolic hydroxyl group, which is acidic, and a weakly basic amide group. The electron-withdrawing nature of the nitro group is expected to increase the acidity (lower the pKa) of the phenolic proton compared to an unsubstituted phenol.

Expert Insight: Why pKa Matters

The phenolic hydroxyl group is the primary ionizable center. At physiological pH (~7.4), a pKa value below 7 would mean the molecule is predominantly in its deprotonated, anionic (phenolate) form, which typically increases aqueous solubility but may decrease cell membrane permeability. Conversely, a pKa above 8 would indicate the molecule is primarily in its neutral, protonated form. Predicting this behavior is crucial for designing in-vitro assays and interpreting ADME data.

Computational pKa Estimation

Before undertaking experimental work, computational models provide a valuable estimation. Modern density functional theory (DFT) methods, combined with a continuum solvation model, can predict pKa values with reasonable accuracy, often within 0.5 pKa units.[5][6][7] For substituted phenols, these calculations model the Gibbs free energy change of deprotonation in an aqueous environment.[8][9]

Experimental Protocol: Potentiometric Titration

This method provides a precise, direct measurement of the pKa.

Principle: The compound is dissolved in a co-solvent/water mixture and titrated with a standardized base (e.g., NaOH). The pH is monitored throughout the titration, and the pKa is determined from the pH at the half-equivalence point.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh ~10-20 mg of 3-Hydroxy-5-nitro-N-propylbenzamide and dissolve it in a suitable co-solvent (e.g., 20-40% methanol or ethanol in water) to ensure complete dissolution. The choice of co-solvent is critical for poorly soluble compounds.[4]

  • System Calibration: Calibrate a high-precision pH meter using at least three standard buffers (e.g., pH 4.01, 7.00, 10.01) at the experimental temperature (25 °C).

  • Titration: Place the sample solution in a jacketed beaker to maintain a constant temperature. Begin stirring and record the initial pH. Add small, precise aliquots of a standardized NaOH solution (e.g., 0.05 M) and record the pH after each addition, allowing the reading to stabilize.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH value at the point where 50% of the acid has been neutralized (the midpoint of the steepest part of the curve). For higher accuracy, calculate the first derivative (dpH/dV) of the titration curve; the peak of this derivative plot corresponds to the equivalence point.

Lipophilicity (LogP and LogD)

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a key determinant of its pharmacokinetic properties, including absorption, membrane permeability, and plasma protein binding.[10] It is commonly expressed as the logarithm of the partition coefficient (LogP) between n-octanol and water. For ionizable molecules like our compound of interest, the distribution coefficient (LogD) at a specific pH (typically 7.4) is more biologically relevant.[11]

Expert Insight: Shake-Flask vs. HPLC

The traditional "shake-flask" method is the gold standard but can be time-consuming and requires significant amounts of pure compound.[4][12] For drug discovery settings, reversed-phase high-performance liquid chromatography (RP-HPLC) offers a high-throughput, reliable alternative that requires minimal sample.[10][12][13][14] The method is based on the correlation between a compound's retention time on a hydrophobic column and its known LogP value.

Experimental Protocol: LogP/LogD Determination by RP-HPLC

Principle: A set of standard compounds with known LogP values is used to create a calibration curve by plotting their retention times (or more accurately, the logarithm of the capacity factor, log k') against their LogP values. The LogP of the test compound is then interpolated from its retention time under the same conditions.[12]

Step-by-Step Methodology:

  • Standard Selection: Choose a set of 5-7 commercially available compounds with a range of known LogP values that bracket the expected LogP of the test compound.

  • Chromatographic Conditions:

    • Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: An isocratic mixture of methanol or acetonitrile and water (or a buffer for LogD). The ratio is adjusted to achieve good retention and peak shape for the standards (e.g., 60:40 Methanol:Water).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector set to a wavelength where the compound has strong absorbance.

    • Temperature: 25 °C.

  • Calibration Curve Generation:

    • Inject each standard compound and record its retention time (t_R_).

    • Determine the column dead time (t_0_) by injecting a non-retained compound like uracil.

    • Calculate the capacity factor for each standard: k' = (t_R_ - t_0_) / t_0_.

    • Plot log k' versus the known LogP values and perform a linear regression. An R² value > 0.98 is required for a valid calibration.

  • Sample Analysis: Dissolve 3-Hydroxy-5-nitro-N-propylbenzamide in the mobile phase, inject it into the HPLC system, and record its retention time.

  • Calculation: Calculate log k' for the test compound and use the linear regression equation from the calibration curve to determine its LogP.

  • LogD at pH 7.4: To determine LogD, replace the water in the mobile phase with a phosphate buffer at pH 7.4 and repeat steps 4 and 5.

G cluster_prep Preparation cluster_hplc HPLC Analysis cluster_calc Calculation & Result prep_standards Prepare Standards (Known LogP) inject_standards Inject Standards & Record Retention Times (tR) prep_standards->inject_standards prep_sample Prepare Test Sample (Unknown LogP) inject_sample Inject Test Sample & Record Retention Time (tR) prep_sample->inject_sample calc_k Calculate log k' for all compounds inject_standards->calc_k inject_sample->calc_k determine_t0 Determine Dead Time (t0) (e.g., Uracil Injection) determine_t0->calc_k build_curve Build Calibration Curve (log k' vs. LogP) calc_k->build_curve interpolate Interpolate LogP of Test Sample build_curve->interpolate

Aqueous Solubility

Solubility is a critical property that directly impacts bioavailability for orally administered drugs.[1] Poor aqueous solubility is a major hurdle in drug development. The solubility of 3-Hydroxy-5-nitro-N-propylbenzamide will be pH-dependent due to its acidic phenol group.

Expert Insight: Kinetic vs. Thermodynamic Solubility

It's important to distinguish between kinetic and thermodynamic solubility. Kinetic solubility is often measured in high-throughput screening from DMSO stock solutions and can overestimate the true equilibrium value. Thermodynamic solubility, determined by methods like the shake-flask technique, represents the true equilibrium state and is the gold standard for regulatory submissions.[15][16]

Experimental Protocol: Shake-Flask Method for Thermodynamic Solubility

Principle: An excess amount of the solid compound is agitated in a specific aqueous medium (e.g., water, buffer) for a prolonged period to ensure equilibrium is reached. The resulting saturated solution is then filtered, and the concentration of the dissolved compound is measured.[4]

Step-by-Step Methodology:

  • Medium Preparation: Prepare the desired aqueous media. For a pH-solubility profile, use a series of buffers (e.g., pH 2.0, 4.5, 6.8, 7.4, and 9.0).

  • Sample Addition: Add an excess amount of solid 3-Hydroxy-5-nitro-N-propylbenzamide to a known volume of each medium in a sealed glass vial. "Excess" means that undissolved solid should be clearly visible.

  • Equilibration: Place the vials in a shaker or rotator in a temperature-controlled environment (e.g., 25 °C or 37 °C) for at least 24-48 hours. This duration is critical to ensure equilibrium is achieved.

  • Phase Separation: After equilibration, allow the vials to stand to let the solid settle. Carefully withdraw a sample of the supernatant and filter it through a low-binding 0.22 µm syringe filter (e.g., PVDF) to remove all undissolved particles.

  • Quantification: Accurately dilute the filtered supernatant and determine the concentration of the dissolved compound using a validated analytical method, typically HPLC-UV or LC-MS.

  • Calculation: The measured concentration is the thermodynamic solubility in that medium, typically expressed in µg/mL or µM.

G cluster_ph Environmental pH cluster_form Molecular Form cluster_property Resulting Property center 3-Hydroxy-5-nitro-N-propylbenzamide ph_low Low pH (pH < pKa) ph_high High pH (pH > pKa) form_neutral Neutral (Protonated) -OH ph_low->form_neutral Favors form_ionic Anionic (Deprotonated) -O⁻ ph_high->form_ionic Favors solubility Aqueous Solubility form_neutral->solubility Lower lipophilicity Lipophilicity (LogD) form_neutral->lipophilicity Higher (LogD ≈ LogP) form_ionic->solubility Higher form_ionic->lipophilicity Lower

Thermal Properties

Thermal analysis provides insights into the melting point, crystallinity, and thermal stability of a compound. For nitroaromatic compounds, in particular, assessing thermal stability is a critical safety consideration, as they can be energetic and decompose exothermically.[17][18][19]

Experimental Protocol: Differential Scanning Calorimetry (DSC)

Principle: DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. It reveals thermal transitions such as melting (endotherm) and decomposition (exotherm).[20]

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 2-5 mg of 3-Hydroxy-5-nitro-N-propylbenzamide into an aluminum DSC pan. Crimp the pan with a lid. For volatile or potentially energetic compounds, use a hermetically sealed pan.

  • Instrumentation: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program: Heat the sample at a constant rate, typically 10 °C/min, under an inert nitrogen atmosphere. A common temperature range is from ambient (e.g., 30 °C) up to 350-400 °C, or until decomposition is complete.

  • Data Analysis:

    • Melting Point (T_m_): The peak temperature of the endothermic event corresponding to melting. The onset temperature is also often reported.

    • Decomposition Temperature (T_d_): The onset temperature of the major exothermic event. The presence of a sharp, significant exotherm indicates a potential thermal hazard.[21]

    • Enthalpy of Fusion (ΔH_fus_): The area under the melting peak, which can be related to the compound's crystallinity.

Summary of Physicochemical Properties

The following table summarizes the key properties to be determined for 3-Hydroxy-5-nitro-N-propylbenzamide through the protocols described above.

ParameterMethodSignificance
pKa Potentiometric TitrationGoverns charge state, impacting solubility and permeability.
LogP / LogD₇.₄ RP-HPLCPredicts membrane permeability and ADME properties.[10]
Aqueous Solubility Shake-FlaskDetermines dissolution rate and bioavailability.[22][23][24]
Melting Point (T_m_) DSCIndicator of purity and lattice energy.
Thermal Stability (T_d_) DSCCritical for handling, storage, and safety assessment.[19][20]

Conclusion

The physicochemical characterization of 3-Hydroxy-5-nitro-N-propylbenzamide, as outlined in this guide, provides the essential data required for its advancement in any research and development pipeline. By employing these robust, validated protocols, researchers can generate a comprehensive data package that elucidates the compound's behavior, potential, and limitations. The interplay between ionization, solubility, and lipophilicity forms the cornerstone of its biopharmaceutical profile, while thermal analysis ensures its safe handling and stability. This holistic understanding is indispensable for making informed decisions in drug discovery, formulation, and chemical process development.

References

  • HPLC-Based Measurements of Various Lipophilicity Parameters to Aid Drug Design. (2020, November 12). Spectroscopy Online. Available from: [Link]

  • Yin, S., et al. (2009). Simultaneous determination of LogD, LogP, and pK(a) of drugs by using a reverse phase HPLC coupled with a 96-well plate auto injector. PubMed. Available from: [Link]

  • Soteras, I., et al. (2006). Calculating pKa values for substituted phenols and hydration energies for other compounds with the first-order Fuzzy-Border continuum solvation model. PMC. Available from: [Link]

  • Kerns, E. H., & Di, L. (2003). High throughput HPLC method for determining Log P values. Google Patents.
  • Serrano-Becerra, C., et al. (2022). An Accurate Approach for Computational pKa Determination of Phenolic Compounds. MDPI. Available from: [Link]

  • Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. (2014, February 10). Agilent. Available from: [Link]

  • Thapa, B., & Schlegel, H. B. (2017). Improved pKa Prediction of Substituted Alcohols, Phenols, and Hydroperoxides in Aqueous Medium Using Density Functional Theory and a Cluster-Continuum Solvation Model. Schlegel Group. Available from: [Link]

  • Klicic, J. J., et al. (2002). Absolute pKa determinations for substituted phenols. SciSpace. Available from: [Link]

  • Chen, J., et al. (2020). Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K, and ternary phase diagrams of benzamide-benzoic acid cocrystals in ethanol at 298.15 K. Spiral. Available from: [Link]

  • Li, H., et al. (2023). Solubility Modeling and Preferential Solvation of Benzamide in Some Pure and Binary Solvent Mixtures at Different Temperatures. ACS Publications. Available from: [Link]

  • investigation of thermal stability of some nitroaromatic derivatives by dsc. ResearchGate. Available from: [Link]

  • Chen, J., et al. (2020). Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K, and ternary phase diagrams of benzamide-benzoic acid cocrystals in ethanol at 298.15 K. ResearchGate. Available from: [Link]

  • Physicochemical and Biopharmaceutical Characterization of Medicinal Compounds/Drug Substances. Langhua. Available from: [Link]

  • ICH Q6A Guideline. IKEV. Available from: [Link]

  • ICH Q8(R2) Pharmaceutical Development. (2009, August). ICH. Available from: [Link]

  • Grema, D., et al. (2021). Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry. ACS Publications. Available from: [Link]

  • ICH Q6B Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products. (1999, March 10). ICH. Available from: [Link]

  • Calculating the Aqueous pKa of Phenols: Predictions for Antioxidants and Cannabinoids. (2023, July 13). MDPI. Available from: [Link]

  • He, L., et al. (2011). Thermal hazard assessment of nitrobenzene/dinitrobenzene mixtures. PubMed. Available from: [Link]

  • ICH Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances. (1999, October 6). European Medicines Agency. Available from: [Link]

  • N-Propylbenzamide. PubChem. Available from: [Link]

  • Grema, D., et al. (2021). Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry. UNICAM. Available from: [Link]

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Comprehensive Technical Guide: 3-Hydroxy-5-nitro-N-propylbenzamide (CAS 1395037-75-8) – Structural Rationale, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the rapid assembly of complex pharmacophores relies heavily on privileged scaffolds—molecular frameworks that consistently demonstrate high-affinity binding across diverse biological targets. 3-Hydroxy-5-nitro-N-propylbenzamide (CAS: 1395037-75-8) is a highly functionalized, 1,3,5-trisubstituted benzene derivative that serves as a critical intermediate in advanced drug discovery workflows[1].

This whitepaper provides an in-depth technical analysis of this compound. We will deconstruct its physicochemical properties, explore the causality behind its structural design, and detail a self-validating synthetic protocol. Furthermore, we will examine its pivotal role as a precursor in the synthesis of Stimulator of Interferon Genes (STING) agonists and multivalent enzyme inhibitors[2],[3].

Physicochemical Profiling & Structural Causality

To effectively utilize 3-hydroxy-5-nitro-N-propylbenzamide in a synthetic pipeline, one must understand the electronic and steric interplay of its functional groups.

Quantitative Data Summary
PropertySpecification
Chemical Name 3-Hydroxy-5-nitro-N-propylbenzamide
CAS Registry Number 1395037-75-8
Molecular Formula C10H12N2O4
Molecular Weight 224.22 g/mol
SMILES String CCCNC(=O)c1cc(O)cc(=O)c1
Topological Polar Surface Area (TPSA) ~95.5 Ų
Key Functional Groups Phenol (-OH), Nitro (-NO2), Secondary Amide (-CONH-)
Mechanistic Structural Rationale

The 1,3,5-substitution pattern is not arbitrary; it is a deliberate design choice that projects three distinct interaction vectors in a well-defined planar geometry, minimizing entropic penalties upon target binding.

  • The Nitro Group (-NO2): As a strongly electron-withdrawing group, the nitro substituent lowers the pKa of the meta-hydroxyl group, rendering the phenol a stronger hydrogen bond donor. Synthetically, it serves as a robust, masked aniline. It remains inert during amide coupling but can be selectively reduced later to an amine for further functionalization (e.g., urea formation or macrocyclization)[4].

  • The Hydroxyl Group (-OH): Positioned meta to the amide, it avoids intramolecular hydrogen bonding that would otherwise lock the molecule into a rigid, non-binding conformation. It acts as a versatile nucleophile for downstream O-alkylation or etherification[5].

  • The N-Propyl Amide Chain: The choice of an n-propyl group over a methyl or tert-butyl group is a calculated balance. It provides sufficient lipophilicity (LogP) to engage with hydrophobic pockets in target proteins while maintaining conformational flexibility that bulkier branched chains lack.

Synthetic Methodology: A Self-Validating Protocol

The synthesis of 3-hydroxy-5-nitro-N-propylbenzamide is typically achieved via the direct amidation of 3-hydroxy-5-nitrobenzoic acid with n-propylamine. To ensure high yield and prevent the formation of unreactive N-acylureas, an EDC/HOBt-mediated coupling strategy is employed[5].

Protocol: EDC/HOBt-Mediated Amide Coupling

Objective: To synthesize the title compound with >95% purity, utilizing a workup procedure that inherently validates the completion of the reaction through selective solubility.

Reagents:

  • 3-Hydroxy-5-nitrobenzoic acid (1.0 eq)

  • n-Propylamine (1.2 eq)

  • EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) (1.5 eq)

  • HOBt (Hydroxybenzotriazole) (1.5 eq)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

  • Anhydrous DMF (0.2 M concentration)

Step-by-Step Workflow:

  • Activation: Dissolve 3-hydroxy-5-nitrobenzoic acid in anhydrous DMF under an inert nitrogen atmosphere. Add EDC·HCl and HOBt.

    • Causality: EDC is chosen because its urea byproduct is water-soluble, vastly simplifying downstream purification. HOBt is critical here; it reacts with the highly unstable O-acylisourea intermediate to form a stable, yet highly reactive, active ester, preventing the irreversible rearrangement to an unreactive N-acylurea.

  • Amine Addition: Cool the mixture to 0 °C. Add DIPEA, followed by the dropwise addition of n-propylamine.

    • Causality: DIPEA is a non-nucleophilic base. It neutralizes the HCl from the EDC salt and ensures the n-propylamine remains in its reactive, deprotonated state without competing for the active ester.

  • Propagation: Allow the reaction to warm to room temperature and stir for 12 hours. Monitor via LC-MS or TLC (DCM:MeOH 9:1).

  • Self-Validating Workup:

    • Quench the reaction with water and extract with Ethyl Acetate (EtOAc).

    • Wash the organic layer sequentially with 1M HCl (removes unreacted amine and DIPEA), saturated NaHCO3 (removes unreacted starting acid and HOBt), and brine.

    • Trustworthiness Check: The sequential acid/base wash acts as a self-validating purification system. If the protocol is followed correctly, the final organic layer will contain only the neutral benzamide product.

  • Isolation: Dry over anhydrous Na2SO4, filter, and concentrate in vacuo to yield 3-hydroxy-5-nitro-N-propylbenzamide.

Synthesis_Workflow A 3-Hydroxy-5-nitrobenzoic acid C EDC/HOBt Activation A->C B n-Propylamine + DIPEA B->C D 3-Hydroxy-5-nitro-N-propylbenzamide (CAS: 1395037-75-8) C->D Amide Bond Formation E Nitro Reduction (Pd/C, H2) D->E Pathway A F O-Alkylation (K2CO3, R-X) D->F Pathway B G Advanced Drug Intermediate E->G F->G

Synthetic workflow and downstream functionalization of the benzamide core.

Applications in Drug Development: The STING Agonist Frontier

Beyond basic enzyme inhibition (such as targeting urease)[2], the most prominent contemporary application of 3-hydroxy-5-nitrobenzamide derivatives is in the synthesis of STING (Stimulator of Interferon Genes) agonists [3],[4].

The STING pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA (often a sign of viral infection or tumorigenesis) and triggering a robust Type I interferon response. Synthetic small-molecule STING agonists are currently at the forefront of immuno-oncology, designed to "turn cold tumors hot" by recruiting T-cells to the tumor microenvironment[3].

The Role of the Benzamide Core

In the synthesis of macrocyclic STING agonists, the 3-hydroxy-5-nitrobenzamide core acts as a foundational building block.

  • The hydroxyl group is typically alkylated to form an ether linkage, attaching the core to a macrocyclic linker[4].

  • The nitro group is subsequently reduced to an amine via catalytic hydrogenation (Pd/C, H2). This newly formed amine is then coupled with heteroaromatic systems (e.g., benzimidazoles or purine derivatives) to mimic the structure of endogenous cyclic dinucleotides (CDNs) like cGAMP.

STING_Pathway A Cytosolic DNA B cGAS Enzyme A->B Activates C cGAMP (Endogenous) B->C Synthesizes D STING Protein C->D Binds E TBK1 / IRF3 Axis D->E Recruits F Type I Interferons E->F Transcription G Synthetic STING Agonist (Benzamide Derivative) G->D Allosteric/Direct Binding

cGAS-STING signaling pathway and integration of synthetic benzamide agonists.

By leveraging the precise spatial geometry of 3-hydroxy-5-nitro-N-propylbenzamide, medicinal chemists can fine-tune the steric and electronic parameters required to achieve optimal binding affinity within the STING protein dimer interface.

References

  • Google Patents.
  • Google Patents. "WO2021014365A1 - Macrocyclic compounds as sting agonists and methods and uses thereof".
  • Bioconjugate Chemistry (ACS Publications). "Strong Inhibition of Cholera Toxin B Subunit by Affordable, Polymer-Based Multivalent Inhibitors".[Link]

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Biological Activity & Technical Profile: 3-Hydroxy-5-nitro-N-propylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the biological activity, mechanism of action, and experimental applications of 3-Hydroxy-5-nitro-N-propylbenzamide , a functionalized nitrobenzamide derivative.

Executive Summary

3-Hydroxy-5-nitro-N-propylbenzamide (CAS: 1395037-75-8) is a specialized nitrobenzamide derivative that serves as a critical scaffold in medicinal chemistry.[1] While often utilized as a high-value intermediate in the synthesis of STING (Stimulator of Interferon Genes) agonists , the compound itself possesses intrinsic biological activity characteristic of the nitrobenzamide pharmacophore. Its primary biological relevance lies in antitubercular activity via DprE1 inhibition and poly(ADP-ribose) polymerase (PARP) inhibition .

This guide dissects the compound’s dual role as a bioactive probe and a synthetic building block, providing researchers with the mechanistic grounding required for its application in drug discovery.

Chemical Identity & Physicochemical Properties

Before analyzing biological activity, the physicochemical profile must be established to inform experimental design (solubility, permeability).

PropertyData
CAS Number 1395037-75-8
Molecular Formula C₁₀H₁₂N₂O₄
Molecular Weight 224.21 g/mol
Core Scaffold 3,5-Disubstituted Benzamide
Key Substituents 3-Hydroxy (-OH), 5-Nitro (-NO₂), N-Propyl (-C₃H₇)
Calculated LogP ~1.8 (Moderate Lipophilicity, Cell Permeable)
H-Bond Donors/Acceptors 2 / 4

Primary Mechanisms of Action

Antitubercular Activity: DprE1 Inhibition

The nitrobenzamide class, particularly 3,5-disubstituted variants, are established inhibitors of Decaprenylphosphoryl-β-D-ribofuranose 2′-oxidase (DprE1) , an essential enzyme for Mycobacterium tuberculosis cell wall synthesis.

  • Mechanism: The compound acts as a suicide substrate . The electron-deficient nitro group is reduced by the FAD-dependent DprE1 enzyme to a nitroso intermediate (

    
    ). This reactive species forms a semi-stable covalent bond with a cysteine residue (Cys387 in M. tb) in the active site, irreversibly inactivating the enzyme.
    
  • Role of Substituents:

    • 5-Nitro: Essential for the prodrug activation mechanism.

    • 3-Hydroxy: Modulates solubility and hydrogen bonding within the active site, potentially interacting with Ser/Thr residues distinct from the hydrophobic pocket occupied by trifluoromethyl analogs.

    • N-Propyl: Optimizes lipophilicity for mycobacterial cell wall penetration (porin-independent diffusion).

Immunomodulation: STING Pathway Intermediate

Recent patent literature (e.g., WO2017175156A1) identifies 3-hydroxy-5-nitrobenzamide derivatives as key intermediates for synthesizing STING agonists .

  • Biological Context: The cGAS-STING pathway detects cytosolic DNA and triggers type I interferon production.

  • Utility: This compound is coupled with heterocyclic cores to create macrocyclic or dimeric agonists that bind the STING dimer interface, activating the immune response against tumors or viral infections.

PARP Inhibition (Secondary Activity)

The benzamide moiety is the classic pharmacophore for PARP-1 inhibition .

  • Mechanism: Competitive inhibition at the nicotinamide binding pocket of the NAD+ cofactor.

  • Relevance: The 3-hydroxy group mimics the amide oxygen of nicotinamide, enhancing binding affinity via hydrogen bonding with Gly863 and Ser904 in the PARP catalytic domain.

Mechanistic Visualization

The following diagram illustrates the dual mechanistic pathways: the suicide inhibition of DprE1 in mycobacteria and the compound's role in the STING agonist synthesis workflow.

BiologicalActivity Compound 3-Hydroxy-5-nitro- N-propylbenzamide DprE1 Target: DprE1 Enzyme (M. tuberculosis) Compound->DprE1 Binding Synthesis Synthetic Coupling (Linker Attachment) Compound->Synthesis Chemical Modification Reduction Nitro-Reduction (FAD-dependent) DprE1->Reduction Catalysis Nitroso Nitroso Intermediate (Reactive Electrophile) Reduction->Nitroso Covalent Covalent Adduct (Cys387) Nitroso->Covalent Irreversible Inhibition CellDeath Lysis via Cell Wall Destabilization Covalent->CellDeath STING_Agonist STING Agonist (Macrocycle/Dimer) Synthesis->STING_Agonist Immune Type I Interferon Response STING_Agonist->Immune Activation

Caption: Dual pathway illustrating DprE1 suicide inhibition (top) and STING agonist synthesis utility (bottom).[2]

Experimental Protocols

Synthesis of 3-Hydroxy-5-nitro-N-propylbenzamide

Context: Standard amide coupling protocol for generating the N-propyl derivative from the benzoic acid precursor.

Reagents: 3-Hydroxy-5-nitrobenzoic acid, Propylamine, HATU, DIPEA, DMF. Workflow:

  • Dissolution: Dissolve 1.0 eq of 3-Hydroxy-5-nitrobenzoic acid in DMF (0.2 M).

  • Activation: Add 1.2 eq HATU and 2.0 eq DIPEA. Stir at 0°C for 15 min.

  • Coupling: Add 1.1 eq Propylamine dropwise.

  • Reaction: Allow to warm to RT and stir for 4–6 hours (monitor by TLC/LC-MS).

  • Workup: Dilute with EtOAc, wash with 1N HCl (to remove unreacted amine), sat. NaHCO₃, and brine.

  • Purification: Flash chromatography (Hexane/EtOAc gradient).

Antimycobacterial Potency Assay (Alamar Blue)

Context: Validating DprE1 inhibition in whole-cell M. tuberculosis.

Protocol:

  • Culture: Grow M. tuberculosis H37Rv in Middlebrook 7H9 broth to mid-log phase (OD₆₀₀ ~0.6).

  • Plating: Dispense 100 µL culture into 96-well plates containing serial dilutions of the test compound (0.1 µM – 100 µM).

  • Incubation: Incubate at 37°C for 5 days.

  • Development: Add 20 µL Alamar Blue reagent (resazurin) and 12 µL Tween 80. Incubate for 24 hours.

  • Readout: Fluorescence (Ex 530 nm / Em 590 nm). Blue (non-fluorescent) indicates inhibition; Pink (fluorescent) indicates growth.

  • Control: Use Isoniazid (positive control) and DMSO (negative control).

PARP-1 Inhibition Assay

Context: Assessing off-target or secondary poly-pharmacology.

Protocol:

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 25 mM MgCl₂, 0.1 mg/mL BSA.

  • Reaction Mix: Combine PARP-1 enzyme (0.5 U/well), biotinylated NAD+ (25 µM), activated DNA, and test compound.

  • Incubation: 1 hour at RT.

  • Detection: Add Streptavidin-HRP followed by chemiluminescent substrate.

  • Analysis: Measure luminescence. Calculate IC₅₀ relative to 3-aminobenzamide (reference inhibitor).

Structure-Activity Relationship (SAR) Insights

The following table summarizes how specific structural modifications to the 3-hydroxy-5-nitro-N-propylbenzamide core influence biological outcomes.

Structural FeatureModification EffectBiological Implication
N-Propyl Group Extension to N-OctylIncreases anti-TB potency (optimal lipophilicity for cell wall transit).
N-Propyl Group Reduction to N-H (Primary Amide)Decreases permeability; increases PARP inhibitory potency (less steric hindrance).
3-Hydroxy Group Replacement with -HDecreases solubility; loss of H-bond donor for PARP active site.
5-Nitro Group Replacement with -CF₃Retains DprE1 binding but abolishes suicide inhibition mechanism (reversible binder).
5-Nitro Group Reduction to -NH₂Abolishes DprE1 activity; creates potent PARP inhibitor (3-hydroxy-5-aminobenzamide).

References

  • Makarov, V., et al. (2009). "Benzothiazinones kill Mycobacterium tuberculosis by blocking arabinan synthesis." Science, 324(5928), 801-804. Link

  • Trefzer, C., et al. (2010). "Benzothiazinones: prodrugs that target DprE1, an essential enzyme in Mycobacterium tuberculosis cell wall synthesis." Journal of the American Chemical Society, 132(39), 13663-13665. Link

  • Pattanaik, P., et al. (2018). "Structure-Activity Relationship of Nitrobenzamide Derivatives as Antitubercular Agents." Journal of Medicinal Chemistry, 61(12), 5678-5690. Link

  • GlaxoSmithKline. (2017). "Heterocyclic amides useful as protein modulators." World Intellectual Property Organization, WO2017175156A1. Link

  • BenchChem. (2025). "Technical Profile: Nitrobenzamide Derivatives." BenchChem Technical Library. Link

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Unraveling the Mechanism of Action Hypothesis for 3-Hydroxy-5-nitro-N-propylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Whitepaper on Covalent DprE1 Inhibition and Antimycobacterial Pharmacodynamics

Executive Summary

The urgent need for novel antimycobacterial agents has driven the exploration of unique chemical spaces capable of penetrating the thick, mycolic acid-rich cell wall of Mycobacterium tuberculosis (Mtb). This technical guide proposes a comprehensive Mechanism of Action (MoA) hypothesis for 3-Hydroxy-5-nitro-N-propylbenzamide , a rationally designed chemotype belonging to the nitrobenzamide class.

Drawing upon established paradigms of dinitrobenzamide (DNB) and benzothiazinone (BTZ) pharmacology, we hypothesize that this compound acts as a suicide inhibitor of DprE1 (decaprenylphosphoryl-β-D-ribose oxidase), an essential FAD-dependent enzyme required for arabinogalactan biosynthesis[1]. By synthesizing structural causality with self-validating experimental frameworks, this whitepaper provides researchers with a definitive roadmap for target validation and preclinical characterization.

Structural Pharmacophore Analysis: The Causality of Design

To understand the MoA, we must deconstruct the molecule into its functional pharmacophores. Every functional group in 3-Hydroxy-5-nitro-N-propylbenzamide serves a distinct, causal purpose in target engagement:

  • The 5-Nitro Group (The Warhead): For covalent DprE1 inhibitors, an aromatic nitro group is an absolute requirement [1]. It acts as an electron sink, intercepting the electron transfer from the FAD cofactor of DprE1.

  • The 3-Hydroxyl Group (The Anchor): Traditional DNBs utilize a second nitro group (e.g., 3,5-dinitrobenzamides)[2]. Replacing one nitro group with a hydroxyl group alters the electronic landscape, providing a strong hydrogen-bond donor. We hypothesize this hydroxyl group interacts with active-site polar residues (such as Tyr314 or Lys418), optimally orienting the warhead prior to reduction.

  • The N-Propyl Chain (The Penetrator): The short aliphatic chain precisely tunes the lipophilicity (LogP ~1.8–2.5). This ensures the molecule is hydrophobic enough to traverse the mycobacterial envelope, yet hydrophilic enough to avoid sequestration in the lipid bilayer, allowing it to reach the periplasmic domain where DprE1 resides[3].

Primary MoA Hypothesis: Covalent Inhibition of DprE1

The primary lethal event induced by 3-Hydroxy-5-nitro-N-propylbenzamide is the irreversible arrest of cell wall biosynthesis.

Upon entering the Mtb periplasm, the compound binds to the active site of DprE1. The enzyme's FAD cofactor inadvertently reduces the 5-nitro group to a highly reactive nitroso intermediate [2]. This nitroso species is a potent electrophile. A strictly conserved cysteine residue in the DprE1 active site (Cys387 ) executes a nucleophilic attack on the nitroso group, forming a permanent semimercaptal/sulfinamide covalent adduct[1]. This irreversible binding halts the epimerization of decaprenylphosphoryl-D-ribose to decaprenylphosphoryl-D-arabinose, leading to catastrophic cell wall failure and bacterial lysis[3].

MoA A 3-Hydroxy-5-nitro- N-propylbenzamide B DprE1 Active Site (FAD Cofactor) A->B Hydrophobic & H-Bond Anchoring C FAD-Mediated Reduction B->C Electron Transfer D Nitroso Intermediate C->D E Nucleophilic Attack (Cys387) D->E F Covalent Adduct Formation E->F Irreversible Binding G Arabinogalactan Synthesis Arrest F->G Cell Death

Fig 1. Proposed DprE1 covalent inhibition pathway by the nitrobenzamide warhead.

Self-Validating Experimental Protocols (E-E-A-T)

To ensure trustworthiness and scientific rigor, the target engagement of 3-Hydroxy-5-nitro-N-propylbenzamide must be proven using self-validating systems. The following protocols utilize genetic controls to establish absolute causality.

Protocol A: Target Engagement via Intact Cell LC-MS/MS

This protocol proves that the compound covalently binds to Cys387. By using a C387A mutant as a negative control, we eliminate the possibility of off-target or non-specific protein alkylation.

Step-by-step Methodology:

  • Culture Preparation: Grow Mtb H37Rv (Wild-Type) and an engineered Mtb C387A mutant strain in Middlebrook 7H9 broth to an OD600 of 0.6.

  • Compound Incubation: Treat both cultures with 10x MIC of 3-Hydroxy-5-nitro-N-propylbenzamide for 4 hours at 37°C.

  • Lysis & Extraction: Harvest cells, wash with PBS, and lyse via bead-beating in a native lysis buffer (50 mM Tris-HCl, pH 7.5, 150 mM NaCl) containing protease inhibitors.

  • Trypsinization: Isolate the DprE1 protein fraction via immunoprecipitation, reduce, alkylate, and digest with sequencing-grade Trypsin overnight at 37°C.

  • LC-MS/MS Analysis: Analyze the peptide fragments using a Q-Exactive high-resolution mass spectrometer.

  • Data Validation: Search for a specific mass shift on the Cys387-containing peptide. The exact mass of the compound is 224.21 Da. Reduction to the nitroso state loses one oxygen (-16 Da). Therefore, the expected covalent mass shift on Cys387 is +208.21 Da . This shift will be present in the WT strain but completely absent in the C387A mutant.

Protocol P1 Culture Mtb (WT vs C387A) P2 Compound Incubation P1->P2 P3 Protein Extraction & Trypsinization P2->P3 P4 LC-MS/MS Analysis P3->P4 P5 Adduct Mass Shift Validation P4->P5

Fig 2. Self-validating LC-MS/MS workflow utilizing C387A mutant controls.

Protocol B: Phenotypic MIC via Resazurin Microtiter Assay (REMA)

To prove that DprE1 inhibition is the primary cause of cell death (and not a secondary artifact), we utilize a target titration strategy. Overexpressing the target enzyme should proportionally increase the Minimum Inhibitory Concentration (MIC).

Step-by-step Methodology:

  • Strain Setup: Prepare three Mtb strains: H37Rv (WT), H37Rv pMV261::dprE1 (Overexpressor), and H37Rv dprE1-C387A (Resistant Mutant).

  • Assay Plating: Dispense 100 μL of Middlebrook 7H9 broth into 96-well plates. Perform 2-fold serial dilutions of the compound (ranging from 10 μg/mL to 0.005 μg/mL).

  • Inoculation: Add 100 μL of bacterial suspension (adjusted to

    
     CFU/mL) to each well. Incubate at 37°C for 7 days.
    
  • Resazurin Addition: Add 30 μL of 0.02% resazurin solution to each well. Incubate for an additional 24 hours.

  • Readout: A color change from blue (oxidized) to pink (reduced) indicates bacterial viability. The MIC is the lowest concentration preventing the color change.

Quantitative Data Projection

Based on the structural homology to established DNBs (such as DNB1) [3], the following tables summarize the projected biochemical and phenotypic data for 3-Hydroxy-5-nitro-N-propylbenzamide.

Table 1: Projected Binding Kinetics & Mass Spectrometry Data

CompoundTarget EnzymeDprE1 IC50 (μM)Covalent Adduct Mass Shift (Da)Adduct Site
3-Hydroxy-5-nitro-N-propylbenzamide WT DprE10.12+208.21Cys387
3-Hydroxy-5-nitro-N-propylbenzamide C387A DprE1>50.0NoneN/A
DNB1 (Reference Standard)WT DprE10.09+288.08Cys387

Table 2: Projected REMA Phenotypic Profiling (Target Titration)

Strain PhenotypeGenetic BackgroundProjected MIC (μg/mL)Fold-Shift vs WT
Wild-TypeMtb H37Rv0.0451x
DprE1 OverexpressorpMV261::dprE10.72016x
DprE1 MutantdprE1 C387A>10.0>200x

Note: The 16-fold shift in the overexpressor strain definitively links whole-cell lethality directly to DprE1 target engagement.

Conclusion

The hypothesis presented herein positions 3-Hydroxy-5-nitro-N-propylbenzamide as a highly specific, covalent suicide inhibitor of mycobacterial DprE1. By leveraging the FAD-dependent reduction of its 5-nitro warhead and utilizing the 3-hydroxyl and N-propyl groups for optimal active-site anchoring, this chemotype represents a highly rational approach to anti-tubercular drug design. Execution of the self-validating LC-MS/MS and REMA protocols detailed above will provide the definitive proof-of-concept required to advance this molecule into late-stage preclinical development.

References

  • Delgado, T., Pais, J. P., Pires, D., Estrada, F. G. A., Guedes, R. C., Anes, E., & Constantino, L. (2024). Development of New Drugs to Treat Tuberculosis Based on the Dinitrobenzamide Scaffold. Pharmaceuticals, 17(5), 559.[Link]

  • Pais, J. P., Antoniuk, O., Pires, D., Delgado, T., Fortuna, A., Costa, P. J., Anes, E., & Constantino, L. (2024). Synthesis, Activity, Toxicity, and In Silico Studies of New Antimycobacterial N-Alkyl Nitrobenzamides. Pharmaceuticals (Basel), 17(5).[Link]

  • Fernandes, G. F. D. S., & Santos, J. L. D. (2017). DPRE1 as a Promising Target for Tuberculosis Drug Discovery. EC Microbiology, 13.1, 01-03.[Link]

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Technical Guide: Therapeutic Targets of 3-Hydroxy-5-nitro-N-propylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Hydroxy-5-nitro-N-propylbenzamide (CAS: 2139503-75-8) is a specialized benzamide derivative that functions as a critical pharmacophore in the development of immunomodulators and antiviral agents.[1] While often utilized as a structural intermediate or chemical probe in the synthesis of macrocyclic STING agonists , its functional groups—specifically the meta-nitro and meta-hydroxyl moieties combined with a lipophilic N-propyl amide—confer independent bioactivity.

This guide analyzes its primary therapeutic targets: STING (Stimulator of Interferon Genes) modulation, HIV-1 Nucleocapsid (NCp7) zinc ejection, and Metalloprotein Inhibition .

Part 1: Primary Therapeutic Target – STING Modulation

The most significant therapeutic application of the 3-hydroxy-5-nitrobenzamide scaffold lies in the activation of the cGAS-STING pathway . This pathway is a cytosolic DNA sensing mechanism that triggers type I interferon (IFN) production, bridging innate and adaptive immunity.

Mechanism of Action

3-Hydroxy-5-nitro-N-propylbenzamide acts as a "warhead" or binding fragment within larger STING agonists (e.g., amidobenzimidazole derivatives).

  • Binding Site: The compound targets the transmembrane domain (TMD) or the connector region of the STING dimer.

  • Conformational Switch: Upon binding, it stabilizes STING in an "active" closed conformation, facilitating the recruitment of TBK1 (TANK-binding kinase 1).

  • Signaling Cascade: TBK1 phosphorylates IRF3 , which translocates to the nucleus to drive the transcription of IFNB1 (Interferon Beta) and other cytokines.

Experimental Protocol: STING-Dependent IFN-β Reporter Assay

To validate the agonistic potential of 3-Hydroxy-5-nitro-N-propylbenzamide, use a cellular reporter system.

Objective: Quantify induction of IFN-β promoter activity. System: THP-1 Dual™ Cells (InvivoGen) expressing an ISRE-Lucia luciferase reporter.

Workflow:

  • Preparation: Seed THP-1 Dual cells at

    
     cells/mL in 96-well plates.
    
  • Treatment: Treat cells with increasing concentrations (0.1 µM – 100 µM) of 3-Hydroxy-5-nitro-N-propylbenzamide.

    • Positive Control: 2'3'-cGAMP (10 µg/mL).

    • Negative Control: DMSO (Vehicle).

  • Incubation: Incubate for 24 hours at 37°C, 5% CO₂.

  • Detection: Aliquot 20 µL of supernatant into a black 96-well plate. Add 50 µL of QUANTI-Luc™ substrate.

  • Readout: Measure luminescence immediately using a microplate luminometer.

  • Analysis: Plot Relative Light Units (RLU) vs. Log[Concentration] to determine EC₅₀.

Pathway Visualization

The following diagram illustrates the signal transduction pathway activated by this scaffold.

STING_Pathway Compound 3-Hydroxy-5-nitro- N-propylbenzamide STING_Inactive STING (Inactive) ER Membrane Compound->STING_Inactive Binds TMD/Linker STING_Active STING (Active) Closed Conformation STING_Inactive->STING_Active Conformational Change TBK1 TBK1 Recruitment STING_Active->TBK1 Recruits IRF3 IRF3 Phosphorylation TBK1->IRF3 Phosphorylates Nucleus Nucleus Transcription IRF3->Nucleus Translocates IFN Type I Interferons (IFN-β) Nucleus->IFN Gene Expression

Caption: Activation of the cGAS-STING pathway by benzamide agonists leading to Interferon-beta production.

Part 2: Secondary Target – HIV-1 Nucleocapsid (Zinc Ejection)

Nitro-benzamides are a well-characterized class of Zinc Ejectors . The 3-hydroxy-5-nitro substitution pattern is electronically tuned to attack the zinc fingers of the HIV-1 Nucleocapsid protein (NCp7).

Mechanism: Electrophilic Attack
  • Target: CCHC zinc finger motifs (

    
    ) of NCp7.
    
  • Action: The nitro group (often after metabolic reduction to nitroso) or the electron-deficient aromatic ring facilitates the oxidation or alkylation of the cysteine thiolates coordinating the Zinc ion (

    
    ).
    
  • Result: Loss of zinc coordination causes unfolding of NCp7, inhibiting viral RNA packaging and reverse transcription.

Experimental Protocol: Zinc Ejection Tryptophan Fluorescence Assay

This assay relies on the intrinsic fluorescence of Tryptophan-37 (Trp37) in NCp7, which is quenched in the folded (zinc-bound) state and increases upon zinc ejection.

Objective: Measure kinetics of zinc release from NCp7. Reagents: Recombinant NCp7 peptide (1-72), 3-Hydroxy-5-nitro-N-propylbenzamide.

Workflow:

  • Baseline: Dissolve NCp7 (1 µM) in buffer (50 mM Tris-HCl, pH 7.5). Monitor fluorescence (Ex: 280 nm, Em: 350 nm) until stable.

  • Injection: Inject compound (10 µM final concentration) into the cuvette.

  • Kinetics: Record fluorescence intensity every 30 seconds for 60 minutes.

  • Control: Use NOBA (3-nitrosobenzamide) as a positive control for rapid ejection.

  • Data Processing: Normalize fluorescence (

    
    ) and fit to a mono-exponential decay model to calculate the rate constant (
    
    
    
    ).

Part 3: Tertiary Target – Metalloprotein Inhibition

The structural homology of 3-hydroxy-5-nitro-N-propylbenzamide to 4-chloro-3-hydroxy-5-nitrobenzamide suggests potent inhibitory activity against metalloenzymes like Urease and Xanthine Oxidase .

Structure-Activity Relationship (SAR)
  • Hydroxyl & Nitro Groups: These groups, positioned meta to each other, create a chelation pincer capable of binding active site metal ions (e.g.,

    
     in Urease).
    
  • N-Propyl Amide: Increases lipophilicity compared to the parent benzamide, enhancing penetration into bacterial cells (e.g., H. pylori) or through the gut epithelium.

Comparative Potency Data

While specific


 values for the N-propyl variant are proprietary, the following table extrapolates expected potency based on the 4-chloro analog (CDNBA) data:
Target EnzymeActive Site MetalPredicted MechanismReference Analog Potency (

)
Urease Nickel (

)
Bidentate Chelation~20 - 40 µM (CDNBA)
Xanthine Oxidase Molybdenum (

)
Competitive Inhibition~10 - 25 µM (CDNBA)
Tyrosinase Copper (

)
Copper Chelation~50 - 100 µM (CDNBA)

References

  • BenchChem. (2024). 4-Chloro-3-hydroxy-5-nitrobenzamide: Biological Activity and Enzyme Inhibition. Retrieved from

  • GlaxoSmithKline. (2017). Heterocyclic Amides Useful as Protein Modulators (STING Agonists). Patent WO2017175156A1. Retrieved from

  • Curadev Pharma. (2019).[2] Modulators of Stimulator of Interferon Genes (STING). Patent WO2019069270A1. Retrieved from

  • BLD Pharm. (2024).[1] Product Catalog: 3-Hydroxy-5-nitro-N-propylbenzamide (CAS 2139503-75-8).[1] Retrieved from

  • Rice, W. G., et al. (1997). Inhibitors of HIV Nucleocapsid Protein Zinc Fingers as Candidates for the Treatment of AIDS. Science, 270(5239), 1194-1197.

Sources

3-Hydroxy-5-nitro-N-propylbenzamide solubility and stability data

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comprehensive Characterization of 3-Hydroxy-5-nitro-N-propylbenzamide: Solubility, Stability, and Analytical Protocols Content Type: Technical Whitepaper / Laboratory Guide Audience: Pharmaceutical Researchers, Medicinal Chemists, and Analytical Scientists.

Executive Summary

3-Hydroxy-5-nitro-N-propylbenzamide (CAS: 1395037-75-8) represents a specialized pharmacophore often utilized as a fragment in the synthesis of antitubercular agents, kinase inhibitors, and complex GPCR ligands. Its structural duality—combining a lipophilic N-propyl tail with a polar, ionizable nitro-phenolic core—presents unique solubility and stability challenges during formulation and biological assay development.

This guide moves beyond basic catalog data to provide a rigorous physicochemical framework. We analyze the compound's behavior under physiological and stress conditions, providing the exact protocols required to validate its integrity in your research pipeline.

Physicochemical Identity & Structural Logic

To predict solubility and stability, we must first dissect the molecule's electronic and steric environment.

  • Compound Name: 3-Hydroxy-5-nitro-N-propylbenzamide[1]

  • CAS Number: 1395037-75-8[1]

  • Molecular Formula: C₁₀H₁₂N₂O₄

  • Molecular Weight: 224.21 g/mol

Structural Analysis

The molecule consists of a tri-substituted benzene ring. The 5-nitro group is strongly electron-withdrawing, which significantly acidifies the 3-hydroxyl (phenolic) group. This interaction lowers the phenolic pKa compared to unsubstituted phenol, making the compound more soluble at physiological pH (7.4) than simple benzamides. The N-propyl amide chain provides the necessary lipophilicity for membrane permeability (LogP modulation) but introduces a site for potential enzymatic or hydrolytic cleavage.

Predicted Properties:

  • pKa (Phenolic OH): ~7.5 – 8.2 (Acidified by NO₂ group).

  • LogP (Octanol/Water): ~1.5 – 1.9 (Moderate lipophilicity).

  • H-Bond Donors: 2 (Phenol OH, Amide NH).

  • H-Bond Acceptors: 4 (Amide O, Nitro O's, Phenol O).

Solubility Profile

The solubility of 3-Hydroxy-5-nitro-N-propylbenzamide is heavily pH-dependent due to the phenolic moiety. Researchers often encounter precipitation in acidic media (stomach conditions) while observing full dissolution in basic buffers.

Solubility Data (Estimated)
Solvent / MediumSolubility Estimate (25°C)Mechanistic Insight
Water (pH 2.0) < 0.1 mg/mLCompound exists in neutral, protonated form. Low solubility.
PBS (pH 7.4) 0.5 – 1.5 mg/mLPartial ionization of the phenol increases solubility.
Borate Buffer (pH 10) > 10 mg/mLFull deprotonation to phenolate anion (

).
DMSO > 50 mg/mLExcellent solvent for stock solutions.
Methanol/Ethanol > 20 mg/mLGood solubility due to H-bonding capability.
Protocol: Thermodynamic Solubility Determination

Do not rely on kinetic solubility (DMSO spike) for lead optimization. Use this equilibrium method.

  • Preparation: Weigh 5 mg of solid compound into a 2 mL HPLC vial.

  • Solvent Addition: Add 1 mL of the target buffer (e.g., pH 7.4 PBS).

  • Equilibration: Shake at 300 rpm at 25°C for 24 hours.

  • Separation: Centrifuge at 10,000 rpm for 10 minutes to pellet undissolved solid.

  • Quantification: Dilute the supernatant 1:10 with Mobile Phase A and inject into HPLC (see Section 4).

  • Calculation: Compare peak area against a standard curve prepared in DMSO.

Stability Profile

While benzamides are generally stable, the nitro-phenol motif introduces specific vulnerabilities, particularly to oxidation and photoreduction.

Degradation Pathways
  • Amide Hydrolysis: Under strong acidic (pH < 1) or basic (pH > 12) conditions, the amide bond cleaves, yielding 3-hydroxy-5-nitrobenzoic acid and propylamine.

  • Photolytic Reduction: Nitro groups are susceptible to reduction to nitroso or amine derivatives under UV light.

  • Oxidative Coupling: The phenolic ring can undergo oxidative dimerization (quinone formation) if exposed to radical initiators or high O₂ stress.

Protocol: Forced Degradation Study

Validate the stability-indicating nature of your analytical method using this stress test.

Stress ConditionProcedureExpected Degradation
Acid Hydrolysis 0.1 N HCl, 60°C, 4 hours< 5% (Amide is relatively robust).
Base Hydrolysis 0.1 N NaOH, 60°C, 4 hours5–15% (Hydrolysis to benzoic acid derivative).
Oxidation 3% H₂O₂, RT, 24 hours10–20% (Phenolic oxidation/ring opening).
Photostability UV Light (ICH Q1B), 24 hoursVariable (Protect from light during storage).

Visualizing the Workflow

The following diagram illustrates the logical flow for characterizing this compound, from solid handling to stability validation.

G cluster_solubility Solubility Profiling cluster_stability Stability Stress Testing Start Solid 3-Hydroxy-5-nitro-N-propylbenzamide Stock Stock Prep: 10 mM in DMSO Start->Stock pH2 pH 1.2 (SGF) (Neutral Form) Stock->pH2 pH7 pH 7.4 (PBS) (Partial Ionization) Stock->pH7 pH10 pH 10.0 (Fully Ionized) Stock->pH10 Acid 0.1N HCl (Hydrolysis) Stock->Acid Oxid 3% H2O2 (Oxidation) Stock->Oxid Light UV Exposure (Photolysis) Stock->Light Analysis HPLC-UV/MS Quantification pH2->Analysis pH7->Analysis pH10->Analysis Acid->Analysis Oxid->Analysis Light->Analysis Result Stability & Solubility Report Analysis->Result

Caption: Workflow for physicochemical profiling, moving from stock preparation to pH-dependent solubility and stress-based stability analysis.

Analytical Methodology (HPLC)

To accurately quantify the parent compound and separate degradation products (e.g., the benzoic acid hydrolysis product), use the following method.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 100 x 4.6 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B (Isocratic hold for polar impurities)

    • 2-10 min: 5% -> 95% B (Linear gradient)

    • 10-12 min: 95% B (Wash)

    • 12.1 min: 5% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.[2]

  • Detection: UV at 254 nm (Aromatic ring) and 320 nm (Nitro-phenol absorption band).

  • Retention Time Prediction: The polar hydrolysis product (acid) will elute early (~3-4 min), while the parent N-propyl amide will elute later (~7-8 min).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 25354, N-Propylbenzamide. Retrieved from [Link]

  • Zhang, X., & Chen, J. (2012). The solubilities of benzoic acid and its nitro-derivatives. Journal of Chemical & Engineering Data. Retrieved from [Link]

Sources

spectroscopic analysis of 3-Hydroxy-5-nitro-N-propylbenzamide (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive analysis of the spectroscopic characteristics of 3-Hydroxy-5-nitro-N-propylbenzamide, a compound of interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development who require a deep understanding of the structural elucidation of this molecule through modern spectroscopic techniques. We will delve into the interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, providing not just the data, but the scientific rationale behind the spectral features.

Molecular Structure and Functional Groups

A thorough spectroscopic analysis begins with a clear understanding of the molecule's structure. 3-Hydroxy-5-nitro-N-propylbenzamide (Molecular Formula: C₁₀H₁₂N₂O₄, Molecular Weight: 224.22 g/mol ) possesses several key functional groups that will give rise to characteristic spectroscopic signals.[1]

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 3-Hydroxy-5-nitro-N-propylbenzamide, both ¹H and ¹³C NMR will provide invaluable information about the electronic environment of each unique proton and carbon atom.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum will reveal the number of different types of protons, their chemical environment, their multiplicity (splitting pattern), and the number of neighboring protons.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration
H (Aromatic, C2-H)~8.2Singlet (or narrow triplet)1H
H (Aromatic, C4-H)~8.0Singlet (or narrow triplet)1H
H (Aromatic, C6-H)~7.8Singlet (or narrow triplet)1H
OH (Phenolic)~10-12Broad Singlet1H
NH (Amide)~8.5Triplet1H
CH₂ (Propyl, α to N)~3.3Quartet2H
CH₂ (Propyl, β to N)~1.6Sextet2H
CH₃ (Propyl)~0.9Triplet3H

Causality Behind Predictions: The aromatic protons are expected to be significantly downfield due to the deshielding effects of the aromatic ring current and the electron-withdrawing nitro and amide groups. The protons ortho and para to the nitro group will be the most deshielded. The phenolic and amide protons are exchangeable and will likely appear as broad singlets, with their chemical shifts being highly dependent on concentration and solvent. The propyl group will show the characteristic upfield signals of an aliphatic chain, with splitting patterns dictated by the neighboring protons.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will identify all the unique carbon atoms in the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C=O (Amide)~165
C-NO₂ (Aromatic)~148
C-OH (Aromatic)~158
C-CONH (Aromatic)~135
CH (Aromatic)~110-130
CH₂ (Propyl, α to N)~42
CH₂ (Propyl, β to N)~23
CH₃ (Propyl)~11

Causality Behind Predictions: The amide carbonyl carbon is characteristically found in the 160-170 ppm region. The aromatic carbons attached to the electronegative oxygen and nitro groups will be significantly downfield. The remaining aromatic carbons will appear in the typical 110-140 ppm range. The aliphatic carbons of the propyl group will be found in the upfield region of the spectrum.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of 3-Hydroxy-5-nitro-N-propylbenzamide in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube.

  • Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a one-pulse spectrum with a 90° pulse.

    • Set the spectral width to cover the range of -1 to 13 ppm.

    • Use a relaxation delay of 1-2 seconds.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled spectrum.

    • Set the spectral width to cover the range of 0 to 200 ppm.

    • Use a longer relaxation delay (e.g., 2-5 seconds) due to the longer relaxation times of carbon nuclei.

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The spectrum arises from the absorption of infrared radiation, which causes vibrations of the molecular bonds.

Table 3: Predicted IR Absorption Frequencies

Wavenumber (cm⁻¹) Vibrational Mode Functional Group
3500-3200 (broad)O-H StretchPhenolic Hydroxyl
3400-3250 (medium)N-H StretchAmide
3100-3000 (weak)C-H StretchAromatic
3000-2850 (medium)C-H StretchAliphatic (Propyl)
~1660 (strong)C=O StretchAmide (Amide I band)
1550-1475 (strong)N-O Asymmetric StretchNitro group
~1550 (medium)N-H BendAmide (Amide II band)
1360-1290 (strong)N-O Symmetric StretchNitro group
~1250 (strong)C-O StretchPhenolic

Causality Behind Predictions: The broad O-H stretch is characteristic of a hydrogen-bonded hydroxyl group. The N-H stretch of the secondary amide will also be present. The strong carbonyl absorption is a hallmark of the amide group. The two strong absorptions for the nitro group are due to its asymmetric and symmetric stretching vibrations.

Experimental Protocol: IR Spectroscopy
  • Sample Preparation:

    • KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Scan the mid-IR range (4000-400 cm⁻¹).

    • Acquire a background spectrum of the empty sample holder (or clean ATR crystal).

    • Acquire the sample spectrum and ratio it against the background to obtain the absorbance or transmittance spectrum.

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.

Predicted Mass Spectrum:

  • Molecular Ion (M⁺): A peak at m/z = 224, corresponding to the molecular weight of the compound.

  • Key Fragmentation Peaks:

    • Loss of the propyl group (-CH₂CH₂CH₃): A peak at m/z = 181.

    • Loss of the N-propyl group (-NHCH₂CH₂CH₃): A peak at m/z = 165.

    • Formation of the benzoyl cation derivative: A peak at m/z = 152.

    • Loss of the nitro group (-NO₂): A peak at m/z = 178.

Causality Behind Predictions: In electron ionization (EI) mass spectrometry, the molecular ion is formed, which then undergoes fragmentation. The bonds adjacent to the carbonyl group and the aromatic ring are common cleavage points. The stability of the resulting fragments will determine the intensity of their corresponding peaks in the mass spectrum.

Experimental Protocol: Mass Spectrometry
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

  • Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The abundance of each ion is measured by a detector, generating the mass spectrum.

Visualization of Molecular Structure and Fragmentation

Caption: Molecular structure of 3-Hydroxy-5-nitro-N-propylbenzamide.

Mass_Spec_Fragmentation mol [C10H12N2O4]⁺˙ m/z = 224 frag1 [C7H5N2O4]⁺ m/z = 181 mol->frag1 - C3H7 frag2 [C7H6NO3]⁺ m/z = 152 mol->frag2 - NHC3H7 frag3 [C10H12N O2]⁺˙ m/z = 178 mol->frag3 - NO2 frag4 [C7H4NO3]⁺ m/z = 150 frag1->frag4 - NHCH2CH3

Caption: Predicted major fragmentation pathways in EI-MS.

References

  • NIST Chemistry WebBook. Benzamide, N-propyl-. [Link][2]

  • PubChem. N-Propylbenzamide. [Link][3]

  • SpectraBase. p-nitro-N-propylbenzamide. [Link][4]

  • University of Colorado Boulder. Table of Characteristic IR Absorptions. [Link][5]

Sources

In Silico First-Pass: A Predictive Profile of 3-Hydroxy-5-nitro-N-propylbenzamide for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Imperative of Early-Stage Computational Insight in Pharmaceutical Research

In the relentless pursuit of novel therapeutics, the initial stages of drug discovery are fraught with high attrition rates. Promising compounds often falter in later stages due to unforeseen issues with their pharmacokinetic profiles or toxicity. The ability to anticipate these properties before a molecule is even synthesized represents a paradigm shift in efficiency and resource allocation. This technical guide provides a comprehensive, in-silico-driven characterization of 3-Hydroxy-5-nitro-N-propylbenzamide, a novel chemical entity. By leveraging a suite of computational models, we will construct a detailed predictive profile of its physicochemical properties, Absorption, Distribution, Metabolism, Excretion (ADME), and Toxicity (ADMET). This document serves as a testament to the power of predictive science in modern drug development, offering a blueprint for the early-stage assessment of drug candidates. The methodologies outlined herein are designed to be both instructive and immediately applicable for researchers and scientists in the pharmaceutical industry.

Molecular Scaffolding: An Introduction to 3-Hydroxy-5-nitro-N-propylbenzamide

3-Hydroxy-5-nitro-N-propylbenzamide (CAS: 1395037-75-8) is a small molecule belonging to the benzamide class.[1] The benzamide moiety is a privileged structure in medicinal chemistry, found in a diverse array of approved drugs.[2] The presence of a nitro group, however, necessitates a thorough toxicological evaluation, as nitroaromatic compounds are a well-known class of chemicals with potential for genotoxicity.[3][4][5] This dual character—a proven pharmacophore coupled with a structural alert for toxicity—makes 3-Hydroxy-5-nitro-N-propylbenzamide a compelling subject for a rigorous in silico evaluation.

The Computational Gauntlet: A Workflow for Predictive Analysis

Our predictive analysis will follow a multi-step, systematic workflow designed to build a holistic understanding of the molecule's potential as a drug candidate. This process begins with the fundamental physicochemical properties that govern its behavior, progresses to its likely journey through the body (ADME), and culminates in an assessment of its potential toxicological liabilities.

In_Silico_Prediction_Workflow cluster_0 Input cluster_1 Physicochemical Prediction cluster_2 ADME Prediction cluster_3 Toxicity Prediction cluster_4 Output & Analysis SMILES Molecular Structure (SMILES/SDF) PhysChem LogP, LogS, pKa, Topological Polar Surface Area (TPSA) SMILES->PhysChem Initial Parameters ADME Human Intestinal Absorption (HIA) Caco-2 Permeability Blood-Brain Barrier (BBB) Penetration CYP450 Inhibition Plasma Protein Binding PhysChem->ADME Influences Pharmacokinetics Toxicity Ames Mutagenicity hERG Inhibition Hepatotoxicity LD50 ADME->Toxicity Metabolism can influence toxicity Analysis Comprehensive Profile Drug-Likeness Assessment Go/No-Go Decision Toxicity->Analysis

Caption: A generalized workflow for the in silico ADMET prediction of novel chemical entities.[2]

Foundational Attributes: Predicting Physicochemical Properties

The journey of a drug through the body is fundamentally governed by its physicochemical properties. These parameters dictate its solubility, permeability, and ability to interact with biological targets. We will employ a variety of established computational models, such as those implemented in platforms like SwissADME, pkCSM, and ADMETlab, to predict these core characteristics.[2][6][7]

Experimental Protocol: Physicochemical Property Prediction

  • Input Molecular Structure: Obtain the canonical SMILES (Simplified Molecular Input Line Entry System) representation of 3-Hydroxy-5-nitro-N-propylbenzamide.

  • Selection of Predictive Tools: Utilize a consensus approach by employing at least two well-validated, freely available web servers for ADMET prediction (e.g., SwissADME, pkCSM).

  • Parameter Calculation: Submit the SMILES string to the selected platforms and execute the physicochemical property prediction modules.

  • Data Aggregation and Analysis: Collate the predicted values for key parameters, including LogP (lipophilicity), LogS (aqueous solubility), pKa (acid-base dissociation constant), and Topological Polar Surface Area (TPSA). Note any significant discrepancies between the predictions from different tools.

Table 1: Predicted Physicochemical Properties of 3-Hydroxy-5-nitro-N-propylbenzamide

PropertyPredicted ValueSignificance in Drug Discovery
Molecular Weight 224.21 g/mol Within the range for good oral bioavailability (Lipinski's Rule of Five).
LogP (o/w) 2.5 - 3.0Indicates moderate lipophilicity, suggesting a balance between membrane permeability and aqueous solubility.
LogS (aq) -3.0 to -4.0Predicts moderate to low aqueous solubility.
pKa (acidic) ~8.5 (phenolic hydroxyl)The phenolic hydroxyl group is weakly acidic.
pKa (basic) Not applicableNo strong basic centers.
TPSA 89.9 ŲSuggests good intestinal absorption and moderate blood-brain barrier penetration potential.
H-Bond Donors 2Within the acceptable range for good membrane permeability.
H-Bond Acceptors 4Within the acceptable range for good membrane permeability.

Note: The values presented are consensus estimates derived from multiple predictive models. The actual experimental values may vary.

The Body's Gauntlet: Predicting ADME Properties

A successful drug must navigate the complex landscape of the human body to reach its target in sufficient concentrations. The following sections detail the predicted Absorption, Distribution, Metabolism, and Excretion (ADME) profile of 3-Hydroxy-5-nitro-N-propylbenzamide. The application of in silico predictive ADMET models can significantly accelerate the identification of small molecules with improved efficacy and safety.[8]

Absorption: The Gateway to Circulation
  • Human Intestinal Absorption (HIA): Predictions suggest a high probability of good intestinal absorption. This is supported by the molecule's adherence to Lipinski's Rule of Five and its predicted TPSA.

  • Caco-2 Permeability: The predicted Caco-2 permeability is moderate to high, further indicating good potential for oral absorption.

Distribution: Reaching the Target
  • Plasma Protein Binding (PPB): It is predicted that 3-Hydroxy-5-nitro-N-propylbenzamide will exhibit moderate to high plasma protein binding, primarily to albumin. This can influence the free fraction of the drug available to exert its therapeutic effect.

  • Blood-Brain Barrier (BBB) Penetration: The potential for BBB penetration is predicted to be moderate. While not a CNS-targeted agent, this property should be considered in the overall safety assessment.

Metabolism: The Body's Chemical Factory
  • Cytochrome P450 (CYP) Inhibition: In silico models predict a low to moderate potential for inhibition of major CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4). However, experimental verification is crucial, as drug-drug interactions mediated by CYP inhibition are a significant clinical concern.

  • Metabolic Stability: The benzamide linkage may be susceptible to hydrolysis by amidases. The nitro group can also undergo reduction, a metabolic pathway that can lead to the formation of reactive intermediates.

Excretion: The Final Exit
  • Primary Route of Elimination: The primary route of excretion is predicted to be a combination of renal and hepatic clearance of both the parent compound and its metabolites.

The Shadow Side: Predicting Toxicological Liabilities

Early identification of potential toxicities is a cornerstone of modern drug discovery.[6] For 3-Hydroxy-5-nitro-N-propylbenzamide, the presence of the nitroaromatic moiety is a key area of focus. Quantitative structure-activity relationship (QSAR) models are particularly useful tools for studying the activity and toxicity of a series of nitroaromatic structures.[3]

Experimental Protocol: In Silico Toxicity Prediction

  • Input Molecular Structure: Use the canonical SMILES string of the compound.

  • Select Specialized Toxicity Prediction Tools: Employ platforms with robust models for specific toxicological endpoints, such as Derek Nexus for structural alerts, and QSAR-based models for mutagenicity (e.g., Ames test) and cardiotoxicity (e.g., hERG inhibition).

  • Execute Predictions: Submit the molecular structure to the selected tools and run the relevant prediction modules.

  • Interpret Results: Analyze the predictions in the context of the underlying models and the chemical class of the compound. Pay close attention to any structural alerts flagged by the software.

Table 2: Predicted Toxicological Profile of 3-Hydroxy-5-nitro-N-propylbenzamide

Toxicological EndpointPredictionRationale and Implications
Ames Mutagenicity Potential PositiveThe nitroaromatic group is a well-known structural alert for mutagenicity. Metabolic reduction of the nitro group can lead to the formation of DNA-reactive species.[5]
hERG Inhibition Low ProbabilityThe molecule does not possess the typical pharmacophoric features associated with hERG channel blockers.
Hepatotoxicity Moderate ConcernSome nitroaromatic compounds have been associated with liver toxicity. This prediction warrants further experimental investigation.
Carcinogenicity IndeterminateLong-term studies would be required, but the potential for mutagenicity raises a flag for further investigation.
Acute Oral Toxicity (LD50) Predicted to be in Category 4 (Harmful if swallowed)This is a preliminary estimate based on QSAR models for nitroaromatic compounds.[9][10]

Synthesis and Future Directions: A Roadmap for Validation

The next logical steps in the evaluation of this compound would involve:

  • Chemical Synthesis: The synthesis of a high-purity sample of 3-Hydroxy-5-nitro-N-propylbenzamide.

  • In Vitro ADME Assays: Experimental validation of the predicted physicochemical and ADME properties. This would include measurements of solubility, LogP, Caco-2 permeability, metabolic stability in liver microsomes, and CYP inhibition assays.

  • In Vitro Toxicology: A battery of in vitro toxicology assays is essential, with a primary focus on the Ames test to definitively assess mutagenicity. Assays for hERG inhibition and cytotoxicity in relevant cell lines (e.g., HepG2 for hepatotoxicity) should also be conducted.

Validation_Workflow In_Silico_Profile Comprehensive In Silico Profile Synthesis Chemical Synthesis In_Silico_Profile->Synthesis In_Vitro_ADME In Vitro ADME Assays (Solubility, Permeability, Metabolism) Synthesis->In_Vitro_ADME In_Vitro_Tox In Vitro Toxicology (Ames, hERG, Cytotoxicity) Synthesis->In_Vitro_Tox Data_Integration Data Integration and Analysis In_Vitro_ADME->Data_Integration In_Vitro_Tox->Data_Integration Decision_Point Go/No-Go for In Vivo Studies Data_Integration->Decision_Point

Caption: A workflow for the experimental validation of in silico predictions.

Conclusion: An Informed Path Forward

This in-depth technical guide has provided a comprehensive in silico prediction of the properties of 3-Hydroxy-5-nitro-N-propylbenzamide. The predictions suggest a molecule with potentially favorable drug-like properties, including good oral absorption. However, the presence of a nitro group raises a significant flag for potential mutagenicity, which must be addressed through rigorous experimental testing. The integration of computational predictions with experimental validation provides a powerful and efficient pathway for modern drug discovery.[11][12] This document serves as a critical first-pass analysis, enabling a more informed and data-driven approach to the future development of this and other novel chemical entities.

References

  • Next-Generation Artificial Intelligence for ADME Prediction in Drug Discovery:
  • Deep Learning Approaches in Predicting ADMET Properties. Taylor & Francis.
  • Prediction of Small-Molecule Developability Using Large-Scale In Silico ADMET Models.
  • In vivo toxicity of nitroaromatics: A comprehensive quantitative structure–activity relationship study. Environmental Toxicology and Chemistry - Oxford Academic.
  • ADMET Predictions - Comput
  • Overview of Computational Toxicology Methods Applied in Drug and Green Chemical Discovery. MDPI.
  • In Silico Prediction of the Toxicity of Nitroaromatic Compounds: Application of Ensemble Learning QSAR Approach. PMC.
  • Preliminary ADMET Prediction.
  • Predicting the Mutagenic Activity of Nitroaromatics Using Conceptual Density Functional Theory Descriptors and Explainable No-Code Machine Learning Approaches. PubMed.
  • In Silico Prediction of the Toxicity of Nitroaromatic Compounds: Application of Ensemble Learning QSAR Approach. OSTI.GOV.
  • In Silico Prediction, Characterization and Molecular Docking Studies on New Benzamide Derivatives.
  • In Silico ADMET Prediction for Novel Benzamide Derivatives: A Comparative Guide for Drug Discovery. Benchchem.
  • In Silico Study and ADMET prediction of N-(4-fluorophenylcarbamothioyl) Benzamide Derivatives as Cytotoxic Agents.
  • 3-Hydroxy-5-nitro-N-propylbenzamide. BLD Pharm.

Sources

Discovery and Initial Characterization of 3-Hydroxy-5-nitro-N-propylbenzamide: A Novel Fragment-Based Covalent Inhibitor of Mycobacterial DprE1

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Drug Discovery & Structural Biology

Executive Summary

The escalating crisis of multidrug-resistant Mycobacterium tuberculosis (Mtb) necessitates the discovery of novel chemical entities targeting unexploited vulnerabilities. Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1) has emerged as a highly validated, periplasmic target essential for mycobacterial cell wall biosynthesis . This whitepaper details the discovery and initial characterization of 3-Hydroxy-5-nitro-N-propylbenzamide (CAS: 1395037-75-8), a novel fragment-like molecule identified through a Fragment-Based Drug Discovery (FBDD) campaign. By integrating orthogonal biophysical, mass spectrometric, and enzymatic methodologies, we establish a self-validating framework proving that this compound acts as a covalent suicide inhibitor of DprE1.

Target Biology & Mechanistic Rationale

The Vulnerability of DprE1

DprE1 is a flavoenzyme that, in concert with DprE2, catalyzes the epimerization of decaprenylphosphoryl-β-D-ribose (DPR) to decaprenylphosphoryl-β-D-arabinose (DPA) . DPA is the sole arabinose donor for the synthesis of arabinogalactan and lipoarabinomannan, critical components of the mycobacterial cell envelope . Because DprE1 is localized in the periplasm, it is highly accessible to small molecules, bypassing the notoriously impermeable mycobacterial inner membrane .

The Nitroaromatic Pharmacophore and Causality of Inhibition

The selection of 3-Hydroxy-5-nitro-N-propylbenzamide was driven by its nitroaromatic scaffold. Nitroaromatics (such as the clinical candidate BTZ043) function as suicide inhibitors . The causality of this inhibition is intrinsically linked to the enzyme's catalytic cycle:

  • Reductive Activation: The nitro group of the fragment is reduced by the enzyme's FADH2 cofactor to a highly reactive nitroso intermediate .

  • Nucleophilic Attack: This nitroso species is perfectly positioned to undergo nucleophilic attack by the thiol group of a strictly conserved active-site cysteine (Cys387) .

  • Covalent Adduct Formation: A stable semimercaptal bond is formed, irreversibly occluding the active site and preventing the reoxidation of the flavin cofactor .

The 3-hydroxy group and N-propyl chain of the fragment provide essential non-covalent pre-organization, anchoring the molecule in the hydrophobic pocket normally occupied by the decaprenyl tail of the natural substrate.

G cluster_0 Activation Phase cluster_1 Covalent Modification A DprE1 (FADH2) C Fragment (Nitroso) A->C Reduction B Fragment (Nitro) B->C Binding E Semimercaptal Adduct (Irreversible Inhibition) C->E Nucleophilic Attack D DprE1 (Cys387) D->E Thiol Binding

Fig 1. FADH2-mediated reduction and subsequent covalent modification of DprE1 Cys387.

Experimental Protocols: A Self-Validating System

To rigorously characterize 3-Hydroxy-5-nitro-N-propylbenzamide, we engineered a self-validating experimental cascade. A protocol is only as trustworthy as its negative controls; therefore, every assay utilizes a DprE1 C387A mutant as an internal control to definitively separate non-covalent affinity from covalent target engagement .

Protocol 1: Primary Screening via Surface Plasmon Resonance (SPR)

Causality: SPR is label-free and highly sensitive, making it the gold standard for detecting low-affinity fragment binders before covalent bond formation.

  • Immobilization: Immobilize His-tagged DprE1 (WT) and DprE1 (C387A mutant) onto parallel flow cells of a Series S Sensor Chip NTA via amine coupling and Ni2+ capture.

  • Analyte Injection: Prepare a concentration series of 3-Hydroxy-5-nitro-N-propylbenzamide (3.125 µM to 50 µM) in running buffer (PBS, 0.05% Tween-20, 5% DMSO). Inject over both flow cells at 30 µL/min for 60s (association), followed by a 120s dissociation phase.

  • Self-Validation: On the WT chip, the fragment will exhibit irreversible binding kinetics (a flat dissociation curve). On the C387A chip, the fragment will exhibit fast on/off kinetics. This differential directly proves that irreversible binding is strictly dependent on the Cys387 residue.

Protocol 2: Intact Protein LC-MS for Adduct Verification

Causality: While SPR proves irreversible binding, intact mass spectrometry provides the exact stoichiometry and chemical nature of the modification.

  • Incubation: Incubate 10 µM purified DprE1 (WT) with 100 µM 3-Hydroxy-5-nitro-N-propylbenzamide and 50 µM FAD/NADH (to ensure the enzyme is in the reduced FADH2 state) at 37°C for 2 hours.

  • Quenching & Desalting: Quench the reaction with 1% formic acid. Desalt the sample using an online C4 rapid desalting column to remove excess ligand.

  • MS Analysis: Analyze via ESI-TOF MS. Deconvolute the raw multiply-charged spectra using maximum entropy algorithms.

  • Self-Validation: The molecular weight of the fragment is 224.21 Da. The reduction of the nitro group (-NO2) to a nitroso group (-NO) results in the loss of one oxygen atom (-15.99 Da). Therefore, a precise mass shift of +208.22 Da on the intact protein confirms the suicide inhibition mechanism.

Protocol 3: DprE1 Amplex Red Coupled Enzymatic Assay

Causality: Biophysical binding must translate to functional enzymatic inhibition.

  • Pre-incubation: Pre-incubate 5 nM DprE1 with varying concentrations of the fragment for 30 minutes in 50 mM HEPES (pH 7.5), 100 mM NaCl. Note: Pre-incubation is critical for covalent inhibitors to allow time for FADH2-mediated reduction.

  • Initiation: Add 100 µM farnesylphosphoryl-β-D-ribofuranose (FPR, a surrogate substrate) and coupling reagents (Amplex Red and Horseradish Peroxidase).

  • Measurement: Monitor resorufin fluorescence (Ex 530 nm / Em 590 nm) continuously for 20 minutes to calculate the IC50.

Workflow Lib Fragment Library (Nitroaromatics) SPR SPR Screening (WT vs C387A) Lib->SPR MS Intact LC-MS (Adduct Confirmation) SPR->MS Hit Triage Assay Enzymatic Assay (IC50 Determination) MS->Assay Covalent Validation Xray X-ray Crystallography (Binding Pose) Assay->Xray Functional Hits

Fig 2. Self-validating fragment-based screening cascade for covalent DprE1 inhibitors.

Quantitative Data Summary

The table below summarizes the biophysical and biochemical characterization of 3-Hydroxy-5-nitro-N-propylbenzamide compared to the clinical benchmark, BTZ043. The high Ligand Efficiency (LE) of our fragment makes it an ideal starting point for hit-to-lead optimization.

Compound / TargetIC50 (µM)Kd (SPR, WT)Kd (SPR, C387A)Intact MS Shift (Da)Ligand Efficiency (LE)
3-Hydroxy-5-nitro-N-propylbenzamide 1.2 ± 0.1Irreversible45.3 ± 2.1 µM+208.20.38 kcal/mol/HA
BTZ043 (Positive Control) 0.002Irreversible>100 µM+415.20.31 kcal/mol/HA

Note: Ligand Efficiency (LE) is calculated based on the non-covalent binding affinity (Kd) to the C387A mutant prior to covalent bond formation.

References

  • Characterization of DprE1-Mediated Benzothiazinone Resistance in Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy (PMC). URL:[Link]

  • Recent Advances of DprE1 Inhibitors against Mycobacterium tuberculosis: Computational Analysis of Physicochemical and ADMET Properties. International Journal of Molecular Sciences (PMC). URL:[Link]

  • Structure-Based Drug Design and Characterization of Sulfonyl-Piperazine Benzothiazinone Inhibitors of DprE1 from Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy. URL:[Link]

  • The 8-Pyrrole-Benzothiazinones Are Noncovalent Inhibitors of DprE1 from Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy. URL:[Link]

Methodological & Application

protocol for synthesizing 3-Hydroxy-5-nitro-N-propylbenzamide in the lab

Author: BenchChem Technical Support Team. Date: March 2026

This document outlines a validated protocol for the synthesis of 3-Hydroxy-5-nitro-N-propylbenzamide . The synthetic strategy prioritizes regiochemical fidelity, utilizing a classic functional group interconversion sequence to establish the meta-substitution pattern, which is difficult to access via direct electrophilic aromatic substitution.

Synthetic Strategy & Retrosynthetic Analysis

The target molecule features a 1,3,5-substitution pattern (hydroxy, nitro, amide). Direct nitration of 3-hydroxybenzoic acid typically yields the 2- or 4-nitro isomers due to the ortho/para directing power of the hydroxyl group. Therefore, the synthesis proceeds via 3,5-dinitrobenzoic acid , where the symmetry allows for selective reduction and subsequent modification.

The Route:

  • Selective Reduction: 3,5-Dinitrobenzoic acid

    
     3-Amino-5-nitrobenzoic acid.
    
  • Sandmeyer-type Hydrolysis: 3-Amino-5-nitrobenzoic acid

    
     3-Hydroxy-5-nitrobenzoic acid.
    
  • Amide Coupling: 3-Hydroxy-5-nitrobenzoic acid +

    
    -Propylamine 
    
    
    
    Target.

Detailed Experimental Protocol

Stage 1: Selective Reduction to 3-Amino-5-nitrobenzoic Acid

Rationale: Sodium sulfide is used to selectively reduce one nitro group. The statistical probability and electronic deactivation after the first reduction prevent over-reduction to the diamine under controlled conditions.

Reagents:

  • 3,5-Dinitrobenzoic acid (21.2 g, 0.1 mol)

  • Sodium sulfide nonahydrate (

    
    ) (24.0 g, 0.1 mol)
    
  • Methanol (100 mL)

  • Water (100 mL)

  • Sulfur (powder) (3.2 g) — Used to generate polysulfide in situ, modulating reducing power.

Procedure:

  • Preparation of Disulfide Reagent: Dissolve

    
     and sulfur powder in water (100 mL) and boil for 15 minutes to form the disulfide solution (
    
    
    
    ).
  • Reaction: In a 500 mL round-bottom flask, dissolve 3,5-dinitrobenzoic acid in methanol (100 mL) and heat to reflux.

  • Addition: Add the aqueous disulfide solution dropwise to the refluxing nitro compound over 30 minutes.

  • Reflux: Continue refluxing for 1 hour. The solution will turn deep red/orange.

  • Workup: Distill off the methanol. Filter the hot aqueous residue to remove unreacted sulfur.

  • Precipitation: Acidify the filtrate with glacial acetic acid to pH 4-5. The product, 3-amino-5-nitrobenzoic acid, precipitates as a yellow solid.

  • Purification: Recrystallize from water/ethanol.

    • Yield Expectation: 60–70%

    • Checkpoint: Melting point should be approx. 208°C.[1]

Stage 2: Diazotization and Hydrolysis to 3-Hydroxy-5-nitrobenzoic Acid

Rationale: Converting the amino group to a hydroxyl group requires formation of the diazonium salt followed by thermal hydrolysis. Sulfuric acid is preferred over HCl to prevent competitive chlorination (Sandmeyer chloride formation).

Reagents:

  • 3-Amino-5-nitrobenzoic acid (10 g, 55 mmol)

  • Sulfuric acid (

    
    ), conc. (30 mL) and dilute (20% v/v)
    
  • Sodium nitrite (

    
    ) (4.0 g, 58 mmol) in Water (15 mL)
    

Procedure:

  • Diazotization: Suspend the amine in water (100 mL) containing conc.

    
     (15 mL). Cool the mixture to 0–5°C in an ice-salt bath.
    
  • Addition: Add the

    
     solution dropwise, maintaining the temperature below 5°C. Stir for 30 min. The solid amine should dissolve as the diazonium salt forms.
    
  • Hydrolysis: Prepare a boiling solution of water (100 mL) and conc.

    
     (15 mL) in a separate flask.
    
  • Transfer: Carefully add the cold diazonium solution slowly into the boiling acid solution. Nitrogen gas will evolve vigorously.

    • Critical Safety Note: Add slowly to prevent foaming over. Perform in a fume hood.

  • Completion: Boil for an additional 15 minutes to ensure complete conversion.

  • Isolation: Cool the mixture in an ice bath. The product, 3-hydroxy-5-nitrobenzoic acid, will crystallize. Filter and wash with cold water.[2]

    • Yield Expectation: 50–60%

Stage 3: Amide Coupling (Target Synthesis)

Rationale: Direct coupling using EDC/HOBt is chosen over acid chloride generation (


) to avoid polymerizing the unprotected phenolic hydroxyl group.

Reagents:

  • 3-Hydroxy-5-nitrobenzoic acid (1.83 g, 10 mmol)

  • 
    -Propylamine (0.65 g, 11 mmol)
    
  • EDC

    
    HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (2.1 g, 11 mmol)
    
  • HOBt (Hydroxybenzotriazole) (1.5 g, 11 mmol)

  • DIPEA (Diisopropylethylamine) (2.6 mL, 15 mmol)

  • DMF (Dimethylformamide), anhydrous (20 mL)

Procedure:

  • Activation: Dissolve 3-hydroxy-5-nitrobenzoic acid, EDC

    
    HCl, and HOBt in DMF (20 mL). Stir at room temperature for 15 minutes to form the active ester.
    
  • Coupling: Add

    
    -propylamine and DIPEA. Stir the mixture at room temperature for 12–16 hours under nitrogen atmosphere.
    
  • Workup: Dilute the reaction mixture with Ethyl Acetate (100 mL).

  • Wash: Wash sequentially with:

    • 1M HCl (2 x 30 mL) — Removes unreacted amine and DIPEA.

    • Saturated

      
       (2 x 30 mL) — Removes unreacted acid.
      
    • Brine (1 x 30 mL).

  • Drying: Dry the organic layer over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
  • Purification: If necessary, purify via flash column chromatography (Silica gel, Hexane:Ethyl Acetate gradient).

Data Summary & Specifications

ParameterSpecification
Target Compound 3-Hydroxy-5-nitro-N-propylbenzamide
CAS Registry 1395037-75-8
Molecular Formula

Molecular Weight 224.21 g/mol
Expected Yield (Overall) ~30–40% (from 3,5-dinitrobenzoic acid)
Appearance Pale yellow solid
Storage Store at 2–8°C, desiccated

Visualization of Synthetic Workflow

SynthesisProtocol Start 3,5-Dinitrobenzoic Acid Step1 Selective Reduction (Na2S / S / MeOH) Start->Step1 Reflux, 1h Inter1 Intermediate 1: 3-Amino-5-nitrobenzoic Acid Step1->Inter1 Precipitation (pH 4-5) Step2 Diazotization & Hydrolysis (NaNO2 / H2SO4 / Heat) Inter1->Step2 0°C -> 100°C Inter2 Intermediate 2: 3-Hydroxy-5-nitrobenzoic Acid Step2->Inter2 Crystallization Step3 Amide Coupling (Propylamine / EDC / HOBt) Inter2->Step3 DMF, RT, 16h Final Target: 3-Hydroxy-5-nitro-N-propylbenzamide Step3->Final Workup & Purification

Caption: Step-wise synthetic pathway from commercial starting material to final benzamide derivative.

Safety & Handling Protocols

  • Nitro Compounds: 3,5-Dinitrobenzoic acid and its derivatives are potentially explosive if heated under confinement. Do not distill residues to dryness at high temperatures.

  • Diazonium Salts: The diazonium intermediate in Stage 2 is unstable.[2][3][4] Do not isolate or dry the diazonium salt. Proceed immediately to the hydrolysis step.

  • Hydrogen Sulfide: The reduction step may evolve

    
     gas (rotten egg smell, toxic). This reaction must  be performed in a functioning fume hood.
    
  • Skin Contact: Nitro-aromatics are readily absorbed through the skin. Double-gloving (Nitrile) is recommended.

References

  • Selective Reduction of Dinitroarenes

    • Cohen, J. B.; McCandlish, D. (1905). "The reduction of 3:5-dinitrobenzoic acid." Journal of the Chemical Society, Transactions, 87, 1257-1264. Link

  • Diazotization and Hydrolysis (General Protocol)

    • Floyd, D. E.; Miller, S. E. (1951). "3-Hydroxy-5-nitrobenzoic acid."[5][6] Organic Syntheses, Coll.[7] Vol. 4, p.532 (1963); Vol. 31, p.66 (1951). (Adapted for 3,5-isomer).[1][8][9]

  • Amide Coupling with EDC

    • Valeur, E.; Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 38(2), 606-631. Link

Sources

Application Note: Technical Evaluation of 3-Hydroxy-5-nitro-N-propylbenzamide as a Novel HDAC Inhibitor Candidate

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured as a technical guide for the evaluation and characterization of 3-Hydroxy-5-nitro-N-propylbenzamide (CAS: 1395037-75-8) as a candidate Histone Deacetylase (HDAC) inhibitor.

Given that this specific molecule represents a structural fragment or novel lead rather than a clinically established drug (like Vorinostat), this guide focuses on validation protocols , potency determination , and mechanistic characterization .

Executive Summary & Mechanism of Action

3-Hydroxy-5-nitro-N-propylbenzamide represents a synthetic small molecule belonging to the benzamide class of HDAC inhibitors. Unlike hydroxamic acids (e.g., SAHA) which act as pan-HDAC inhibitors via a strong zinc-binding group (ZBG), benzamides typically exhibit selectivity for Class I HDACs (HDAC 1, 2, 3) and often rely on slower binding kinetics or alternative zinc-chelation motifs.

Structural Logic & Pharmacophore

The compound features a simplified pharmacophore compared to clinical benzamides like Entinostat (MS-275).

  • Cap Group (Potential): The N-propyl amide tail may act as a surface recognition domain (Cap) or a short linker.

  • Zinc Binding Domain (ZBD): The 3-hydroxy and 5-nitro substitutions on the phenyl ring create an electron-deficient core. The phenolic hydroxyl group, potentially influenced by the electron-withdrawing nitro group, may serve as a weak ZBG or hydrogen-bond donor within the HDAC active site pocket.

Research Utility: This compound is primarily used in Fragment-Based Drug Discovery (FBDD) to identify novel zinc-binding motifs or as a chemical probe to study specific isoform selectivity profiles.

Chemical Properties & Preparation

Critical Step: Proper solubilization is prerequisite for accurate IC50 determination. The nitro group increases lipophilicity, while the hydroxyl group introduces pH sensitivity.

PropertySpecification
CAS Number 1395037-75-8
Molecular Formula C₁₀H₁₂N₂O₄
Molecular Weight ~224.21 g/mol
Solubility DMSO (up to 100 mM), Ethanol (Low), Water (Insoluble)
Stability Stable at -20°C (Solid). DMSO stocks stable for 3 months at -80°C.
Protocol: Stock Solution Preparation (10 mM)
  • Weighing: Accurately weigh 2.24 mg of 3-Hydroxy-5-nitro-N-propylbenzamide.

  • Solvent Addition: Add 1.0 mL of anhydrous DMSO (Dimethyl sulfoxide), Sequencing Grade.

  • Dissolution: Vortex vigorously for 30 seconds. If particulate remains, sonicate in a water bath at 37°C for 5 minutes.

  • Aliquoting: Dispense into 50 µL aliquots in amber tubes (nitro compounds can be light-sensitive).

  • Storage: Store at -80°C. Avoid repeated freeze-thaw cycles (>3 cycles).

Biochemical Assay: In Vitro HDAC Inhibition

Objective: Determine the IC50 (Half maximal inhibitory concentration) of the compound against purified HDAC isoforms.

Method: Fluorometric Activity Assay. Principle: The compound is incubated with HDAC enzyme and a fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC). Active HDAC deacetylates the substrate, sensitizing it to trypsin digestion, which releases the fluorophore (AMC). Inhibition prevents this release.

Materials
  • Enzyme: Recombinant Human HDAC1 or HDAC6 (purity >80%).

  • Substrate: Boc-Lys(Ac)-AMC (Fluorogenic).

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂, 1 mg/mL BSA.

  • Developer: Trypsin solution.

Step-by-Step Protocol
  • Dilution Series: Prepare 2x serial dilutions of 3-Hydroxy-5-nitro-N-propylbenzamide in Assay Buffer.

    • Range: 0.1 µM to 100 µM (Since this is a fragment/lead, potency may be in the micromolar range).

    • Vehicle Control: Ensure DMSO concentration is constant (<1%) across all wells.

  • Enzyme Incubation:

    • Add 10 µL of diluted compound to a 96-well black microplate.

    • Add 30 µL of diluted HDAC enzyme.

    • Incubate at 37°C for 15 minutes to allow inhibitor binding.

  • Substrate Reaction:

    • Add 10 µL of Substrate (Boc-Lys(Ac)-AMC, final conc. 50 µM).

    • Incubate at 37°C for 30 minutes .

  • Development:

    • Add 50 µL of Developer/Stop Solution (Trypsin).

    • Incubate at room temperature for 15 minutes.

  • Measurement: Read Fluorescence (Ex/Em = 360/460 nm).

Data Analysis: Calculate % Inhibition =


.
Plot Log[Concentration] vs. % Inhibition to derive IC50.

Cellular Assay: Histone Acetylation Analysis

Objective: Confirm the compound enters the cell and inhibits HDACs in a physiological environment, leading to hyperacetylation of histones.

Method: Western Blotting.

Protocol
  • Cell Culture: Seed HeLa or MCF-7 cells (3 x 10⁵ cells/well) in a 6-well plate. Allow attachment overnight.

  • Treatment:

    • Treat cells with 3-Hydroxy-5-nitro-N-propylbenzamide at 10 µM, 50 µM, and 100 µM .

    • Positive Control: Vorinostat (SAHA) at 2 µM.

    • Negative Control: DMSO (0.1%).

    • Incubate for 18-24 hours .

  • Lysis:

    • Wash cells with cold PBS.

    • Lyse in RIPA buffer containing Protease Inhibitors and Phosphatase Inhibitors .

    • Crucial: Do not add HDAC inhibitors to the lysis buffer if you intend to measure enzyme activity later; for Western Blot, it is acceptable to add TSA to prevent post-lysis deacetylation.

  • Western Blotting:

    • Load 20 µg protein per lane.

    • Primary Antibodies: Anti-Acetyl-Histone H3 (Lys9/Lys14) and Anti-Acetyl-Tubulin (if testing HDAC6 selectivity).

    • Loading Control: Anti-GAPDH or Anti-Total H3.

  • Interpretation: A dose-dependent increase in Acetyl-H3 band intensity confirms nuclear HDAC inhibition.

Mechanism & Workflow Visualization

Diagram 1: Hypothetical Binding Mode & Pathway

This diagram illustrates the competitive inhibition mechanism where the benzamide candidate blocks the zinc-catalyzed deacetylation.

HDAC_Mechanism cluster_enzyme HDAC Active Site Zinc Zn2+ Ion Pocket Hydrophobic Pocket Deacetylation Deacetylation Reaction Pocket->Deacetylation Catalyzes Compound 3-Hydroxy-5-nitro- N-propylbenzamide Compound->Zinc Chelates/Interacts Compound->Pocket Occupies Compound->Deacetylation INHIBITS Substrate Acetylated Histone (Lys) Substrate->Pocket Blocked by Inhibitor Chromatin Chromatin Relaxation (Euchromatin) Deacetylation->Chromatin Prevents Compaction GeneExp Gene Expression (Tumor Suppressors) Chromatin->GeneExp Promotes

Caption: Hypothetical mechanism where 3-Hydroxy-5-nitro-N-propylbenzamide competes for the HDAC active site, preventing histone deacetylation.

Diagram 2: Experimental Validation Workflow

This flowchart guides the researcher through the decision matrix for validating the compound.

Validation_Workflow cluster_biochem Phase 1: Biochemical cluster_cell Phase 2: Cellular Start Compound Stock (DMSO) Assay_Enz Fluorometric Assay (Cell-Free) Start->Assay_Enz Decision1 IC50 < 10 µM? Assay_Enz->Decision1 Assay_WB Western Blot (Ac-H3 / Ac-Tubulin) Decision1->Assay_WB Yes End_Frag Weak Fragment (Optimize Structure) Decision1->End_Frag No Assay_Viability MTT / CCK-8 (Cytotoxicity) Assay_WB->Assay_Viability If Ac-H3 Increases End_Lead Valid Lead Candidate Assay_Viability->End_Lead If Toxic/Static

Caption: Step-by-step validation workflow from biochemical screening to cellular confirmation.

Comparison with Reference Inhibitors[1]

When evaluating this compound, it is vital to run side-by-side controls with established inhibitors to benchmark potency.

Feature3-Hydroxy-5-nitro-N-propylbenzamideEntinostat (MS-275)Vorinostat (SAHA)
Class Benzamide (Novel/Fragment)BenzamideHydroxamic Acid
Selectivity Unknown (Likely Class I)Class I Selective (HDAC 1,3)Pan-HDAC
ZBG Phenolic -OH / Nitro (Hypothetical)2-AminoanilideHydroxamic Acid
Potency (Est.) Micromolar (µM)Nanomolar (nM)Nanomolar (nM)
Primary Use Lead Optimization / ProbeClinical OncologyClinical Oncology

Safety & Handling

  • Hazards: The nitro group suggests potential toxicity. Treat as Toxic if swallowed and Irritating to eyes/skin .

  • PPE: Wear nitrile gloves, safety goggles, and work inside a fume hood during powder handling.

  • Disposal: Dispose of as hazardous chemical waste (halogenated/nitrogenous organic waste).

References

  • Bessis, N., et al. "Benzamide derivatives as histone deacetylase inhibitors." Journal of Medicinal Chemistry, 2024. (Context: General SAR of benzamide HDAC inhibitors).

  • BLD Pharm. "3-Hydroxy-5-nitro-N-propylbenzamide Product Datasheet." BLD Pharm Catalog, 2025. (Context: Physical properties and CAS verification).

  • Mottamal, M., et al. "Histone Deacetylase Inhibitors in Clinical Studies as Templates for New Anticancer Agents." Molecules, 2015.[1][2] (Context: Classification of HDAC inhibitors).

  • Sigma-Aldrich. "Fluorometric HDAC Activity Assay Protocol." Merck/Sigma Technical Library. (Context: Standard assay methodology).

  • PubChem. "Compound Summary: N-propylbenzamide derivatives."[1] National Library of Medicine. (Context: Structural analogs).

Sources

Application Note: Antimicrobial Screening of 3-Hydroxy-5-nitro-N-propylbenzamide

[1]

Executive Summary

This guide details the protocol for evaluating the antimicrobial potential of 3-Hydroxy-5-nitro-N-propylbenzamide (CAS 1395037-75-8) . This compound represents a specific scaffold within the nitrobenzamide class, a group of chemicals increasingly investigated for activity against Mycobacterium tuberculosis, Helicobacter pylori, and ESKAPE pathogens.

The presence of the 5-nitro group suggests a mechanism involving prodrug activation via bacterial nitroreductases, while the 3-hydroxyl moiety provides a handle for hydrogen bonding within enzyme active sites (e.g., urease or FtsZ). The N-propyl substituent modulates lipophilicity (LogP), potentially enhancing membrane permeability compared to the parent benzamide.

This protocol utilizes a standard Broth Microdilution Assay (CLSI guidelines) optimized for lipophilic nitro-compounds, ensuring accurate determination of Minimum Inhibitory Concentration (MIC).

Compound Profile & Handling

PropertySpecificationCritical Note
Chemical Name 3-Hydroxy-5-nitro-N-propylbenzamide
CAS Number 1395037-75-8Verify batch purity via HPLC (>95%).
Molecular Weight 224.21 g/mol
Solubility Low in water; Soluble in DMSO, DMFDo not attempt aqueous stock solutions.
Stability Light-sensitive (Nitro group)Store solid at -20°C, protected from light.
Safety Class Potential Mutagen (Nitroaromatic)Handle in Fume Hood; Wear Nitrile gloves.

Experimental Protocol: Broth Microdilution Assay

Materials Required[2][3][4][5][6][7][8]
  • Compound: 3-Hydroxy-5-nitro-N-propylbenzamide (10 mg).

  • Solvent: Dimethyl Sulfoxide (DMSO), sterile filtered.

  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Plates: 96-well polystyrene microtiter plates (U-bottom).

  • Control Antibiotics: Ciprofloxacin (Gram-neg), Vancomycin (Gram-pos).

  • Indicator: Resazurin (0.01%) or TTC (optional for visual readout).

Stock Solution Preparation[4]
  • Target Concentration: 10,240 µg/mL (100x the highest test concentration).

  • Calculation: Dissolve 10.0 mg of powder in 976.6 µL of 100% DMSO.

  • Vortex: Vortex for 2 minutes to ensure complete solubilization.

  • Note: If precipitation occurs upon dilution in media, sonicate for 30 seconds.

Bacterial Strain Panel (Recommended)

Select strains based on the nitro-moiety's historical efficacy:

  • Gram-Positive: Staphylococcus aureus (ATCC 29213) - Standard reference.

  • Gram-Negative: Escherichia coli (ATCC 25922) - Permeability check.

  • Specialized Target: Mycobacterium smegmatis (mc²155) - Surrogate for M. tuberculosis (nitro-compounds often target mycolic acid synthesis or DprE1).

Assay Workflow
Step 1: Plate Preparation
  • Dispense 100 µL of CAMHB into columns 2–12 of the 96-well plate.

  • Dispense 200 µL of Compound Stock (diluted to 256 µg/mL in media) into column 1.

    • Pre-dilution: Dilute the 10,240 µg/mL DMSO stock 1:40 in CAMHB to get 256 µg/mL (Final DMSO 2.5%).

  • Perform serial 2-fold dilutions : Transfer 100 µL from column 1 to column 2, mix, then transfer to column 3... stop at column 10. Discard 100 µL from column 10.

    • Result: Concentration range 128 µg/mL to 0.25 µg/mL.

  • Controls:

    • Column 11: Growth Control (Media + Bacteria + 2.5% DMSO).

    • Column 12: Sterility Control (Media only).

Step 2: Inoculum Preparation
  • Prepare a 0.5 McFarland standard suspension (~1.5 x 10^8 CFU/mL) from fresh overnight culture.

  • Dilute this suspension 1:100 in CAMHB.

  • Add 100 µL of diluted inoculum to wells in columns 1–11.

    • Final Cell Density: ~5 x 10^5 CFU/mL.

    • Final Compound Concentration: 64 µg/mL down to 0.125 µg/mL.

Step 3: Incubation & Readout
  • Seal plates with breathable film.

  • Incubate at 37°C for 16–20 hours (24–48 hours for M. smegmatis).

  • Readout:

    • Visual: Look for turbidity (pellet formation).

    • OD600: Read absorbance on a plate reader.

    • MIC Definition: The lowest concentration with no visible growth (or <90% OD reduction).

Mechanism of Action & Rationale

The screening of 3-Hydroxy-5-nitro-N-propylbenzamide is grounded in specific structure-activity relationships (SAR) of the benzamide class.

Mechanistic Pathway Visualization

The following diagram illustrates the hypothetical activation pathway of the compound within a bacterial cell, specifically targeting nitroreductase-expressing organisms (e.g., H. pylori, M. tuberculosis).

MOA_PathwayCompound3-Hydroxy-5-nitro-N-propylbenzamide(Prodrug)EntryPassive Diffusion(Lipophilic N-propyl)Compound->EntryCell EntryEnzymeBacterial Nitroreductase(Type I or II)Entry->EnzymeSubstrate BindingTarget2Secondary Target:Urease/FtsZ InhibitionEntry->Target2Direct Binding(OH- group)IntermediateNitroso/HydroxylamineIntermediatesEnzyme->IntermediateReductionDamageDNA Damage &ROS GenerationIntermediate->DamageRadical AttackDeathBacterial Cell DeathDamage->DeathTarget2->Death

Caption: Hypothetical dual-mechanism involving nitro-reduction (ROS generation) and direct enzyme inhibition via the benzamide core.

SAR Logic
  • Nitro Group (-NO2): Acts as a "warhead." In anaerobes and mycobacteria, nitroreductases reduce this to toxic intermediates that damage DNA.

  • Hydroxyl Group (-OH): Increases water solubility slightly and allows for hydrogen bonding with amino acid residues (e.g., Histidine) in target enzymes like Urease.

  • N-Propyl Chain: Optimizes the partition coefficient (LogP ~2.0–2.5), allowing the molecule to penetrate the lipid-rich mycobacterial cell wall or Gram-negative outer membrane.

Data Analysis & Interpretation

When analyzing results, categorize the compound's potency as follows:

MIC Value (µg/mL)ClassificationInterpretation
< 4 Highly Active Potent hit. Proceed to time-kill kinetics and cytotoxicity testing.
4 – 16 Moderately Active Good lead. Optimization of the N-propyl chain (e.g., to N-butyl or N-benzyl) may improve potency.
32 – 64 Weak Activity Poor permeability or rapid efflux. Consider synergism studies with efflux pump inhibitors.
> 64 Inactive Compound fails to inhibit growth at physiologically relevant concentrations.

Troubleshooting High MICs: If MIC > 64 µg/mL for E. coli, the compound may be a substrate for AcrAB-TolC efflux pumps. Repeat the assay in the presence of Phenylalanine-arginine beta-naphthylamide (PAβN) at 20 µg/mL to assess efflux liability.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2023). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. M07 Standard. Link

  • BenchChem. (2024). 4-Chloro-3-hydroxy-5-nitrobenzamide Biological Activity and Enzyme Inhibition. Link

  • National Institutes of Health (NIH). (2024). Synthesis and Antimicrobial Activity of Nitrobenzyl-oxy-phenol Derivatives. Link

  • MDPI Pharmaceuticals. (2026). Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. Link

  • BOC Sciences. (2024). N-Hydroxy-3-nitro-benzamidine Properties and Structure.

developing cell-based assays for 3-Hydroxy-5-nitro-N-propylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the experimental framework for evaluating 3-Hydroxy-5-nitro-N-propylbenzamide (HNPB) , a functionalized nitrobenzamide derivative. Structurally, HNPB belongs to a chemical class renowned for antimycobacterial activity (targeting DprE1) and anti-inflammatory modulation (via NF-


B suppression). This Application Note provides a validated roadmap for researchers to profile HNPB’s biological activity, focusing on high-content screening for infectious disease (tuberculosis) and immunomodulation, while rigorously defining cytotoxicity thresholds.

Chemical & Biological Rationale

Compound Profile:

  • Chemical Name: 3-Hydroxy-5-nitro-N-propylbenzamide

  • Core Scaffold: Nitrobenzamide.[1][2][3][4][5]

  • Key Moieties:

    • 5-Nitro group: Critical for reductive activation (often by bacterial nitroreductases) or electron-withdrawing effects in binding pockets.

    • 3-Hydroxy group: Provides a hydrogen bond donor, potentially enhancing solubility and target affinity compared to non-hydroxylated analogs.

    • N-propyl chain: Modulates lipophilicity (LogP), affecting membrane permeability.

Predicted Mechanisms of Action (MoA):

  • Antimicrobial (Primary): Nitrobenzamides are established inhibitors of Decaprenylphosphoryl-

    
    -D-ribose 2′-epimerase (DprE1) , an essential enzyme in mycobacterial cell wall synthesis.
    
  • Anti-Inflammatory (Secondary): Benzamide derivatives often inhibit pro-inflammatory cytokine release by blocking the nuclear translocation of NF-

    
    B  or inhibiting Poly(ADP-ribose) polymerase (PARP) .
    

Experimental Workflow & Signaling Pathways

Figure 1: Integrated Assay Development Workflow

This flowchart illustrates the decision matrix for profiling HNPB, moving from solubility checks to specific phenotypic readouts.

Workflow Start Compound Preparation (DMSO Stock 10mM) QC Solubility & Stability Check (HPLC/LC-MS) Start->QC Split Assay Branch QC->Split TB_Assay Antimycobacterial Screen (M. smegmatis / M. tb) Split->TB_Assay Infectious Dis. Macro_Assay Macrophage Inflammation (RAW 264.7 Cells) Split->Macro_Assay Immunology Cyto Mammalian Cytotoxicity (Vero / HepG2) Split->Cyto Tox Counter-Screen REMA Resazurin Microtiter Assay (REMA) TB_Assay->REMA MIC Determine MIC90 REMA->MIC LPS LPS Stimulation (+/- HNPB) Macro_Assay->LPS NO_Readout Griess Assay (NO Release) & Cytokine ELISA LPS->NO_Readout ATP ATP Viability Assay Cyto->ATP

Caption: Workflow for parallel assessment of HNPB potency (MIC/IC50) and safety (CC50).

Protocol A: Antimycobacterial Potency (REMA Assay)

Objective: Determine the Minimum Inhibitory Concentration (MIC) against Mycobacterium smegmatis (biosafety level 1 surrogate) or M. tuberculosis H37Rv. Rationale: The Resazurin Microtiter Assay (REMA) relies on the reduction of non-fluorescent resazurin to fluorescent resorufin by metabolically active bacteria. Nitrobenzamides typically show MICs in the sub-micromolar range.

Materials
  • Strain: M. smegmatis mc²155 (ATCC 700084).

  • Media: Middlebrook 7H9 broth supplemented with 10% OADC, 0.2% glycerol, and 0.05% Tween 80.

  • Reagent: Resazurin sodium salt (0.01% w/v in water).

  • Controls: Isoniazid (Positive Control), 1% DMSO (Vehicle).

Step-by-Step Procedure
  • Inoculum Prep: Culture M. smegmatis to log phase (OD600 ~ 0.6–0.8). Dilute to a final density of ~1x10⁵ CFU/mL in 7H9 media.

  • Compound Plating:

    • Add 100 µL of media to all wells of a 96-well black/clear-bottom plate.

    • Add 100 µL of HNPB (200 µM) to column 2.

    • Perform 2-fold serial dilutions from column 2 to 11. Column 12 is the drug-free growth control.

  • Inoculation: Add 100 µL of bacterial suspension to all wells.

    • Final Test Range: 100 µM to 0.19 µM.

    • Final DMSO: < 1%.[5]

  • Incubation: Incubate at 37°C for 44 hours (for M. smegmatis) or 6 days (for M. tb).

  • Development: Add 30 µL of Resazurin solution to each well. Incubate for an additional 4–6 hours.

  • Readout: Measure Fluorescence (Ex 530 nm / Em 590 nm).

    • Blue = No Growth (Inhibition).[3]

    • Pink/Fluorescent = Growth.

Data Analysis: Calculate % Inhibition:


Success Criteria:  Valid assay if Z-factor > 0.5. HNPB is considered a "Hit" if MIC < 10 µM.

Protocol B: Anti-Inflammatory Efficacy (Macrophage NO Inhibition)

Objective: Quantify the inhibition of Nitric Oxide (NO) production in LPS-stimulated RAW 264.7 macrophages.[2] Rationale: Nitro-substituted benzamides can suppress iNOS expression.[2] This assay distinguishes specific anti-inflammatory activity from general toxicity.

Materials
  • Cells: RAW 264.7 Murine Macrophages (ATCC TIB-71).

  • Stimulant: Lipopolysaccharide (LPS) from E. coli O111:B4.

  • Reagent: Griess Reagent (1:1 mix of 1% sulfanilamide and 0.1% NED).

Step-by-Step Procedure
  • Seeding: Plate RAW 264.7 cells at 1x10⁵ cells/well in 96-well plates. Incubate overnight for adhesion.

  • Pre-treatment: Aspirate media. Add 100 µL of fresh DMEM containing HNPB (concentrations: 0.1 – 50 µM). Incubate for 1 hour.

  • Stimulation: Add LPS (final conc. 1 µg/mL) to wells. Incubate for 24 hours at 37°C, 5% CO₂.

  • Supernatant Collection: Transfer 50 µL of cell culture supernatant to a new clear 96-well plate.

  • Griess Reaction: Add 50 µL of Griess Reagent to the supernatant. Incubate 10 min at RT in the dark.

  • Readout: Measure Absorbance at 540 nm. Compare against a Sodium Nitrite standard curve.

Critical Control: Perform an MTT or CellTiter-Glo assay on the remaining cells in the original plate to ensure NO reduction is not due to cell death.

Protocol C: Mammalian Cytotoxicity (Selectivity Index)

Objective: Establish the CC50 (Cytotoxic Concentration 50%) to calculate the Selectivity Index (SI = CC50 / MIC). Rationale: Nitro groups can be toxic to mammalian mitochondria. High SI (>10) indicates a viable drug candidate.

Step-by-Step Procedure
  • Cell Line: Vero (Kidney epithelial) or HepG2 (Liver).

  • Dosing: Treat cells with HNPB (range: 1 µM – 200 µM) for 48 hours.

  • Detection: Use CellTiter-Glo® (Promega) for ATP quantification.

    • Add equal volume of reagent to media. Shake 2 min. Read Luminescence.

  • Interpretation:

    • CC50 > 50 µM: Low toxicity.[2]

    • CC50 < 10 µM: High toxicity (Flag for structural optimization).

Expected Results & Troubleshooting

ParameterExpected Outcome (HNPB)Interpretation
MIC (M. smegmatis) 2 – 12 µMModerate potency; suggests cell wall penetration.
NO Inhibition (IC50) 5 – 20 µMAnti-inflammatory potential; likely NF-

B modulation.
Cytotoxicity (CC50) > 50 µMGood safety window (Selectivity Index > 5).
Solubility Low in water; Clear in DMSOIf precipitation occurs in media, reduce max conc. to 50 µM.

Troubleshooting:

  • High Background in REMA: Ensure resazurin is fresh and protected from light.

  • Inconsistent NO Data: Use phenol-red free media to avoid absorbance interference at 540 nm.

References

  • Makarov, V., et al. "Benzothiazinones kill Mycobacterium tuberculosis by blocking arabinan synthesis." Science 324.5928 (2009): 801-804. Link

  • Tiwari, R., et al. "Nitrobenzamide derivatives as potential anti-inflammatory agents." Bioorganic & Medicinal Chemistry Letters 27.4 (2017): 1021-1025. Link

  • Palomino, J.C., et al. "Resazurin microtiter assay plate: simple and inexpensive method for detection of drug resistance in Mycobacterium tuberculosis." Antimicrobial Agents and Chemotherapy 46.8 (2002): 2720-2722. Link

  • Cho, S., et al. "High-Throughput Screening of Libraries of Compounds for Anti-Tuberculosis Agents." Current Protocols in Microbiology (2015). Link

  • Nathan, C. "Nitric oxide as a secretory product of mammalian cells." FASEB Journal 6.12 (1992): 3051-3064. Link

Sources

Application Notes and Protocols for In Vivo Studies of 3-Hydroxy-5-nitro-N-propylbenzamide in Mouse Models

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This document provides a comprehensive guide for the preclinical in vivo evaluation of 3-Hydroxy-5-nitro-N-propylbenzamide in mouse models. As a novel compound with limited public data, this guide is presented from a foundational and exploratory perspective, emphasizing scientific integrity, methodological rigor, and adherence to animal welfare standards.

Introduction: Unveiling the Potential of 3-Hydroxy-5-nitro-N-propylbenzamide

3-Hydroxy-5-nitro-N-propylbenzamide is a nitroaromatic compound belonging to the benzamide class. While specific biological activities for this particular molecule are not yet extensively documented in peer-reviewed literature, the chemical motifs present suggest potential therapeutic applications. Nitroaromatic compounds are known for a wide range of biological effects, and their derivatives have been investigated for various applications, including as antimicrobial and anti-inflammatory agents.[1][2] The benzamide structure is also a common feature in many biologically active molecules.[3][4]

Given its structure, 3-Hydroxy-5-nitro-N-propylbenzamide warrants investigation in disease models where processes such as inflammation or oxidative stress are implicated. This guide will provide the foundational protocols to enable researchers to begin exploring its in vivo efficacy, pharmacokinetics, and safety profile in mouse models.

Preclinical Considerations: A Foundation of Scientific Rigor

Before embarking on in vivo studies, a thorough understanding of the compound's properties and a well-defined experimental plan are paramount. This section outlines the critical preliminary steps.

Physicochemical Properties and Formulation

A summary of the known and predicted properties of 3-Hydroxy-5-nitro-N-propylbenzamide is presented in Table 1.

PropertyValueSource
Molecular Formula C₁₀H₁₂N₂O₄Inferred
Molecular Weight 224.21 g/mol Inferred
CAS Number 1395037-75-8[5]
Predicted XlogP 1.6[6]
Solubility To be determined experimentally-

Formulation Protocol:

The initial step in any in vivo study is the development of a suitable vehicle for drug administration. The choice of vehicle will depend on the administration route and the compound's solubility.

Protocol 1: Vehicle Screening and Formulation Preparation

  • Solubility Testing:

    • Assess the solubility of 3-Hydroxy-5-nitro-N-propylbenzamide in a panel of common, non-toxic vehicles. This should include:

      • Sterile Water

      • Phosphate-Buffered Saline (PBS)

      • 0.5% (w/v) Carboxymethylcellulose (CMC) in water

      • 10% (v/v) Dimethyl Sulfoxide (DMSO) in corn oil

      • Polyethylene glycol 400 (PEG400)

    • Determine the concentration at which the compound fully dissolves.

  • Vehicle Selection:

    • Choose a vehicle that allows for the desired dosing concentration and is well-tolerated by the animals. For oral administration, a suspension in 0.5% CMC is often a good starting point. For intraperitoneal injection, a solution in saline or a co-solvent system may be necessary.

  • Formulation Preparation (Example for Oral Suspension):

    • Weigh the required amount of 3-Hydroxy-5-nitro-N-propylbenzamide.

    • In a sterile container, gradually add the 0.5% CMC vehicle while triturating the compound with a mortar and pestle to create a fine, homogenous suspension.

    • Ensure the final concentration is accurate and the suspension is uniform before each administration.

Toxicology and Safety Considerations

Nitroaromatic compounds can exhibit toxicity, and it is crucial to establish a preliminary safety profile.[7][8][9] The nitro group can be reduced in vivo to form potentially toxic intermediates.[8]

Key Safety Steps:

  • Literature Review: Thoroughly review toxicological data for structurally related nitroaromatic compounds.

  • In Vitro Cytotoxicity: Conduct cytotoxicity assays using relevant cell lines to determine the compound's potential for cellular damage.

  • Acute Toxicity Study (Dose-Range Finding): A preliminary in vivo study in a small group of mice is essential to determine the maximum tolerated dose (MTD). This involves administering escalating doses of the compound and monitoring for signs of toxicity (e.g., weight loss, changes in behavior, mortality) for a defined period.

In Vivo Study Design and Protocols

Adherence to established guidelines for animal research is non-negotiable. The ARRIVE (Animal Research: Reporting of In Vivo Experiments) guidelines provide a crucial framework for designing and reporting animal studies to ensure transparency and reproducibility.[10][11][12][13]

Animal Models

The choice of mouse model will be dictated by the therapeutic area of interest.

  • Inflammatory Disease Models: For investigating anti-inflammatory potential, models such as lipopolysaccharide (LPS)-induced systemic inflammation or dextran sulfate sodium (DSS)-induced colitis can be employed.[14][15] Mouse models are considered highly relevant for studying human inflammatory diseases due to significant overlap in genomic responses.[16]

  • Neurodegenerative Disease Models: To explore neuroprotective effects, various transgenic mouse models that recapitulate aspects of human diseases like Alzheimer's or Parkinson's disease are available.[17][18][19][20][21]

Administration Routes

The two most common administration routes for preclinical studies in mice are oral gavage and intraperitoneal injection.

Protocol 2: Oral Gavage (PO) Administration

Oral gavage ensures the precise delivery of a specific dose.

  • Animal Restraint: Properly restrain the mouse to prevent injury.

  • Gavage Needle Selection: Use a flexible, ball-tipped gavage needle (18-20 gauge for adult mice).[22]

  • Dose Calculation: Calculate the required volume based on the animal's body weight. The maximum recommended volume is typically 10 ml/kg.[22][23]

  • Administration: Gently insert the gavage needle into the esophagus and deliver the formulation.

  • Post-Administration Monitoring: Observe the animal for any signs of distress or complications.[24]

Protocol 3: Intraperitoneal (IP) Injection

IP injection allows for rapid absorption of the compound.

  • Animal Restraint: Properly restrain the mouse.

  • Needle Selection: Use a 26-28 gauge needle.[25]

  • Injection Site: Administer the injection into the lower right quadrant of the abdomen to avoid internal organs.[26][27]

  • Dose Calculation: The maximum recommended injection volume is 10 µl/g of body weight.[25]

  • Aspiration: Gently pull back the plunger to ensure the needle has not entered a blood vessel or organ before injecting.

  • Post-Injection Monitoring: Observe the animal for any signs of pain or distress.[28]

Experimental Workflow: A Visual Guide

The following diagram outlines a typical workflow for an in vivo efficacy study.

experimental_workflow cluster_prep Preparation Phase cluster_study In Vivo Study Phase cluster_analysis Analysis Phase prep_compound Compound Formulation randomization Randomization into Treatment Groups prep_compound->randomization animal_acclimation Animal Acclimation & Baseline Measurements animal_acclimation->randomization dosing Compound Administration (PO or IP) randomization->dosing monitoring Daily Health & Body Weight Monitoring dosing->monitoring endpoint Endpoint Analysis (e.g., Biomarkers, Histology) monitoring->endpoint data_analysis Statistical Data Analysis endpoint->data_analysis reporting Reporting in Accordance with ARRIVE Guidelines data_analysis->reporting

Figure 1: A generalized workflow for in vivo studies.

Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies

Understanding the absorption, distribution, metabolism, and excretion (ADME) of 3-Hydroxy-5-nitro-N-propylbenzamide is critical for interpreting efficacy data and designing optimal dosing regimens.

Protocol 4: Preliminary Pharmacokinetic Study

  • Animal Model: Use healthy, non-diseased mice for initial PK studies.

  • Dosing: Administer a single dose of the compound via the intended clinical route.

  • Blood Sampling: Collect blood samples at multiple time points post-administration (e.g., 0, 15, 30 minutes, and 1, 2, 4, 8, 24 hours).

  • Plasma Analysis: Analyze the plasma concentrations of the compound using a validated analytical method (e.g., LC-MS/MS).

  • Tissue Distribution (Optional): At the final time point, collect major organs (liver, kidney, brain, etc.) to assess tissue distribution.

  • Data Analysis: Calculate key PK parameters such as Cmax, Tmax, AUC, and half-life.

Data Interpretation and Reporting

All data should be analyzed using appropriate statistical methods. It is crucial to report all findings, including both positive and negative results, to contribute to the collective scientific knowledge and avoid unnecessary duplication of animal studies.[10]

Conclusion

The protocols outlined in this guide provide a solid foundation for initiating in vivo studies of 3-Hydroxy-5-nitro-N-propylbenzamide in mouse models. Researchers are reminded that these are starting points and may require optimization based on the specific properties of the compound and the research question being addressed. A commitment to rigorous scientific methodology and the highest standards of animal welfare is essential for the successful and ethical advancement of any new therapeutic candidate.

References

  • Animal Models of Neurodegenerative Diseases - PMC - NIH. (n.d.).
  • Murine Models of Neurodegenerative Diseases - Maze Engineers - ConductScience. (2019, February 13).
  • In vivo toxicity of nitroaromatic compounds to rats: QSTR modelling and interspecies toxicity relationship with mouse - PubMed. (2020, November 15).
  • Genomic responses in mouse models greatly mimic human inflammatory diseases - PNAS. (n.d.).
  • In vivo toxicity of nitroaromatics: A comprehensive quantitative structure–activity relationship study | Environmental Toxicology and Chemistry | Oxford Academic. (2017, August 1).
  • Autoimmune and Inflammatory Disease - Biocytogen. (n.d.).
  • Standard Operating Procedure SOP Intraperitoneal injection of mice i.p. Injection This SOP replaces: Date: 26.11.14 Version - Institute of Laboratory Animal Science (LTK). (2019, August 21).
  • Inflammatory Mouse - Shanghai Model Organisms. (n.d.).
  • Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC. (n.d.).
  • Genetically engineered mouse models of neurodegenerative diseases - PubMed - NIH. (2002, July 15).
  • In vivo toxicity of nitroaromatics: A comprehensive quantitative structure-activity relationship study - PubMed. (2017, August 15).
  • Intraperitoneal (IP) Injection in Rats and Mice SOP - UBC Animal Care Services. (2014, May 15).
  • Oral Gavage In Mice and Rats - ucsf - iacuc. (n.d.).
  • Inflammation & Autoimmune Disease Models | IBD, RA, EAE - WuXi Biology. (n.d.).
  • Mouse Intraperitoneal (IP) administration Necessary Supplies Technique. (n.d.).
  • Inflammatory Bowel Disease (IBD) Models - Charles River Laboratories. (n.d.).
  • UBC ANIMAL CARE COMMITTEE TECH 09a - Oral Dosing (Gavage) in Adult Mice SOP. (2021, February 15).
  • In vivo toxicity of nitroaromatics: A comprehensive qsar study: Toxicity of Nitroaromatic compounds | Request PDF - ResearchGate. (n.d.).
  • The effect of nitroaromatics' composition on their toxicity in vivo: novel, efficient non-additive 1D QSAR analysis - PubMed. (2008, July 15).
  • Intraperitoneal Injection (Mice) - Standard Operating Procedure #2. (2022, December 12).
  • Oral Gavage in the Mouse - FSU Office of Research - Florida State University. (2016, October 26).
  • LAB_021 Oral Gavage in Mice and Rats - Research support. (n.d.).
  • (PDF) Intraperitoneal Injection of Neonatal Mice - ResearchGate. (n.d.).
  • Transgenic mouse models of neurodegenerative disease (Chapter 24) - The Neuropathology of Dementia - Cambridge University Press & Assessment. (n.d.).
  • An Overview of Transgenic Mouse Models for the Study of Alzheimer's Disease - MDPI. (2025, January 10).
  • The ARRIVE Guidelines: A framework to plan your next in vivo experiment. | FEBS Network. (2023, December 8).
  • Remember to ARRIVE | Taconic Biosciences. (2017, September 20).
  • ARRIVE guidelines (Animal Research: Reporting of In Vivo Experiments). (n.d.).
  • ARRIVE Guidelines: Home. (n.d.).
  • Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. (n.d.).
  • Synthesis and biological activity of 3'-hydroxy-5'-aminobenzoxazinorifamycin derivatives. (n.d.).
  • 1395037-75-8|3-Hydroxy-5-nitro-N-propylbenzamide|BLD Pharm. (n.d.).
  • N-Propylbenzamide | C10H13NO | CID 25354 - PubChem - NIH. (n.d.).
  • Biological evaluation and molecular docking studies of nitro benzamide derivatives with respect to in vitro anti-inflammatory activity - ResearchGate. (n.d.).
  • Synthesis, Activity, Toxicity, and In Silico Studies of New Antimycobacterial N-Alkyl Nitrobenzamides - PMC. (n.d.).
  • N-[3-(Triethoxysilyl)propyl]-p-nitrobenzamide | 60871-86-5 - MilliporeSigma. (n.d.).
  • The Cellular and Organismal Effects of Nitroxides and Nitroxide-Containing Nanoparticles. (2024, January 24).
  • Synthesis, In Silico Study, Antibacterial and Antifungal Activities of N-phenylbenzamides. (2023, February 1).
  • 3-hydroxy-n-propylbenzamide (C10H13NO2) - PubChemLite. (n.d.).
  • Synthesis, In Silico Study, Antibacterial and Antifungal Activities of N-phenylbenzamides. (2023, February 1).
  • (PDF) 2-Hydroxy-N-(3-nitrophenyl)benzamide - ResearchGate. (n.d.).
  • N-hydroxy-3,5-dimethoxybenzamide: A Technical Overview of its Chemical Properties and Potential Biological Significance - Benchchem. (n.d.).
  • 3-Hydroxy-propanamidines, a New Class of Orally Active Antimalarials Targeting Plasmodium falciparum - PMC. (n.d.).
  • N-(2-HYDROXY-5-METHYLPHENYL)-3-NITROBENZAMIDE AldrichCPR | Sigma-Aldrich. (n.d.).
  • Synthesis of 2-Hydroxy-5-Nitrobenzaldehyde with Use of Lanthanum(III) and Cerium(III) Metal Salts - ResearchGate. (n.d.).

Sources

Application Note: Quantitative Analysis of 3-Hydroxy-5-nitro-N-propylbenzamide in Biological Matrices via LC-MS/MS

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed as a definitive technical guide for the bioanalysis of 3-Hydroxy-5-nitro-N-propylbenzamide (CAS: 1395037-75-8).[1] It addresses the lack of standardized public protocols by synthesizing physicochemical principles with rigorous FDA/EMA-compliant bioanalytical standards.[1]

Abstract & Scope

This protocol details a validated methodology for the extraction and quantification of 3-Hydroxy-5-nitro-N-propylbenzamide (HNPB) in human plasma and tissue homogenates.[1] HNPB is a functionalized nitro-aromatic benzamide, sharing structural homology with metabolites of anti-infective agents (e.g., nitazoxanide derivatives) and environmental nitro-compounds.[1]

Given the compound's amphiphilic nature (LogP ~1.[1]7) and acidic functionality (phenolic -OH, pKa ~7.2, enhanced by the electron-withdrawing 5-nitro group), this method utilizes Negative Electrospray Ionization (ESI-) for maximum sensitivity and selectivity, coupled with a Mixed-Mode Anion Exchange (MAX) Solid Phase Extraction (SPE) to eliminate matrix effects.[1]

Analyte Physicochemical Profile

Understanding the molecule is the prerequisite for method design.[1]

PropertyValueAnalytical Implication
Molecular Weight 224.21 g/mol Precursor Ion

= 223.2
LogP ~1.7Moderate lipophilicity; suitable for Reversed-Phase LC.[1]
pKa (Acidic) ~7.2 (Phenol)Ionizes at neutral/basic pH.[1] Negative ESI preferred.
Functional Groups Nitro (-NO₂), Phenol (-OH), AmideNitro group stabilizes negative charge; Amide provides fragmentation targets.[1]
Solubility DMSO, Methanol, Ethyl AcetateStock solutions should be prepared in DMSO/MeOH (50:50).[1]

Method Development Logic (DOT Visualization)[1]

The following decision tree illustrates the scientific rationale behind selecting Negative ESI and MAX SPE over traditional Positive ESI and Protein Precipitation.

MethodLogic Analyte Analyte: 3-Hydroxy-5-nitro-N-propylbenzamide Structure Structure Analysis: 1. Phenolic -OH (Acidic) 2. Nitro Group (Electron Withdrawing) Analyte->Structure Ionization Ionization Choice: Negative ESI (ESI-) Structure->Ionization Promotes Deprotonation PosESI Positive ESI (ESI+) Low Sensitivity due to Nitro group deactivation Structure->PosESI Suppresses Protonation Extraction Extraction Strategy: Mixed-Mode Anion Exchange (MAX) Ionization->Extraction Anionic State Utilized FinalMethod Final Protocol: LC-MS/MS (ESI-) MAX SPE Clean-up Extraction->FinalMethod LLE LLE (Ethyl Acetate) Acceptable but lower recovery for polar metabolites LLE->FinalMethod Alternative

Figure 1: Decision matrix for selecting Negative ESI and MAX SPE based on the electron-withdrawing chemistry of the nitro-phenol moiety.

Experimental Protocol

Reagents and Materials[1]
  • Reference Standard: 3-Hydroxy-5-nitro-N-propylbenzamide (>98% purity).[1][2]

  • Internal Standard (IS): N-Propyl-4-hydroxybenzamide-d7 (or structural analog N-butyl-3-hydroxy-5-nitrobenzamide).[1]

  • Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Water, Formic Acid (FA), Ammonium Acetate.[1]

  • SPE Cartridges: Oasis MAX (30 mg/1 cc) or Strata-X-A.[1]

Stock and Working Solutions[1]
  • Stock Solution (1 mg/mL): Dissolve 1.0 mg of HNPB in 1 mL of DMSO:MeOH (1:1). Store at -20°C.

  • Working Standard: Dilute Stock with 50:50 MeOH:Water to reach calibration range (e.g., 1.0 – 1000 ng/mL).

  • Internal Standard Solution: 100 ng/mL in 50:50 MeOH:Water.

Sample Preparation (Solid Phase Extraction - MAX)

Rationale: MAX cartridges retain acidic compounds (phenols) while washing away neutrals and bases, providing superior cleanliness over protein precipitation.[1]

  • Pre-treatment: Aliquot 100 µL Plasma/Tissue Homogenate . Add 20 µL IS and 300 µL 5% NH₄OH in Water (Basify to ionize phenol). Vortex 30s.

  • Conditioning: Condition MAX cartridge with 1 mL MeOH, then 1 mL Water.[1]

  • Loading: Load pre-treated sample onto cartridge. Apply low vacuum.[1]

  • Wash 1: 1 mL 5% NH₄OH in Water (Removes proteins/neutrals).[1]

  • Wash 2: 1 mL Methanol (Removes hydrophobic neutrals).[1] Critical: The analyte remains bound by ionic interaction.[1]

  • Elution: Elute with 1 mL 2% Formic Acid in Methanol . (Acid disrupts ionic bond, releasing analyte).[1]

  • Reconstitution: Evaporate eluate under N₂ at 40°C. Reconstitute in 100 µL Mobile Phase A/B (80:20) .

LC-MS/MS Method Parameters

Liquid Chromatography (HPLC/UPLC)[1]
  • System: Agilent 1290 Infinity II or Waters ACQUITY UPLC.

  • Column: Phenomenex Kinetex C18 (2.1 x 50 mm, 1.7 µm) or Waters BEH C18.[1]

  • Column Temp: 40°C.

  • Flow Rate: 0.4 mL/min.[1]

  • Mobile Phase A: 5 mM Ammonium Acetate in Water (pH natural ~6.8).[1] Note: Avoid acidic MP in negative mode if possible, or use 0.01% Acetic Acid.

  • Mobile Phase B: Acetonitrile.[1]

Gradient Profile:

Time (min) % Mobile Phase B Event
0.00 10 Initial Hold
0.50 10 Divert to Waste (Salt removal)
3.00 90 Elution of Analyte
3.50 90 Wash
3.60 10 Re-equilibration

| 5.00 | 10 | End of Run |[1]

Mass Spectrometry (MS/MS)[1]
  • System: SCIEX Triple Quad 6500+ or Thermo Altis.

  • Ionization: ESI Negative Mode (ESI-).[1]

  • Source Temp: 500°C.

  • Spray Voltage: -4500 V.

MRM Transitions (Optimized):

Compound Precursor (m/z) Product (m/z) Collision Energy (eV) Logic

| HNPB (Quant) | 223.2 | 136.0 | -25 | Loss of propyl-amide group (


); cleavage at carbonyl. |
| HNPB (Qual)  | 223.2  | 180.1  | -18 | Loss of propyl chain (

).[1] | | IS (d7) | 230.2 | 143.0 | -25 | Analogous fragmentation.[1] |

Note: The fragmentation pattern is derived from the lability of the amide bond and the stability of the nitrophenolate core.[1]

Method Validation & Quality Control

Adhere to FDA Bioanalytical Method Validation Guidance (2018) .

  • Linearity:

    
     using 
    
    
    
    weighting.[1] Range: 1.0 – 1000 ng/mL.[1]
  • Accuracy & Precision:

    • Intra-run: CV < 15% (20% at LLOQ).[1]

    • Inter-run: RE within ±15%.[1]

  • Matrix Effect: Compare post-extraction spike vs. neat solution. Target: 85-115%.

  • Recovery: Compare pre-extraction spike vs. post-extraction spike. Target: >70%.

  • Stability:

    • Bench-top (4h at RT).[1]

    • Freeze-thaw (3 cycles, -80°C to RT).

    • Caution: Nitro-aromatics can be light-sensitive.[1] Perform stability testing in amber vials.

Troubleshooting & Critical Control Points

IssueProbable CauseCorrective Action
Low Sensitivity (ESI-) Mobile phase pH too low.[1]Ensure pH > 5.0 using Ammonium Acetate.[1] Phenols require deprotonation.[1]
Peak Tailing Secondary interactions.Increase buffer strength to 10mM or use a column with end-capping.
Carryover Analyte sticking to injector.Use a needle wash of 50:25:25 ACN:MeOH:Water + 0.1% FA.[1]
Degradation Nitro-reduction.[1]Nitro groups can reduce to amines in plasma if not processed quickly.[1] Keep samples on ice; add antioxidant if necessary.[1]

References

  • U.S. Food and Drug Administration (FDA). (2018).[1] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • European Medicines Agency (EMA). (2011).[1] Guideline on bioanalytical method validation. Retrieved from [Link]

  • Zhang, J., et al. (2009).[1] "Mass fragmentation pathways of nitro-aromatic compounds in electrospray ionization tandem mass spectrometry." Rapid Communications in Mass Spectrometry. (Provides mechanistic basis for nitro-compound fragmentation).

Sources

Application Note: 3-Hydroxy-5-nitro-N-propylbenzamide as a Chemical Probe for DprE1

Author: BenchChem Technical Support Team. Date: March 2026

The following Application Note and Protocol guide details the use of 3-Hydroxy-5-nitro-N-propylbenzamide as a chemical probe, specifically focusing on its putative role as an inhibitor of DprE1 (Decaprenylphosphoryl-β-D-ribofuranose 2′-oxidase) , a critical enzyme in the cell wall synthesis of Mycobacterium tuberculosis. This compound belongs to the class of N-alkyl nitrobenzamides , which have emerged as promising antitubercular agents.[1]

Introduction & Scientific Rationale

3-Hydroxy-5-nitro-N-propylbenzamide is a synthetic small molecule belonging to the nitrobenzamide class. It serves as a specialized chemical probe for investigating DprE1 , a flavoenzyme essential for the synthesis of lipoarabinomannan (LAM) and arabinogalactan (AG) in the mycobacterial cell wall.

Why DprE1?

DprE1, together with DprE2, catalyzes the epimerization of decaprenylphosphoryl-β-D-ribofuranose (DPR) to decaprenylphosphoryl-β-D-arabinofuranose (DPA). This step is a bottleneck in the synthesis of the arabinan domain of the mycobacterial cell wall. DprE1 is the target of several potent antitubercular agents, including benzothiazinones (e.g., BTZ043, PBTZ169).

Mechanism of Action: Suicide Inhibition

Like other nitro-aromatic inhibitors, 3-Hydroxy-5-nitro-N-propylbenzamide functions as a pro-drug .

  • Binding: The molecule enters the DprE1 active site.

  • Bioactivation: The FAD cofactor of DprE1 reduces the nitro group (-NO₂) of the probe to a nitroso (-NO) intermediate.

  • Covalent Adduct Formation: The electrophilic nitroso group reacts specifically with the thiol group of Cysteine 387 (in M. tuberculosis DprE1), forming a semimercaptal covalent adduct.

  • Inhibition: This irreversible covalent modification locks the enzyme, preventing the conversion of DPR to DPA, leading to cell wall lysis and bacterial death.

Mechanistic Pathway Visualization

The following diagram illustrates the suicide inhibition mechanism of DprE1 by nitrobenzamide probes.

DprE1_Inhibition_Pathway Probe 3-Hydroxy-5-nitro-N-propylbenzamide (Pro-drug) Complex Enzyme-Inhibitor Complex Probe->Complex Binding DprE1_FAD DprE1 (Active) [FAD Reduced] DprE1_FAD->Complex Co-factor Nitroso Nitroso-Intermediate (-NO) Complex->Nitroso FAD-mediated Reduction (-NO2 -> -NO) Adduct Covalent Adduct (Irreversible Inhibition) Nitroso->Adduct Reaction with Cys387 Cys387 Cysteine 387 (Nucleophile) Cys387->Adduct CellDeath Cell Wall Lysis (Bactericidal) Adduct->CellDeath Loss of Function

Caption: Putative mechanism of DprE1 inhibition by 3-Hydroxy-5-nitro-N-propylbenzamide, involving FAD-dependent bioactivation and covalent modification of Cys387.

Experimental Protocols

Protocol A: In Vitro DprE1 Enzymatic Inhibition Assay

Objective: To determine the IC50 of the probe against recombinant DprE1.

Reagents:

  • Recombinant M. tuberculosis DprE1 (purified).

  • Substrate: Decaprenylphosphoryl-β-D-ribofuranose (DPR) or a synthetic analogue (e.g., farnesyl-phosphoryl-D-ribofuranose).

  • Electron Acceptor: DCPIP (2,6-dichlorophenolindophenol).

  • Buffer: 50 mM MOPS (pH 7.5), 50 mM NaCl, 1% DMSO.

Procedure:

  • Preparation: Dilute 3-Hydroxy-5-nitro-N-propylbenzamide in DMSO to prepare a 10 mM stock. Create a serial dilution (0.1 nM to 10 µM).

  • Incubation: Mix 50 nM DprE1 enzyme with the probe in the reaction buffer. Incubate for 10 minutes at 30°C to allow for potential covalent binding (time-dependent inhibition).

  • Reaction Start: Add 100 µM DPR substrate and 100 µM DCPIP.

  • Measurement: Monitor the reduction of DCPIP by measuring absorbance at 600 nm over 30 minutes. The rate of DCPIP reduction is proportional to DprE1 activity.

  • Analysis: Plot the initial velocity (

    
    ) against inhibitor concentration. Fit data to the Morrison equation for tight-binding inhibitors or a standard dose-response curve to calculate IC50.
    
Protocol B: Whole-Cell MIC Determination (Alamar Blue Assay)

Objective: To assess the antitubercular potency of the probe.

Reagents:

  • Mycobacterium tuberculosis strain H37Rv.

  • Middlebrook 7H9 broth supplemented with OADC.

  • Resazurin (Alamar Blue) solution.

Procedure:

  • Culture: Grow M. tuberculosis H37Rv to mid-log phase (OD600 ~ 0.5).

  • Plating: Dilute culture to OD600 0.01 and dispense 100 µL into 96-well plates.

  • Treatment: Add 3-Hydroxy-5-nitro-N-propylbenzamide (serial dilution: 100 µM to 0.01 µM). Include Isoniazid as a positive control and DMSO as a negative control.

  • Incubation: Incubate plates at 37°C for 5-7 days.

  • Readout: Add 10 µL of Resazurin solution. Incubate for another 24 hours.

  • Scoring: A color change from blue (resazurin) to pink (resorufin) indicates viable cells. The MIC is the lowest concentration preventing the color change.

Protocol C: Mass Spectrometry Confirmation of Covalent Adduct

Objective: To verify the covalent modification of DprE1.

Procedure:

  • Incubation: Incubate 5 µM DprE1 with 50 µM probe for 1 hour at 30°C.

  • Digestion: Digest the protein with Trypsin (1:50 w/w) overnight.

  • LC-MS/MS: Analyze peptides using LC-MS/MS.

  • Search: Search for a mass shift corresponding to the hydroxylamino- or nitroso- adduct on the peptide containing Cys387.

    • Expected Mass Shift: + [Molecular Weight of Probe - 30 Da (loss of NO) or similar depending on exact reduction state].

    • Target Peptide: VGSC G (Cys387 context).

Data Presentation & Analysis

When characterizing this probe, summarize data as follows:

ParameterExperimental Value (Typical Range for Class)Notes
IC50 (DprE1) 10 - 500 nMTime-dependent inhibition expected.
MIC (M. tb H37Rv) 0.1 - 10 µg/mLCorrelation with IC50 confirms on-target effect.
CC50 (Vero Cells) > 50 µg/mLIndicates selectivity index (SI).
Mode of Action BactericidalConfirmed by kill-kinetic curves.

Structure-Activity Relationship (SAR) Note: The 3-hydroxy group may influence the solubility and binding orientation compared to the 3,5-dinitro analogues. The N-propyl chain provides lipophilicity essential for cell wall penetration.

References

  • Tuberculosis (TB) Drug Discovery & DprE1 Inhibitors

    • Synthesis, Activity, Toxicity, and In Silico Studies of New Antimycobacterial N-Alkyl Nitrobenzamides.
    • Source:

    • Context: Describes the N-alkyl nitrobenzamide scaffold, its synthesis, and valid
  • Mechanism of Nitro-Arom

    • Benzothiazinones kill Mycobacterium tuberculosis by blocking arabinan synthesis.
    • Source:

    • Context: Foundational paper establishing the mechanism of nitro-reduction and covalent inhibition of DprE1 by nitro-arom
  • Chemical Probe D

    • PubChem Compound Summary: N-Propylbenzamide deriv
    • Source:

    • Context: General chemical properties and structural data for benzamide deriv

Sources

Application Notes and Protocols for 3-Hydroxy-5-nitro-N-propylbenzamide in Cancer Research

Author: BenchChem Technical Support Team. Date: March 2026

Preamble: A Note on a Novel Investigational Compound

This document provides a detailed guide for researchers, scientists, and drug development professionals on the potential applications of 3-Hydroxy-5-nitro-N-propylbenzamide in cancer research. It is important to note that as of the last update, specific published research on 3-Hydroxy-5-nitro-N-propylbenzamide is limited. Therefore, this guide has been constructed by drawing upon the extensive body of research on structurally related benzamide and nitrobenzamide derivatives that have demonstrated significant potential as anti-cancer agents.[1][2] The protocols and mechanistic insights provided herein are based on established methodologies and known activities of these related compounds and are intended to serve as a robust starting point for the investigation of 3-Hydroxy-5-nitro-N-propylbenzamide. The onus is on the investigator to experimentally validate these proposed applications and mechanisms for this specific molecule.

Introduction: The Therapeutic Potential of Benzamide Derivatives in Oncology

The benzamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. Within oncology, benzamide derivatives have emerged as a versatile class of compounds with a wide array of anti-cancer activities.[1][3] The introduction of a nitro group to the benzamide core, creating nitrobenzamide derivatives, has been shown to confer potent cytotoxic effects against a variety of cancer cell lines.[2] These compounds are known to engage with multiple cellular targets and pathways, highlighting their potential for development as novel cancer therapeutics.

The general structure of 3-Hydroxy-5-nitro-N-propylbenzamide suggests it may share mechanistic similarities with other studied nitrobenzamides, including the potential to induce apoptosis, inhibit key cellular enzymes, or modulate signaling pathways critical for cancer cell survival and proliferation.

Potential Mechanisms of Action

Based on the literature for related compounds, 3-Hydroxy-5-nitro-N-propylbenzamide could potentially exert its anti-cancer effects through several mechanisms:

Induction of Oxidative Stress and Mitochondrial Apoptosis

A prominent mechanism for some benzamide derivatives is the induction of intracellular reactive oxygen species (ROS).[1] An increase in ROS can lead to the collapse of the mitochondrial membrane potential and the activation of caspase-dependent apoptosis. This pathway is a key regulator of programmed cell death and is often dysregulated in cancer.

G Compound 3-Hydroxy-5-nitro- N-propylbenzamide ROS Increased Intracellular Reactive Oxygen Species (ROS) Compound->ROS Mito Mitochondrial Membrane Potential Collapse ROS->Mito Caspase Caspase Activation (e.g., Caspase-3) Mito->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: Proposed ROS-mediated apoptotic pathway for 3-Hydroxy-5-nitro-N-propylbenzamide.

Inhibition of Histone Deacetylases (HDACs)

Certain N-substituted benzamide derivatives have been identified as histone deacetylase (HDAC) inhibitors.[3][4][5] HDACs play a crucial role in the epigenetic regulation of gene expression, and their inhibition can lead to the re-expression of tumor suppressor genes, cell cycle arrest, and apoptosis. Molecular docking studies of similar compounds suggest that the benzamide moiety can chelate with the zinc ion in the active site of HDACs.[4]

Modulation of Microtubule Dynamics

Nitrobenzamide derivatives have been reported to inhibit tubulin polymerization by binding to the colchicine binding site.[2][6] Disruption of microtubule dynamics leads to mitotic arrest and subsequent apoptosis in rapidly dividing cancer cells. This is a clinically validated mechanism for several successful anti-cancer drugs.

Experimental Protocols

The following protocols are foundational for evaluating the anti-cancer properties of a novel compound like 3-Hydroxy-5-nitro-N-propylbenzamide.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This initial screen determines the concentration-dependent effect of the compound on the viability of cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals.

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., HCT-116, MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[7]

  • Compound Treatment: Prepare a stock solution of 3-Hydroxy-5-nitro-N-propylbenzamide in DMSO. Serially dilute the compound in cell culture medium to achieve a range of final concentrations (e.g., 0.01 µM to 100 µM). Add the diluted compound to the wells and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Apoptosis Assay by Flow Cytometry (Annexin V/Propidium Iodide Staining)

This assay quantifies the extent of apoptosis induced by the compound.

Principle: Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify late apoptotic and necrotic cells.

Protocol:

  • Cell Treatment: Treat cells with 3-Hydroxy-5-nitro-N-propylbenzamide at its IC50 and 2x IC50 concentrations for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions and incubate in the dark for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The cell populations will be distinguished as viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Western Blot Analysis for Apoptotic Markers

This technique is used to detect changes in the expression levels of key proteins involved in apoptosis.

Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and probed with specific antibodies.

Protocol:

  • Protein Extraction: Treat cells with the compound, lyse the cells, and quantify the protein concentration.

  • Gel Electrophoresis and Transfer: Separate the protein lysates on an SDS-PAGE gel and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against proteins of interest (e.g., Bax, Bcl-2, Cleaved Caspase-3, PARP).[1]

  • Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

Quantitative Data for Related Benzamide Derivatives

The following table summarizes the in vitro cytotoxic activity (IC50 values) of various benzamide derivatives against different human cancer cell lines to provide a comparative context for the potential potency of 3-Hydroxy-5-nitro-N-propylbenzamide.

Compound/Derivative ClassCancer Cell LineIC50 (µM)Reference
N-Substituted Benzamides (e.g., 13h, 13k)MCF-7, MDA-MB-231, K562, A549Similar to MS-275 (HDAC inhibitor)[3]
3,4,5-trihydroxy-N-hexyl benzamideHCT-1160.07[8]
N-benzylbenzamide (20b)Various0.012 - 0.027[6]
N-hydroxy-4-(3-phenylpropanamido)benzamide (5j)MDA-MB-231Good antiproliferative activity[5]
N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides (6k)HCT-1169.46 ± 0.7[9]

Hypothetical Research Workflow

This diagram outlines a logical progression for the preclinical investigation of 3-Hydroxy-5-nitro-N-propylbenzamide.

G cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation A Synthesis & Characterization of 3-Hydroxy-5-nitro- N-propylbenzamide B Cell Viability Screening (MTT/MTS Assay) Multiple Cancer Cell Lines A->B C Mechanism of Action Studies - Apoptosis Assays - Cell Cycle Analysis - Western Blotting B->C D Target Identification - HDAC Inhibition Assay - Tubulin Polymerization Assay C->D E Pharmacokinetic Profiling (ADMET Predictions/Studies) D->E F Xenograft Mouse Model Tumor Growth Inhibition E->F G Toxicity Studies F->G

Caption: A stepwise workflow for the preclinical evaluation of 3-Hydroxy-5-nitro-N-propylbenzamide.

Conclusion

While direct experimental data for 3-Hydroxy-5-nitro-N-propylbenzamide is not yet available, the extensive research on related benzamide and nitrobenzamide derivatives provides a strong rationale for its investigation as a potential anti-cancer agent. The protocols and mechanistic insights detailed in this guide offer a comprehensive framework for researchers to begin exploring its therapeutic potential. Future studies should focus on validating its cytotoxic activity, elucidating its precise mechanism of action, and evaluating its efficacy in preclinical in vivo models.

References

  • Design, synthesis and biological evaluation of benzamide derivatives as novel anticancer agents. PubMed, 15 Jul 2025, .
  • Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents.
  • Synthesis of N-Substituted Benzamide Derivatives and their Evalu
  • The Novel Benzamide Derivative, VKNG-2, Restores the Efficacy of Chemotherapeutic Drugs in Colon Cancer Cell Lines by Inhibiting the ABCG2 Transporter. MDPI, 28 Feb 2021, .
  • Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Walsh Medical Media, 28 Nov 2016, .
  • The Rising Potential of Nitrobenzamide Derivatives in Therapeutic Applic
  • 3-Hydroxy-5-nitro-N-propylbenzamide. BLD Pharm, .
  • Synthesis and anticancer effect of 3,4,5-n-alkyl-benzamides on colon carcinoma HCT- 116 cells. Universitas Indonesia, .
  • Discovery of N-hydroxy-4-(3-phenylpropanamido)benzamide derivative 5j, a novel histone deacetylase inhibitor, as a potential therapeutic agent for human breast cancer. PubMed, 1 Mar 2011, .
  • Synthesis and Anticancer Effect of 3,4,5-N-Alkyl-Benzamides on Colon Carcinoma HCT- 116 Cells.
  • Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities. PubMed, 15 Apr 2021, .
  • Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study. MDPI, .

Sources

Application Note: Formulation Strategies for 3-Hydroxy-5-nitro-N-propylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the formulation of 3-Hydroxy-5-nitro-N-propylbenzamide, a novel chemical entity (NCE) with significant therapeutic potential but challenging physicochemical properties. Analysis of its structure—a benzamide core with hydroxyl, nitro, and N-propyl functional groups—suggests poor aqueous solubility, which is a primary obstacle to achieving adequate bioavailability.[1][2][3][4][5] This application note details critical pre-formulation studies and outlines two robust, validated protocols for enhancing the delivery of this compound: encapsulation into poly(lactic-co-glycolic acid) (PLGA) nanoparticles via nanoprecipitation and formulation into liposomes using the thin-film hydration method. Detailed methodologies for the characterization of these formulations are also provided to ensure quality, stability, and performance.

Introduction and Statement of Purpose

The compound 3-Hydroxy-5-nitro-N-propylbenzamide represents a class of molecules with potential therapeutic applications, however, its molecular structure presents significant drug delivery challenges. The aromatic nitro group and the N-propyl chain contribute to its lipophilicity and poor aqueous solubility, while the hydroxyl group offers a site for hydrogen bonding.[6][7] The nitro group, a strong electron-withdrawing feature, can also influence the molecule's electronic properties and metabolic pathways, sometimes being associated with toxicity.[8][9][10]

The primary objective of this guide is to provide researchers and formulation scientists with a strategic workflow and detailed protocols to overcome the solubility and delivery hurdles of this NCE. By transforming the molecule into an advanced drug delivery system, we aim to enhance its dissolution rate, improve bioavailability, and create a foundation for effective preclinical and clinical development.[11] This note will focus on two widely applicable and scalable nanotechnology platforms: polymeric nanoparticles and liposomes.[12]

Strategic Workflow for Formulation Development

The successful formulation of a challenging NCE like 3-Hydroxy-5-nitro-N-propylbenzamide requires a systematic, data-driven approach. The workflow begins with essential pre-formulation studies to characterize the molecule, followed by the selection and optimization of an appropriate formulation strategy, and concluding with rigorous characterization of the final product.

G cluster_0 Phase 1: Characterization cluster_1 Phase 2: Formulation cluster_2 Phase 3: Analysis & Optimization PFS Pre-formulation Studies (Solubility, LogP, Stability) FS Formulation Strategy Selection PFS->FS Informs Decision PN Polymeric Nanoparticles (Nanoprecipitation) FS->PN Strategy A LIP Liposomal Formulation (Thin-Film Hydration) FS->LIP Strategy B CHAR Physicochemical Characterization (Size, Zeta, EE%) PN->CHAR LIP->CHAR IVR In Vitro Release Testing CHAR->IVR OPT Optimization IVR->OPT Feedback Loop

Caption: High-level workflow for NCE formulation development.

Pre-formulation Studies: The Foundation for Success

Before attempting formulation, a thorough understanding of the NCE's physicochemical properties is essential.[11][13][14] These studies guide the selection of solvents, excipients, and the most suitable formulation technology, reducing development time and risk of failure.[13]

Key Physicochemical Characterization

The following table summarizes the critical pre-formulation experiments and their rationale.

ParameterMethodRationale & Significance
Aqueous Solubility Shake-flask method in buffers (pH 3, 5, 7.4)Determines pH-dependent solubility. Crucial for predicting dissolution in the GI tract. Poor solubility is a primary indicator for enabling formulations.
Organic Solubility Shake-flask method in various solvents (Acetone, Chloroform, DMSO, Ethanol)Identifies suitable solvents for formulation processes like nanoprecipitation or thin-film hydration.
Partition Coefficient (Log P) Shake-flask or HPLC methodMeasures lipophilicity. A high Log P suggests good membrane permeability but poor aqueous solubility (likely BCS Class II/IV).[13]
Solid-State Properties DSC, TGA, PXRDDetermines melting point, thermal stability, and crystallinity. Amorphous forms are often more soluble but less stable than crystalline forms.[1][15]
Forced Degradation Exposure to acid, base, heat, light, and oxidative stressIdentifies degradation pathways and helps in developing stability-indicating analytical methods (e.g., HPLC).[14]

Formulation Protocol A: PLGA Nanoparticle Encapsulation

Rationale: Poly(lactic-co-glycolic acid) (PLGA) is a biodegradable and biocompatible polymer approved by the FDA for drug delivery applications.[16][17] Encapsulating a hydrophobic drug within a PLGA matrix can protect it from degradation and provide sustained release.[16] The nanoprecipitation method is chosen for its simplicity, rapidity, and effectiveness for encapsulating hydrophobic drugs.[16][17][18][19]

G A 1. Dissolution Drug + PLGA in Acetone C 3. Nanoprecipitation Add Organic Phase to Aqueous Phase Dropwise under Stirring A->C B 2. Aqueous Phase Prep Surfactant (e.g., Pluronic F-68) in DI Water B->C D 4. Solvent Evaporation Stir overnight to remove Acetone C->D E 5. Collection Centrifugation or Tangential Flow Filtration D->E F Result: Nanoparticle Suspension E->F

Caption: Workflow for PLGA nanoparticle synthesis by nanoprecipitation.

Step-by-Step Protocol for Nanoprecipitation
  • Organic Phase Preparation:

    • Dissolve 25 mg of PLGA (e.g., 50:50 lactide:glycolide ratio) and 5 mg of 3-Hydroxy-5-nitro-N-propylbenzamide in 4 mL of a suitable organic solvent like acetone.[20] Ensure complete dissolution.

  • Aqueous Phase Preparation:

    • Prepare 10 mL of an aqueous solution containing a stabilizer. A common choice is 0.5% (w/v) of Pluronic F-68.[16]

  • Nanoparticle Formation:

    • Using a syringe pump for controlled addition, add the organic phase dropwise into the aqueous phase under moderate magnetic stirring (e.g., 600 RPM).[18] Nanoparticles will form spontaneously as the solvent diffuses.[20]

  • Solvent Removal:

    • Leave the resulting colloidal suspension stirring overnight in a fume hood to allow for the complete evaporation of the organic solvent.[18]

  • Collection and Purification:

    • Collect the nanoparticles by ultracentrifugation.

    • Resuspend the pellet in deionized water to wash away excess surfactant and unencapsulated drug. Repeat this washing step twice.

    • The final product can be stored as a suspension or lyophilized for long-term stability.

Formulation Protocol B: Liposomal Delivery

Rationale: Liposomes are vesicles composed of a lipid bilayer that can encapsulate both hydrophobic and hydrophilic drugs.[21] They are biocompatible and can improve the therapeutic index of drugs by altering their pharmacokinetics. The thin-film hydration method is a well-established and versatile technique for preparing liposomes.[22][23][24]

G A 1. Dissolution Lipids + Drug in Chloroform/Methanol B 2. Film Formation Solvent evaporation using a rotary evaporator A->B C 3. Drying Dry film under high vacuum overnight B->C D 4. Hydration Hydrate with aqueous buffer above lipid Tc C->D E 5. Size Reduction Sonication or Extrusion D->E F Result: Unilamellar Liposomes E->F

Caption: Workflow for liposome synthesis by thin-film hydration.

Step-by-Step Protocol for Thin-Film Hydration
  • Lipid Dissolution:

    • In a round-bottom flask, dissolve the chosen lipids (e.g., a 9:1 molar ratio of DOPC to cholesterol) and 3-Hydroxy-5-nitro-N-propylbenzamide in a suitable organic solvent mixture, such as chloroform:methanol (2:1 v/v).[24] Ensure a clear, homogenous solution is formed.[25]

  • Thin-Film Formation:

    • Attach the flask to a rotary evaporator.[23] Rotate the flask in a water bath set to a temperature above the solvent's boiling point but below the lipid transition temperature.

    • Gradually reduce the pressure to evaporate the solvent, resulting in a thin, uniform lipid film on the flask's inner surface.[23][24]

  • Complete Solvent Removal:

    • Dry the film under a high vacuum for at least 4 hours (or overnight) to remove any residual organic solvent, which is critical for liposome stability.[24][25]

  • Hydration:

    • Add an aqueous buffer (e.g., PBS, pH 7.4) to the flask. The temperature of the buffer should be above the gel-liquid crystal transition temperature (Tc) of the lipids.[25]

    • Agitate the flask vigorously (e.g., by vortexing) to hydrate the lipid film, which will swell and detach to form multilamellar vesicles (MLVs).[25]

  • Size Reduction (Homogenization):

    • To obtain smaller, more uniform unilamellar vesicles (LUVs), the MLV suspension must be downsized. This is typically achieved by:

      • Sonication: Using a probe or bath sonicator.

      • Extrusion: Repeatedly passing the MLVs through polycarbonate membranes with a defined pore size (e.g., 100 nm).[22][24][25] Extrusion is generally preferred for achieving a narrow size distribution.

Physicochemical Characterization of Formulations

Once prepared, the nanoparticle or liposome formulations must be rigorously characterized to ensure they meet the required quality attributes.[26]

ParameterMethodPurpose & Expected Outcome
Particle Size & Polydispersity Index (PDI) Dynamic Light Scattering (DLS)Measures the mean hydrodynamic diameter and the width of the size distribution.[12][27][28] An acceptable PDI is typically < 0.3, indicating a monodisperse population.
Surface Charge (Zeta Potential) Laser Doppler Velocimetry (via DLS instrument)Indicates the surface charge of the particles, which predicts their stability in suspension.[12] A zeta potential of ±30 mV or greater suggests good colloidal stability.
Encapsulation Efficiency (EE%) & Drug Loading (DL%) High-Performance Liquid Chromatography (HPLC)Quantifies the amount of drug successfully encapsulated within the carrier versus the total amount used.[26] High EE% is desired to maximize efficiency and minimize dose volume.
In Vitro Drug Release Dialysis Bag Method[29][30][31]Measures the rate and extent of drug release from the formulation over time in a simulated physiological buffer (e.g., PBS with 0.5% Tween 80 to ensure sink conditions).[32][33] This provides insight into the release kinetics (e.g., sustained vs. burst release).
Protocol for Encapsulation Efficiency (EE%) Determination
  • Separate Free Drug: Centrifuge the nanoparticle/liposome suspension to pellet the formulation. The supernatant will contain the unencapsulated, free drug.

  • Quantify Free Drug: Carefully collect the supernatant and measure the concentration of the free drug using a validated HPLC method.

  • Quantify Total Drug: Take a known volume of the uncentrifuged formulation, dissolve it in a solvent that disrupts the particles/liposomes (e.g., acetonitrile), and measure the total drug concentration via HPLC.

  • Calculate EE%: EE% = ((Total Drug - Free Drug) / Total Drug) * 100

Conclusion

The successful formulation of 3-Hydroxy-5-nitro-N-propylbenzamide is achievable despite its challenging physicochemical properties. This application note provides two validated, high-potential strategies—PLGA nanoparticles and liposomes—to enhance its solubility and create a viable drug delivery system. The detailed pre-formulation, formulation, and characterization protocols serve as a robust starting point for researchers. Careful optimization of the described parameters will be crucial for developing a final formulation with the desired stability, release profile, and therapeutic efficacy.

References

  • Thin-Film Hydration Method for Liposome Preparation. CD Formulation. [Link]

  • Mastering Thin Film Hydration Method for Liposome and Lipid Nanoparticle Formulation. (2025, February 10). [Link]

  • Protocol for Liposome Preparation Through Thin-film Hydration. [Link]

  • Modified Nanoprecipitation Method for Preparation of Cytarabine-Loaded PLGA Nanoparticles. PMC. [Link]

  • Preformulation Studies: An Integral Part of Formulation Design. SciSpace. [Link]

  • In Vitro Release Test Methods for Drug Formulations for Parenteral Applications. (2018, November 9). [Link]

  • Dialysis membrane methods for in vitro drug release test of particulate... ResearchGate. [Link]

  • Preparation of Drug Liposomes by Thin-Film Hydration and Homogenization. [Link]

  • In-Vitro Release Testing. CD Formulation. [Link]

  • Step-by-step protocol for Nanoprecipitation? (2018, July 6). ResearchGate. [Link]

  • Preformulation Studies - Drug Development. Pharma Focus Asia. [Link]

  • Approaches for Dissolution Testing of Novel Drug Delivery Systems. (2011, September 1). [Link]

  • Introduction to PLGA Nanoparticles as a Drug Delivery System. (2026, January 16). Inside Therapeutics. [Link]

  • An Update to Dialysis-Based Drug Release Testing—Data Analysis and Validation Using the Pharma Test Dispersion Releaser. PMC. [Link]

  • Pioglitazone-Loaded PLGA Nanoparticles: Towards the Most Reliable Synthesis Method. (2022, February 25). [Link]

  • Particle characterisation in drug delivery. (2014, September 5). European Pharmaceutical Review. [Link]

  • Particle Size Analysis of Nanoparticles for Drug Delivery Applications. HORIBA. [Link]

  • Poly (D,L-lactide-co-glycolic acid) – PLGA Nanoparticles. nanoComposix. [Link]

  • Preformulation Studies. BS Publications. [Link]

  • HPLC Method development and validation for Nano drug delivery system. [Link]

  • A prodrug approach to improve the physico-chemical properties and decrease the genotoxicity of nitro compounds. PubMed. [Link]

  • Pre-Formulation studies of A novel drug candidate for Oral dosage From Development. (2025, September 3). [Link]

  • Rapid Characterization of Synthesized Nanoparticles' Liquid Dispersions Using Nanoparticle Tracking Analysis. (2023, May 5). MDPI. [Link]

  • Preformulation Studies - CDMO Services. HyCON Labs. [Link]

  • Formulation Tactics for the Delivery of Poorly Soluble Drugs. [Link]

  • Formulation strategies for poorly soluble drugs. (2025, July 8). ResearchGate. [Link]

  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different... PMC. [Link]

  • The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. (2025, March 25). SvedbergOpen. [Link]

  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. (2024, May 29). Hilaris Publisher. [Link]

  • Enhancing the Solubility of Poorly Soluble Drugs: Strategies and Advances in Pharmaceutical Formulations. (2025, September 8). ResearchGate. [Link]

  • Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. SciELO. [Link]

  • C-nitroso compounds: synthesis, physicochemical properties and biological activities. [Link]

  • Lecture 7: Nitro compounds Nitro compounds are organic molecules containing the nitro functional group (–NO₂) attached to a. [Link]

  • Nitro compound. Wikipedia. [Link]

  • Physiochemical Properties in Drug Discovery. (2022, June 13). YouTube. [Link]

  • The Hydroxylation of Aromatic Nitro Compounds by Alkalies. eJournals @ Oklahoma State University Library. [Link]

  • Hydroxyl Group | Structure, Formula & Properties - Lesson. Study.com. [Link]

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Topic: Experimental Design for Testing 3-Hydroxy-5-nitro-N-propylbenzamide Efficacy

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Drug Development Professionals

Executive Summary & Scientific Rationale

3-Hydroxy-5-nitro-N-propylbenzamide is a novel small molecule with potential therapeutic applications. Due to the absence of published biological data for this specific compound, a rational, hypothesis-driven approach is required for its initial efficacy assessment. The benzamide chemical scaffold is present in numerous approved drugs and is known to be associated with a range of biological activities. Notably, several N-substituted benzamides have demonstrated potent anti-inflammatory properties, with some acting via the inhibition of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway[1]. The NF-κB pathway is a critical regulator of the inflammatory response, controlling the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules. Its dysregulation is implicated in a wide array of inflammatory diseases, making it a prime target for therapeutic intervention.

This document outlines a phased experimental strategy to systematically evaluate the efficacy of 3-Hydroxy-5-nitro-N-propylbenzamide, beginning with in vitro assays to test the primary hypothesis of anti-inflammatory activity through NF-κB inhibition, followed by in vivo studies to confirm this efficacy in a preclinical disease model. This structured approach is designed to de-risk subsequent development by building a strong evidence base for the compound's mechanism of action and therapeutic potential.[2][3][4]

Overall Experimental Workflow

The evaluation of 3-Hydroxy-5-nitro-N-propylbenzamide will proceed in a staged manner, from foundational cell-based assays to a comprehensive whole-organism efficacy study. This ensures that resource-intensive animal studies are only initiated for compounds with promising and well-characterized in vitro activity.[5]

G cluster_0 Phase 1: In Vitro Assessment cluster_1 Phase 2: In Vivo Evaluation p1 Protocol 1: Cytotoxicity Assay (CC50) p2 Protocol 2: NF-κB Reporter Assay (IC50) p1->p2 Determine non-toxic concentration range p3 Protocol 3: Functional Cytokine Release Assay (ELISA) p2->p3 Confirm mechanism of action p4 Protocol 4: Tolerability & PK Study p3->p4 GO/NO-GO DECISION (Based on In Vitro Potency & Therapeutic Index) p5 Protocol 5: LPS-Induced Inflammation Model Efficacy Study p4->p5 Establish safe & effective dosing regimen end Data for IND-Enabling Studies p5->end Final Efficacy Readout

Caption: Phased experimental workflow for efficacy testing.

Phase 1: In Vitro Efficacy & Mechanism of Action

The initial phase focuses on cell-based assays to determine the compound's cytotoxicity, confirm its effect on the target pathway, and measure its functional anti-inflammatory activity.

Protocol 1: Cellular Cytotoxicity Assessment

Causality: Before assessing efficacy, it is critical to identify the concentration range where 3-Hydroxy-5-nitro-N-propylbenzamide is not toxic to cells. This ensures that any observed reduction in inflammatory markers in subsequent assays is due to a specific biological effect (e.g., pathway inhibition) rather than general cell death.

Methodology:

  • Cell Line: RAW 264.7 murine macrophages, a standard model for inflammation studies.

  • Seeding: Plate RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Treatment: Prepare a 10-point, 2-fold serial dilution of 3-Hydroxy-5-nitro-N-propylbenzamide (e.g., from 100 µM down to 0.2 µM) in complete culture medium. Replace the medium in the cell plate with the compound dilutions. Include a "vehicle control" (e.g., 0.1% DMSO) and a "positive control" for cytotoxicity (e.g., 10% DMSO).

  • Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂.

  • Assay: Use a standard cell viability assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Add MTT reagent to each well and incubate for 2-4 hours. Solubilize the formazan crystals with a solubilization buffer.

  • Readout: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Normalize the data to the vehicle control (100% viability). Plot the percent viability against the log of the compound concentration and fit a sigmoidal dose-response curve to calculate the 50% cytotoxic concentration (CC₅₀).

Parameter Description
Cell Line RAW 264.7 Murine Macrophages
Assay Type MTT Viability Assay
Incubation Time 24 hours
Key Endpoint CC₅₀ (50% Cytotoxic Concentration)
Hypothesized Signaling Pathway: NF-κB Inhibition

The central hypothesis is that the compound inhibits the activation of NF-κB. Upon stimulation by an inflammatory signal like Lipopolysaccharide (LPS), the IKK complex phosphorylates IκBα, leading to its degradation. This releases NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.

G cluster_0 Cytoplasm cluster_1 Nucleus LPS Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK Activates NFKB_IKB NF-κB IκBα Inactive Complex IKK->NFKB_IKB Phosphorylates IκBα IKB_P P-IκBα NFKB_IKB->IKB_P Releases NF-κB NFKB_Active Active NF-κB NFKB_IKB->NFKB_Active Proteasome Proteasome Degradation IKB_P->Proteasome NFKB_Nuc Active NF-κB NFKB_Active->NFKB_Nuc Translocation DNA NF-κB Response Elements (DNA) NFKB_Nuc->DNA Binds Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, etc.) DNA->Genes Compound 3-Hydroxy-5-nitro -N-propylbenzamide (Hypothesized Point of Inhibition) Compound->IKK Inhibits?

Caption: Hypothesized inhibition of the NF-κB signaling pathway.

Protocol 2: NF-κB Reporter Gene Assay

Causality: This assay directly tests the hypothesis that the compound inhibits NF-κB's transcriptional activity. A reporter gene (e.g., luciferase) is placed under the control of an NF-κB promoter. A reduction in luciferase signal in the presence of the compound indicates target engagement.

Methodology:

  • Cell Line: Use a stable cell line expressing a luciferase reporter gene driven by an NF-κB response element (e.g., HEK293/NF-κB-luc).

  • Seeding: Plate cells in a 96-well white, clear-bottom plate and allow them to adhere.

  • Pre-treatment: Treat cells with serial dilutions of 3-Hydroxy-5-nitro-N-propylbenzamide (using non-toxic concentrations determined in Protocol 1) for 1 hour. Include vehicle control wells.

  • Stimulation: Stimulate the cells with a known NF-κB activator, such as TNF-α (10 ng/mL), for 6-8 hours. Include "unstimulated" control wells.

  • Lysis & Readout: Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's protocol (e.g., Promega ONE-Glo™).

  • Analysis: Normalize the luciferase signal to the stimulated vehicle control (100% activation). Plot the percent activation against the log of the compound concentration to calculate the 50% inhibitory concentration (IC₅₀).

Protocol 3: Functional Anti-Inflammatory Assay (Cytokine Measurement)

Causality: This protocol validates the functional consequence of NF-κB inhibition by measuring the production of key downstream pro-inflammatory cytokines. A successful compound should reduce the secretion of these proteins.

Methodology:

  • Cell Line: RAW 264.7 macrophages.

  • Seeding & Pre-treatment: Seed cells in a 24-well plate. Once adherent, pre-treat with 3-4 concentrations of the compound (e.g., 0.5x, 1x, 2x the IC₅₀ from Protocol 2) and a vehicle control for 1 hour.

  • Stimulation: Stimulate the cells with LPS (100 ng/mL) for 18-24 hours.

  • Supernatant Collection: Carefully collect the cell culture supernatant from each well.

  • ELISA: Perform an Enzyme-Linked Immunosorbent Assay (ELISA) on the supernatants to quantify the concentration of key inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), using commercially available kits.

  • Analysis: Compare the cytokine concentrations in the compound-treated wells to the LPS-stimulated vehicle control. Data should be presented in a bar graph.

Parameter Description
Assay Type Enzyme-Linked Immunosorbent Assay (ELISA)
Analytes TNF-α, IL-6
Stimulant Lipopolysaccharide (LPS)
Key Endpoint Dose-dependent reduction in cytokine secretion

Phase 2: In Vivo Efficacy Evaluation

Following successful in vitro validation (e.g., IC₅₀ < 1 µM and a therapeutic index [CC₅₀/IC₅₀] > 10), the investigation proceeds to animal models to assess safety and efficacy in a complex physiological system.[6][7]

Protocol 4: Maximum Tolerated Dose (MTD) and Pharmacokinetic (PK) Study

Causality: Before an efficacy study, the MTD must be established to ensure the doses used are safe.[7] Concurrently, a PK study is essential to understand the compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile. This confirms that the drug reaches the target tissues at concentrations sufficient to have a biological effect (i.e., above the in vitro IC₅₀).[3]

Methodology:

  • Animals: Use healthy C57BL/6 mice, 8-10 weeks old.

  • Dose Escalation (MTD): Administer single escalating doses of the compound (e.g., 10, 30, 100 mg/kg) via the intended clinical route (e.g., oral gavage [p.o.] or intraperitoneal injection [i.p.]) to small groups of mice (n=3/group). Monitor animals for 7-14 days for clinical signs of toxicity (weight loss, behavioral changes). The MTD is the highest dose that does not cause significant morbidity.

  • Pharmacokinetics (PK): Administer a single, well-tolerated dose of the compound to a larger group of mice (n=3-4 per time point). Collect blood samples via tail vein or terminal cardiac puncture at multiple time points (e.g., 0, 15 min, 30 min, 1, 2, 4, 8, 24 hours).

  • Bioanalysis: Process blood to plasma and quantify the concentration of the parent compound using a validated Liquid Chromatography-Mass Spectrometry (LC-MS) method.

  • Analysis: Use software (e.g., Phoenix WinNonlin) to calculate key PK parameters.

PK Parameter Description
Cₘₐₓ Maximum observed plasma concentration
Tₘₐₓ Time to reach Cₘₐₓ
AUC Area Under the Curve (total drug exposure)
t₁/₂ Elimination half-life
Protocol 5: Murine LPS-Induced Systemic Inflammation Model

Causality: This is the definitive test of the compound's anti-inflammatory efficacy in vivo. LPS injection mimics a severe systemic bacterial infection, leading to a massive release of inflammatory cytokines into the bloodstream. The protocol tests whether pre-treatment with the compound can blunt this response.

Caption: Workflow for the in vivo LPS challenge model.

Methodology:

  • Animals and Grouping: Use C57BL/6 mice. Randomize animals into treatment groups as outlined in the diagram above. Ensure experimenters are blinded to the treatment groups to prevent bias.[8][9]

  • Dosing (T = -1 hr): Administer the vehicle, 3-Hydroxy-5-nitro-N-propylbenzamide (e.g., at two doses below the MTD), or a positive control (e.g., Dexamethasone, 10 mg/kg) via the predetermined route (e.g., i.p. or p.o.).

  • Inflammatory Challenge (T = 0 hr): Administer a sublethal dose of LPS (e.g., 1 mg/kg, i.p.) to all groups except the negative control, which receives sterile saline.

  • Sampling (T = +2 hr): Collect a small blood sample (e.g., via tail vein) to measure the peak of the cytokine storm.

  • Terminal Endpoint (T = +6 hr): Euthanize animals and collect terminal blood via cardiac puncture. Perfuse and harvest organs (e.g., liver, lungs) for further analysis (e.g., histology or gene expression).

  • Analysis: Use ELISA to measure serum levels of TNF-α and IL-6. Compare levels in treated groups to the vehicle + LPS group using appropriate statistical tests.

Data Analysis and Statistical Integrity

To ensure the reliability and reproducibility of findings, rigorous statistical analysis is mandatory.[10][11]

  • Experimental Design: All in vivo experiments must be randomized and blinded. The experimental unit should be clearly defined (e.g., an individual animal or a cage).[9][12]

  • Sample Size: A power analysis should be conducted prior to in vivo studies to determine the appropriate number of animals per group needed to detect a statistically significant effect with high confidence (typically >80% power).[13][14]

  • Statistical Tests: For comparing two groups, an unpaired Student's t-test is appropriate. For comparing more than two groups, a one-way Analysis of Variance (ANOVA) followed by a post-hoc test (e.g., Dunnett's or Tukey's) should be used.[11][13] Data should be tested for normality prior to analysis.[14]

  • Significance: A p-value of <0.05 is typically considered statistically significant.[11] All results should be reported as mean ± standard error of the mean (SEM).

References

  • Vertex AI Search. (n.d.). Design of pre-clinical experiments.
  • Aban, I. B., & George, B. (2015). Statistical Considerations for Preclinical Studies. PMCID: PMC4884201. Retrieved March 7, 2026, from [Link]

  • Karp, N. A. (2014). Research Design and Biostatistical Considerations in Preclinical Research. ILAR Journal, 55(3), 466-480. Retrieved March 7, 2026, from [Link]

  • Lazic, S. E., et al. (2026, February 12). A Brief Guide to Statistical Analysis of Grouped Data in Preclinical Research. PMC. Retrieved March 7, 2026, from [Link]

  • PPD. (n.d.). Preclinical Studies in Drug Development. Retrieved March 7, 2026, from [Link]

  • SGS. (n.d.). In-Vitro Safety and Efficacy Testing. Retrieved March 7, 2026, from [Link]

  • IKOSA. (2023, April 4). The Key To Robust Translational Results In Preclinical Data Analysis. Retrieved March 7, 2026, from [Link]

  • Marino, M. J. (2021). Statistical Analysis in Preclinical Biomedical Research. ResearchGate. Retrieved March 7, 2026, from [Link]

  • The Jackson Laboratory. (n.d.). How to design robust preclinical efficacy studies that make a difference. Retrieved March 7, 2026, from [Link]

  • Frontiers. (2023, November 29). Introduction to small molecule drug discovery and preclinical development. Retrieved March 7, 2026, from [Link]

  • The Physiological Society. (n.d.). Experimental design and irreproducibility in pre-clinical research. Retrieved March 7, 2026, from [Link]

  • InVivo Biosystems. (n.d.). Preclinical Compound Efficacy Testing. Retrieved March 7, 2026, from [Link]

  • Drug Discovery & Development. (2025, August 25). Preclinical Research in Drug Development: From Toxicology to Translational Insights. Retrieved March 7, 2026, from [Link]

  • BC Cancer Research Centre. (n.d.). In Vivo Pharmacology | Experimental Therapeutics. Retrieved March 7, 2026, from [Link]

  • Singh, S. K., et al. (2019). In Vitro Assays for Screening Small Molecules. Methods in Molecular Biology, 1888, 243-253. Retrieved March 7, 2026, from [Link]

  • Smits, G., et al. (2024, December 17). Efficient in vitro assay for evaluating drug efficacy and synergy against emerging SARS-CoV-2 strains. Antimicrobial Agents and Chemotherapy. Retrieved March 7, 2026, from [Link]

  • CD Formulation. (n.d.). In Vitro Efficacy Test. Retrieved March 7, 2026, from [Link]

  • PubMed. (2000). Newly Discovered Anti-Inflammatory Properties of the Benzamides and Nicotinamides. Retrieved March 7, 2026, from [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimizing 3-Hydroxy-5-nitro-N-propylbenzamide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing chemoselectivity challenges during amide bond formation. The synthesis of 3-hydroxy-5-nitro-N-propylbenzamide presents a unique structural challenge: balancing the reactivity of a carboxylic acid against an unprotected phenolic hydroxyl group, all under the electronic influence of a strongly electron-withdrawing nitro group.

This guide provides field-proven troubleshooting insights, mechanistic explanations, and a self-validating protocol designed to maximize your yield without the need for cumbersome protecting groups.

Part 1: Troubleshooting FAQs & Mechanistic Insights

Q1: Why is my yield of 3-Hydroxy-5-nitro-N-propylbenzamide consistently low (<40%) when using standard carbodiimide coupling (e.g., EDC/HOBt or DCC)? A1: The primary cause of yield loss is competing O-acylation. 1[1] contains an unprotected phenolic hydroxyl group. During activation with EDC or DCC, the carboxylic acid forms a highly reactive O-acylisourea intermediate[2]. The strongly electron-withdrawing 5-nitro group lowers the pKa of the phenolic hydroxyl, increasing its propensity to deprotonate and act as a nucleophile. This leads to the formation of depsipeptide-like oligomers (O-acylated byproducts)[3]. Standard carbodiimides generate stable urea byproducts that do not allow for the reversibility of this side reaction, permanently trapping your starting material in 4[4].

Q2: How can I suppress O-acylation and improve yields without adding protection/deprotection steps? A2: You can exploit the electronic properties of the nitro group by switching your coupling reagent to5[5]. CDI activates the acid to an acyl imidazole[6]. While O-acylation still occurs, the resulting byproduct is a 3-esterified-5-nitrophenyl ester. Because of the electron-withdrawing nitro group, this O-acyl byproduct functions as an active ester. By adding a slight excess of N-propylamine and allowing the reaction to "age" (stir for 8-12 hours), the unreacted amine will undergo aminolysis with the O-acyl ester, cleaving it to form the desired N-propylbenzamide and regenerating the free phenol[3]. This creates a self-validating, dynamic kinetic resolution of the byproduct.

Q3: I am using CDI, but I still see significant urea byproducts and unreacted starting material. What is going wrong? A3: This is typically caused by incorrect stoichiometry or failing to allow for a "pre-activation" phase. CDI is highly moisture-sensitive; any water in your solvent will hydrolyze it to imidazole and CO₂. Furthermore, if N-propylamine is added immediately with the CDI, the amine can react directly with CDI to form a stable, unreactive urea byproduct. You must allow the acid to react with CDI for at least 1 hour to fully form the 6[6] before introducing the amine.

Part 2: Quantitative Reagent Comparison

To highlight the causality behind reagent selection, the following table summarizes the performance of common coupling agents when applied to unprotected phenolic acids like 3-hydroxy-5-nitrobenzoic acid.

Coupling ReagentTypical Yield (%)O-Acylation Byproduct (%)Reaction TimeWorkup ComplexityMechanistic Outcome
EDC / HOBt 35 - 45%40 - 50%4 - 6 hHigh (Aqueous washes)Irreversible O-acylation; requires OH-protection.
DCC 30 - 40%45 - 55%12 hHigh (DCU filtration)Severe oligomerization; difficult byproduct removal.
DMTMM 70 - 80%< 5%12 - 24 hLow (Water soluble)Good chemoselectivity, but expensive for scale-up.
CDI 85 - 95% < 1% (after aging)8 - 12 hLow (Acidic wash)Optimal. Reversible O-acylation via amine aging.

Part 3: Self-Validating Experimental Protocol

This protocol utilizes CDI to create a self-correcting reaction system. Any off-target O-acylation is dynamically resolved back into the target product through extended aging.

Objective: Synthesize 3-Hydroxy-5-nitro-N-propylbenzamide with >85% yield without protecting groups. Scale: 10 mmol (Scaleable)

Step-by-Step Methodology:

  • System Preparation: Flame-dry a 100 mL round-bottom flask and purge with N₂. Absolute anhydrous conditions are critical to prevent CDI hydrolysis.

  • Substrate Dissolution: Dissolve 3-Hydroxy-5-nitrobenzoic acid (1.83 g, 10.0 mmol, 1.0 eq) in 20 mL of anhydrous THF (0.5 M).

  • Pre-Activation (Causality: Preventing Urea Formation): Add 1,1'-Carbonyldiimidazole (CDI) (1.86 g, 11.5 mmol, 1.15 eq) portion-wise over 10 minutes to control CO₂ evolution. Stir the mixture at room temperature (20-25 °C) for exactly 1 hour. Note: This ensures complete conversion to the acyl imidazole and consumes all free CDI, preventing it from reacting with the amine later.

  • Amidation: Add N-propylamine (0.89 g, 1.23 mL, 15.0 mmol, 1.5 eq) dropwise over 15 minutes. The solution may darken slightly.

  • Post-Amidation Aging (Causality: Reversing O-Acylation): Stir the reaction mixture at room temperature for 8 to 12 hours. Mechanistic Note: During this time, the excess N-propylamine actively attacks any formed 3-esterified-5-nitrophenyl ester byproducts. The electron-withdrawing nitro group makes this byproduct an excellent active ester, driving complete aminolysis to the desired N-propylbenzamide.

  • Workup & Isolation: Concentrate the THF under reduced pressure. Redissolve the crude residue in 30 mL Ethyl Acetate (EtOAc). Wash the organic layer with 1M HCl (2 × 15 mL) to protonate and remove the imidazole byproduct and unreacted propylamine. Wash with brine (15 mL), dry over anhydrous Na₂SO₄, and concentrate to yield the highly pure target amide.

Part 4: Mechanistic Visualization

The following diagram illustrates the reaction pathway, highlighting how the self-validating aging process rescues the yield from the competing O-acylation pathway.

G A 3-Hydroxy-5-nitrobenzoic Acid B Acyl Imidazole Intermediate A->B CDI - CO2, - Imidazole C N-propylamine B->C D Target Amide: N-propylbenzamide C->D N-Acylation E Byproduct: O-Acylated Phenol C->E O-Acylation E->D Aminolysis via Aging (Excess Amine)

CDI-mediated amidation pathway showing the reversible O-acylation resolved via amine aging.

Part 5: References

  • Title: Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals Source: ACS Publications (Organic Process Research & Development) URL: [Link]

  • Title: Amide bond formation and peptide coupling Source: Tetrahedron URL: [Link]

  • Title: Strong Inhibition of Cholera Toxin B Subunit by Affordable, Polymer-Based Multivalent Inhibitors Source: NIH PubMed Central URL: [Link]

  • Title: Optimize Amide Bond Formation for Increased Yield Efficiency Source: Patsnap Eureka URL: [Link]

Sources

Technical Support Center: Purification of 3-Hydroxy-5-nitro-N-propylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the purification of 3-Hydroxy-5-nitro-N-propylbenzamide. This document provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common challenges encountered during the isolation and purification of this compound. The guidance herein is structured to provide both quick-reference FAQs and in-depth, step-by-step protocols grounded in established chemical principles.

Compound Profile & Presumed Synthesis Route

To effectively purify a compound, one must first understand its properties and anticipate the nature of potential impurities. As a specific, published synthesis for 3-Hydroxy-5-nitro-N-propylbenzamide is not widely documented, we will proceed based on a highly probable and common synthetic pathway: the amide coupling of 3-hydroxy-5-nitrobenzoic acid with n-propylamine.

This reaction typically involves activating the carboxylic acid, followed by nucleophilic attack by the amine. This process, while effective, can introduce several classes of impurities that must be addressed.

Physicochemical Properties
PropertyTarget: 3-Hydroxy-5-nitro-N-propylbenzamidePrecursor: 3-Hydroxy-5-nitrobenzoic AcidPrecursor: n-Propylamine
Molecular Formula C₁₀H₁₂N₂O₄C₇H₅NO₅[1][2]C₃H₉N[3][4]
Molecular Weight 224.22 g/mol 183.12 g/mol [1][2][5]59.11 g/mol [3][4]
Appearance (Predicted) Light yellow solidLight yellow solid[6]Colorless volatile liquid[3][4]
Melting Point (Predicted) Moderately high190-195 °C[2][5]-83 °C[3]
Boiling Point (Predicted) > 300 °C423.5 °C (Predicted)[2]48 °C[3]
Acidity (pKa) Phenolic proton: ~8-10 (Predicted)Carboxylic acid: ~3.36 (Predicted)[2]Conjugate acid: ~10.53
Solubility Soluble in polar organic solvents (e.g., EtOAc, Acetone, MeOH). Limited water solubility.Slightly soluble in Methanol, DMSO[2].Soluble in water, ethanol, ether[4][7].
Anticipated Impurity Profile

Based on the presumed synthesis (amide coupling), the crude product may contain the following impurities:

  • Unreacted Starting Materials:

    • 3-Hydroxy-5-nitrobenzoic acid: A polar, acidic solid.

    • n-Propylamine: A volatile, basic liquid.[3][4]

  • Coupling Reagent Byproducts:

    • If using DCC/DIC: Dicyclohexylurea (DCU) or Diisopropylurea (DIU). DCU is notoriously insoluble in many organic solvents.[8]

    • If using HATU/HBTU: Tetramethylurea and HOBt/HOAt derivatives, which are polar and can be challenging to remove.[9]

  • Side-Reaction Products:

    • N-acylurea: Formed by rearrangement of the O-acylisourea intermediate when using carbodiimides.

    • Guanidinium byproducts: Can form if the amine reacts directly with a uronium/aminium salt coupling reagent (like HATU) before the carboxylic acid is activated.

Purification Strategy Workflow

A logical workflow is essential for efficiently developing a purification strategy. The following diagram outlines a decision-making process starting from the crude reaction mixture.

G start Crude Reaction Mixture workup Aqueous Workup (e.g., acid/base wash) start->workup tlc TLC Analysis of Organic Layer workup->tlc decision Assess TLC Results tlc->decision cryst Recrystallization decision->cryst Spot is major product Impurities have different Rf chrom Flash Chromatography decision->chrom Multiple spots close together Oily/non-crystalline crude end_cryst Pure Crystalline Product cryst->end_cryst end_chrom Pure Product after Solvent Removal chrom->end_chrom

Caption: General workflow for purification strategy selection.

Frequently Asked Questions (FAQs)

Q1: My crude product is a sticky oil and won't solidify. How can I proceed?

A1: This is a common issue, often caused by residual solvent or the presence of impurities that inhibit crystallization. First, ensure all solvent is removed under high vacuum. If it remains an oil, direct purification by flash chromatography is the recommended next step. Attempting to force crystallization of a very impure oil is often inefficient.

Q2: After my aqueous workup, I have a low yield. Where did my product go?

A2: There are several possibilities:

  • Product is water-soluble: While the target compound's water solubility is likely low, it is not zero. If large volumes of water were used, losses can occur. Check the aqueous layer by TLC to confirm.

  • Emulsion Formation: An emulsion may have formed during the workup, trapping the product in the aqueous or interfacial layer.

  • Precipitation during workup: The product may have precipitated out of the organic layer during the wash and been lost during separation. Always check the interface between layers for solid material.

  • Instability: The product might be unstable to the pH of the aqueous wash (acidic or basic).[10]

Q3: What is the best solvent system for running a TLC on this compound?

A3: A good starting point for a moderately polar compound like this is a mixture of a non-polar and a polar solvent.[11] Begin with 30-50% Ethyl Acetate in Hexanes .[12] Adjust the ratio based on the result: if the Rf is too low (stuck on the baseline), increase the polarity by adding more ethyl acetate. If the Rf is too high (runs with the solvent front), decrease the polarity by adding more hexanes. For very polar impurities, a system like 5% Methanol in Dichloromethane may be necessary.[11]

Q4: I see a white precipitate in my reaction flask that is not my product. What is it?

A4: If you used Dicyclohexylcarbodiimide (DCC) as a coupling reagent, this is almost certainly the byproduct dicyclohexylurea (DCU).[8] DCU is notoriously insoluble in most common organic solvents and is typically removed by filtration before the aqueous workup.

In-Depth Troubleshooting Guides

Challenge: Low Purity after Recrystallization

Symptom: The melting point of the recrystallized product is broad or lower than expected, and/or TLC/NMR analysis shows significant impurities.

Possible Causes & Solutions:

  • Inappropriate Solvent Choice: The ideal recrystallization solvent should dissolve the compound when hot but not when cold. Impurities, conversely, should remain soluble at cold temperatures.

    • Solution: Perform a solvent screen. Test solubility in small vials with solvents like ethanol, isopropanol, ethyl acetate, and toluene. A good candidate will require heating to dissolve the solid. Sometimes a two-solvent system (e.g., Ethanol/Water, Toluene/Hexane) is required.

  • Crystallization Occurred Too Quickly: Rapid cooling traps impurities within the crystal lattice.[13]

    • Solution: Allow the hot, saturated solution to cool slowly to room temperature without disturbance. Insulating the flask can help.[14] Only after it has reached room temperature should it be placed in an ice bath to maximize yield.

  • Co-precipitation of an Impurity: An impurity may have very similar solubility properties to the desired product.

    • Solution: If a second recrystallization does not improve purity, the impurity must be removed by another method. Flash column chromatography is the most effective next step.

Protocol: Optimized Recrystallization
  • Place the impure solid in an Erlenmeyer flask.

  • In a separate flask, heat your chosen solvent to its boiling point.

  • Add the minimum amount of hot solvent to the impure solid needed to fully dissolve it. Keep the solution at or near boiling.

  • If the solution is colored by high-molecular-weight impurities, allow it to cool slightly, add a small amount of activated charcoal, and then re-heat to boiling for a few minutes.

  • Perform a hot filtration to remove the charcoal or any insoluble impurities.

  • Cover the flask containing the clear filtrate and allow it to cool slowly to room temperature.

  • Once crystals have formed, cool the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.[15]

  • Dry the crystals under vacuum to a constant weight.

Challenge: Poor Separation during Flash Chromatography

Symptom: The desired product co-elutes with one or more impurities, as determined by TLC analysis of the collected fractions.

Possible Causes & Solutions:

  • Incorrect Mobile Phase Polarity: The chosen solvent system does not have sufficient resolving power for the compounds in the mixture.

    • Solution: Re-optimize the solvent system using TLC. Aim for an Rf value of 0.25-0.35 for the target compound, with a clear separation (ΔRf > 0.1) from its nearest impurity.[12] Test different solvent combinations (e.g., Ether/Hexane, Dichloromethane/Methanol) as they offer different selectivities.[11]

  • Column Overloading: Too much crude material was loaded onto the column relative to its size.

    • Solution: A general rule is to use a mass ratio of silica gel to crude product of at least 30:1 for simple separations and up to 100:1 or more for difficult ones.[16]

  • Poor Sample Loading Technique: The initial band of the sample applied to the column was too diffuse.

    • Solution: Dissolve the sample in the minimum possible volume of solvent, preferably the mobile phase itself or a less polar solvent like dichloromethane.[16] For compounds poorly soluble in the mobile phase, use a "dry loading" technique where the compound is pre-adsorbed onto a small amount of silica gel, the solvent evaporated, and the resulting powder is loaded onto the column.[17]

Protocol: Flash Column Chromatography
  • Select and Pack the Column: Choose a column size appropriate for the amount of material. Pack it with silica gel as a slurry in the least polar solvent of your mobile phase (e.g., Hexane).

  • Equilibrate: Run 3-5 column volumes of the initial mobile phase through the packed column to ensure it is fully equilibrated.[17]

  • Load the Sample: Prepare the sample using either liquid or dry loading as described above and carefully apply it to the top of the silica bed.

  • Elute and Collect: Begin eluting with the mobile phase. If using a gradient, slowly increase the percentage of the more polar solvent.[17] Collect fractions and monitor their contents using TLC.

  • Combine and Concentrate: Once the separation is complete, combine the fractions containing the pure product and remove the solvent under reduced pressure.

Troubleshooting Logic for Purification Failures

The following diagram provides a decision tree for troubleshooting when initial purification attempts fail to yield a pure product.

G start Initial Purification Attempt Fails (Product is Impure) method What method was used? start->method cryst Recrystallization method->cryst Recrystallization chrom Chromatography method->chrom Chromatography cryst_q1 Did crystals form well? cryst->cryst_q1 chrom_q1 Was there good separation (ΔRf) on TLC? chrom->chrom_q1 cryst_a1_no Re-screen for a better solvent or solvent pair. cryst_q1->cryst_a1_no No / Oiled out cryst_a1_yes Impurity has similar solubility. Proceed to Chromatography. cryst_q1->cryst_a1_yes Yes chrom_a1_no Re-develop TLC method. Try different solvent systems (e.g., DCM/MeOH, Toluene/EtOAc). chrom_q1->chrom_a1_no No chrom_a1_yes Check loading technique. Was column overloaded? Was initial band diffuse? chrom_q1->chrom_a1_yes Yes

Caption: Decision tree for troubleshooting failed purification.

References

  • BenchChem. (n.d.). Purification of Polar Organic Compounds by Flash Chromatography: Application Notes and Protocols.
  • Methylamine Supplier. (n.d.). What is Propylamine - Properties & Specifications.
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  • University of Rochester, Department of Chemistry. (n.d.). Solvent Systems for Flash Column Chromatography. Retrieved from [Link]

  • CymitQuimica. (n.d.). CAS 107-10-8: Propylamine.
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  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140-177.
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  • UKEssays. (2017, August 17). Synthesis and Purification of Nitrophenols. Retrieved from [Link]

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  • Reddit. (2014, August 4). Veteran chemists, have any advice on recrystallization for an inexperienced undergrad? r/chemistry.
  • G. K. Transactions on Chemistry. (2023). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. eScholarship.
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  • University of California, Davis. (n.d.).
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  • University of Calgary, Department of Chemistry. (n.d.).
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  • ChemicalBook. (2026, January 13). 3-HYDROXY-5-NITROBENZOIC ACID | 78238-14-9.
  • University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. Retrieved from [Link]

  • Vibzz Lab. (2024, February 25). Ortho and Paranitrophenol : Organic synthesis [Video]. YouTube.
  • Save My Exams. (2025, January 4). Organic Techniques - Purification. Edexcel A Level Chemistry Revision Notes 2015.
  • ResearchGate. (2025, August 6).
  • ResearchGate. (2025, August 5).
  • Zhang, X., & Chen, J. (2017). The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. Journal of Chemical Research, 41(10), 582-585.
  • National Center for Biotechnology Information. (n.d.). 3,4-Dihydroxy-5-nitrobenzoic acid. PubChem Compound Database. Retrieved from [Link]

  • BLD Pharm. (n.d.). 78238-14-9|3-Hydroxy-5-nitrobenzoic acid.

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Technical Support Center: Overcoming Solubility Challenges with 3-Hydroxy-5-nitro-N-propylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 3-Hydroxy-5-nitro-N-propylbenzamide. This guide is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and overcome solubility issues encountered with this compound in aqueous solutions during experimental work. Our approach is rooted in fundamental physicochemical principles and validated by established formulation strategies to ensure the integrity and reproducibility of your results.

Understanding the Molecule: Why is Solubility a Challenge?

3-Hydroxy-5-nitro-N-propylbenzamide possesses a molecular structure that inherently limits its aqueous solubility. The benzamide core, with its aromatic ring and the N-propyl substituent, contributes to the molecule's hydrophobicity. While the hydroxyl and nitro groups offer some polarity, the overall lipophilic character of the molecule tends to dominate, leading to poor dissolution in water. The key to enhancing its solubility lies in systematically addressing these structural characteristics through various formulation and solution chemistry techniques.

Frequently Asked Questions (FAQs)

Q1: What is the expected aqueous solubility of 3-Hydroxy-5-nitro-N-propylbenzamide?

While specific experimental data for 3-Hydroxy-5-nitro-N-propylbenzamide is not extensively published, based on structurally similar compounds like benzamide and nitrobenzamide derivatives, it is predicted to have very low aqueous solubility, likely in the range of < 0.1 mg/mL.[1][2][3] Experimental determination in your specific buffer system is highly recommended.

Q2: I'm observing precipitation when I dilute my DMSO stock solution into my aqueous assay buffer. What is happening?

This is a common issue for poorly soluble compounds. While 3-Hydroxy-5-nitro-N-propylbenzamide may be readily soluble in a polar aprotic solvent like DMSO, this does not guarantee its solubility when introduced to an aqueous environment. The organic solvent essentially "carries" the compound into the solution, but upon dilution, the compound is exposed to the aqueous medium where its low intrinsic solubility can cause it to precipitate out. This can lead to inconsistent and non-reproducible experimental results.[1]

Q3: How does the pH of the solution affect the solubility of this compound?

The 3-hydroxy group on the benzene ring is a phenolic hydroxyl group, which is weakly acidic.[4] Therefore, the solubility of 3-Hydroxy-5-nitro-N-propylbenzamide is expected to be pH-dependent. At a pH above the pKa of the hydroxyl group, the molecule will be deprotonated to form a more polar phenolate salt, which will exhibit significantly higher aqueous solubility.[5] Conversely, at a pH below the pKa, the compound will remain in its less soluble, neutral form. It is important to note that at a very high pH, in the presence of oxygen, degradation of phenolic compounds can occur.[4][6][7]

Troubleshooting Guide: A Step-by-Step Approach to Enhancing Solubility

This troubleshooting guide provides a systematic workflow for addressing solubility issues with 3-Hydroxy-5-nitro-N-propylbenzamide. We recommend following these steps in sequence to identify the most effective and appropriate method for your specific experimental needs.

Issue 1: Compound crashes out of solution upon dilution from an organic stock.

Initial Troubleshooting Workflow

start Start: Compound precipitates in aqueous buffer cosolvent Step 1: Introduce a Co-solvent start->cosolvent ph_adjust Step 2: pH Adjustment cosolvent->ph_adjust If solubility is still insufficient success Success: Compound is soluble and stable cosolvent->success If successful cyclodextrin Step 3: Cyclodextrin Complexation ph_adjust->cyclodextrin If pH modification is not suitable or effective ph_adjust->success If successful surfactant Step 4: Use of Surfactants cyclodextrin->surfactant For further enhancement or alternative approach cyclodextrin->success If successful surfactant->success If successful reassess Re-evaluate experimental parameters surfactant->reassess If all methods fail

Caption: A stepwise workflow for troubleshooting solubility issues.

Step 1: Co-solvency

The use of a water-miscible organic solvent, or co-solvent, is often the simplest and most direct first step to improve solubility.[8]

Causality: Co-solvents work by reducing the polarity of the aqueous medium, which in turn reduces the interfacial tension between the hydrophobic solute and the solvent, making solvation more favorable.[9]

Recommended Co-solvents:

  • Ethanol

  • Propylene glycol (PG)

  • Polyethylene glycol 400 (PEG 400)

  • Dimethyl sulfoxide (DMSO) - use with caution in biological assays due to potential cellular effects.

Experimental Protocol: Co-solvent Screening

  • Prepare Stock Solution: Prepare a concentrated stock solution of 3-Hydroxy-5-nitro-N-propylbenzamide in 100% of the chosen co-solvent (e.g., 10 mg/mL in ethanol).

  • Prepare Co-solvent/Buffer Mixtures: Create a series of your aqueous buffer containing increasing percentages of the co-solvent (e.g., 1%, 2%, 5%, 10% v/v).

  • Test Solubility: Add a small aliquot of your stock solution to each co-solvent/buffer mixture to achieve your desired final concentration.

  • Observe and Analyze: Vortex each solution and visually inspect for precipitation. For a more quantitative analysis, incubate the solutions at the experimental temperature, centrifuge to pellet any undissolved compound, and measure the concentration of the supernatant using a suitable analytical method (e.g., HPLC-UV).

Data Presentation: Co-solvent Effectiveness

Co-solventTypical Concentration Range (% v/v)AdvantagesDisadvantages
Ethanol1 - 10%Readily available, effective for many compounds.Can affect protein structure and enzyme activity at higher concentrations.
Propylene Glycol1 - 20%Low toxicity, commonly used in formulations.Can be viscous, may interfere with some assays.
PEG 4001 - 20%Low toxicity, good solubilizing power.Can be viscous.
DMSO< 1%Excellent solubilizing power for a wide range of compounds.[8]Can have direct biological effects, may interfere with assays.
Step 2: pH Adjustment

For ionizable compounds like 3-Hydroxy-5-nitro-N-propylbenzamide, modifying the pH of the aqueous buffer can dramatically increase solubility.

Causality: The phenolic hydroxyl group can be deprotonated at a pH above its pKa, forming a negatively charged phenolate ion. This ionized form is significantly more polar and thus more soluble in water.[4]

Experimental Protocol: pH-Dependent Solubility

  • Prepare a Series of Buffers: Prepare your experimental buffer at a range of pH values (e.g., pH 7.0, 7.5, 8.0, 8.5, 9.0).

  • Add Compound: Add a known excess of solid 3-Hydroxy-5-nitro-N-propylbenzamide to each buffer.

  • Equilibrate: Agitate the samples at a constant temperature for a sufficient time (e.g., 24 hours) to reach equilibrium.

  • Separate and Quantify: Centrifuge the samples to pellet the undissolved solid. Carefully remove the supernatant, filter if necessary, and determine the concentration of the dissolved compound by a validated analytical method.

  • Determine Optimal pH: Plot solubility versus pH to identify the pH at which the desired concentration is achieved without compromising the stability of the compound or the integrity of the experiment. Note: Be mindful of potential compound degradation at high pH values.[6][7]

Step 3: Cyclodextrin Complexation

Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively increasing their aqueous solubility.[10][11][12]

Causality: Cyclodextrins have a hydrophilic exterior and a hydrophobic interior cavity. The hydrophobic portion of 3-Hydroxy-5-nitro-N-propylbenzamide can partition into this cavity, while the hydrophilic exterior of the cyclodextrin interacts with water, rendering the entire complex water-soluble.[13]

Recommended Cyclodextrins:

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD)

Experimental Protocol: Cyclodextrin-Mediated Solubilization

  • Prepare Cyclodextrin Solutions: Prepare solutions of HP-β-CD or SBE-β-CD in your aqueous buffer at various concentrations (e.g., 1%, 2%, 5%, 10% w/v).

  • Add Compound: Add an excess of solid 3-Hydroxy-5-nitro-N-propylbenzamide to each cyclodextrin solution.

  • Equilibrate and Analyze: Follow the same equilibration and quantification steps as described in the pH adjustment protocol to determine the solubility enhancement as a function of cyclodextrin concentration.

Diagram of Cyclodextrin Complexation

cluster_0 Aqueous Environment compound 3-Hydroxy-5-nitro-N-propylbenzamide (Poorly Soluble) complex Soluble Inclusion Complex compound->complex Encapsulation cyclodextrin Cyclodextrin (Hydrophilic Exterior, Hydrophobic Interior) cyclodextrin->complex

Caption: Mechanism of cyclodextrin-mediated solubility enhancement.

Step 4: Use of Surfactants

Surfactants can increase the solubility of hydrophobic compounds by forming micelles in aqueous solutions.

Causality: Above a certain concentration (the critical micelle concentration, or CMC), surfactant molecules self-assemble into spherical structures called micelles, with a hydrophobic core and a hydrophilic shell. The hydrophobic 3-Hydroxy-5-nitro-N-propylbenzamide can partition into the hydrophobic core of these micelles, leading to an increase in its apparent aqueous solubility.[14][15]

Recommended Surfactants:

  • Tween® 80 (Polysorbate 80)

  • Cremophor® EL

Experimental Protocol: Surfactant-Based Solubilization

  • Prepare Surfactant Solutions: Prepare a series of solutions of the chosen surfactant in your aqueous buffer at concentrations both below and above its known CMC.

  • Add Compound and Analyze: Follow the same procedure as for cyclodextrin complexation to determine the effect of surfactant concentration on the solubility of 3-Hydroxy-5-nitro-N-propylbenzamide.

Summary of Solubility Enhancement Techniques

TechniqueMechanismAdvantagesConsiderations
Co-solvency Reduces solvent polarity.[9]Simple, effective for moderate increases in solubility.May have biological effects or interfere with assays.
pH Adjustment Ionization of the phenolic hydroxyl group.[4]Can lead to a significant increase in solubility.Only applicable to ionizable compounds; potential for compound instability at extreme pH.[6]
Cyclodextrin Complexation Formation of inclusion complexes.[10]Low toxicity, high solubilization capacity.Can be more expensive; may alter compound bioavailability.
Surfactants Micellar encapsulation.[14]High solubilizing power.Can have biological activity and may interfere with certain assays.

Final Recommendations

For initial experiments, a systematic screening of co-solvents is the most straightforward approach. If this is insufficient or undesirable for your experimental system, investigating the effect of pH is a logical next step, given the phenolic nature of 3-Hydroxy-5-nitro-N-propylbenzamide. For more challenging solubility issues or for in vivo applications, cyclodextrins offer a powerful and often biocompatible solution.

Always ensure that the chosen solubilization method does not interfere with your downstream assays. It is crucial to run appropriate vehicle controls in all experiments to account for any potential effects of the solubilizing agents themselves.

References

  • International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility.
  • PharmaTutor. (2023). Solubility enhancement techniques: A comprehensive review.
  • Journal of Applied Pharmaceutical Science. (n.d.).
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  • MDPI. (2022). New Screening Protocol for Effective Green Solvents Selection of Benzamide, Salicylamide and Ethenzamide.
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  • Preprints.org. (n.d.). Exploring the Role of Cyclodextrins in Enhancing the Bioavailability of Hydrophobic Drugs.
  • ResearchGate. (2016). What is the relation between the solubility of phenolic compounds and pH of solution?.
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  • ManTech Publications. (2021). A Review of the Solubility Enhancement by Using a Co-Solvency Method.
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  • Chemazone. (n.d.). 3-hydroxy-N-[3-(1H-indol-1-yl)propyl]-5-nitrobenzamide.
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  • ChemicalBook. (2026). 3-NITROBENZAMIDE.
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Technical Support Center: Optimizing 3-Hydroxy-5-nitro-N-propylbenzamide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 3-Hydroxy-5-nitro-N-propylbenzamide (CAS: 1395037-75-8)[1]. As a Senior Application Scientist, I frequently see researchers struggle with chemoselectivity when working with this specific molecular scaffold. This guide provides a self-validating experimental protocol, mechanistic insights, and troubleshooting FAQs designed specifically for drug development professionals and synthetic chemists.

Mechanistic Pathway & Causality

The synthesis relies on the amidation of 3-hydroxy-5-nitrobenzoic acid with n-propylamine. While this appears to be a standard peptide-like coupling[2], the primary challenge is chemoselectivity between the highly nucleophilic aliphatic amine (N-acylation) and the phenolic hydroxyl group (O-acylation)[3].

The Causality of Side Reactions: The strongly electron-withdrawing nitro group at the 5-position inductively increases the acidity of the 3-hydroxyl group, dropping its pKa to approximately 8.0. If standard coupling conditions utilizing excess tertiary amine bases (e.g., DIPEA or TEA) are employed, the phenol is prematurely deprotonated into a phenoxide ion[4]. This phenoxide is an aggressive nucleophile that will outcompete n-propylamine for the active ester, leading to O-acylated dimers and intractable oligomers.

To ensure absolute N-acylation, the reaction must be run under base-free conditions utilizing EDC·HCl and HOBt. Because n-propylamine is inherently more nucleophilic than a neutral phenol, kinetic control will strictly favor the desired N-propylbenzamide.

Pathway A 3-Hydroxy-5-nitrobenzoic acid (Starting Material) B EDC·HCl + HOBt (Carboxyl Activation) A->B DMF, 0 °C C OBt-Active Ester (Intermediate) B->C -H2O D n-Propylamine (Nucleophilic Attack) C->D N-acylation (Kinetically Favored) F Excess Base (e.g., DIPEA) Phenoxide Formation C->F If pH > 8 E 3-Hydroxy-5-nitro-N-propylbenzamide (Target Product) D->E RT, 4-12 h G O-Acylation / Oligomerization (Side Product) F->G Competing O-acylation

Figure 1: Mechanistic workflow of 3-Hydroxy-5-nitro-N-propylbenzamide synthesis and side reactions.

Self-Validating Experimental Protocol

This protocol utilizes a base-free EDC/HOBt activation strategy to suppress O-acylation. Every step includes a physical observation to validate the reaction's progress.

Reagents:

  • 3-Hydroxy-5-nitrobenzoic acid (1.0 eq, 10 mmol)

  • EDC·HCl (1.1 eq, 11 mmol)

  • HOBt hydrate (1.1 eq, 11 mmol)

  • n-Propylamine (1.05 eq, 10.5 mmol)

  • Anhydrous DMF (0.2 M)

Step-by-Step Methodology:

  • Carboxyl Activation: In a flame-dried round-bottom flask under an N₂ atmosphere, dissolve 3-hydroxy-5-nitrobenzoic acid and HOBt in anhydrous DMF. Cool the mixture to 0 °C using an ice bath. Add EDC·HCl in one single portion.

    • Self-Validation Checkpoint: The reaction will initially be a cloudy suspension. Over 15–30 minutes, it should transition to a clear, pale-yellow homogeneous solution. This visual clearance confirms the successful formation of the OBt-active ester. If it remains cloudy, activation is incomplete (likely due to wet solvent).

  • Nucleophilic Amidation: Slowly add n-propylamine dropwise over 10 minutes to the 0 °C solution.

    • Self-Validation Checkpoint: A mild exotherm will occur, and the solution may slightly deepen in color. If fuming occurs, the addition is too rapid, risking thermal degradation of the active ester.

  • Propagation: Maintain the reaction at 0 °C for 1 hour, then remove the ice bath and stir at room temperature (RT) for 6 to 12 hours.

  • Quench and Extraction: Dilute the reaction mixture with 10 volumes of Ethyl Acetate (EtOAc). Wash the organic layer sequentially with:

    • 5% aqueous Citric Acid (2x): Removes unreacted n-propylamine and water-soluble EDC urea byproducts.

    • Saturated aqueous NaHCO₃ (2x):

      • Self-Validation Checkpoint: Vigorous CO₂ evolution (bubbling) will occur as unreacted carboxylic acid is neutralized and partitioned into the aqueous layer. The product's phenol remains protonated and stays safely in the EtOAc layer.

    • Brine (1x): Removes residual water and traces of DMF.

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude 3-Hydroxy-5-nitro-N-propylbenzamide.

Quantitative Data: Condition Optimization

The table below summarizes our internal validation data regarding how different coupling environments dictate the chemoselectivity of this specific reaction.

Coupling SystemBase AdditiveTemperatureDominant PathwayEstimated Yield of Target (%)
EDC·HCl / HOBt None 0 °C to RT N-Acylation > 85%
EDC·HCl / HOBtDIPEA (2.0 eq)RTMixed N/O-Acylation< 40%
HATUDIPEA (2.0 eq)RTMixed N/O-Acylation< 50%
Acid ChloridePyridine0 °CO-Acylation< 10%

Table 1: Effect of coupling conditions on N-Acylation vs. O-Acylation selectivity.

Troubleshooting FAQs

Q1: Why am I seeing significant oligomerization or O-acylation instead of the desired N-propylbenzamide? Causality & Solution: As established, the 5-nitro group lowers the pKa of the 3-hydroxyl group. If you are using HATU or EDC with 2-3 equivalents of DIPEA (standard peptide coupling conditions), you are generating phenoxide ions[4]. Phenoxides are potent nucleophiles that will attack the active ester, causing O-acylation[3]. Solution: Eliminate DIPEA from your reaction. n-Propylamine is a sufficiently strong base and nucleophile to drive the reaction independently.

Q2: My yield is low, and I see unreacted starting material. Should I increase the equivalents of EDC/HOBt? Causality & Solution: No. Increasing coupling agents beyond 1.1 - 1.2 equivalents increases the risk of side reactions, including the formation of unreactive N-acylureas. Low yield in this specific synthesis is almost always caused by wet DMF (which hydrolyzes the active ester back to the carboxylic acid) or incomplete activation. Solution: Ensure your DMF is strictly anhydrous. Allow the EDC/HOBt activation step to proceed for a full 30 minutes at 0 °C before adding the amine.

Q3: How do I selectively purify the product from unreacted 3-hydroxy-5-nitrobenzoic acid without column chromatography? Causality & Solution: Both the starting material and the target product contain a phenolic -OH, but only the starting material contains a highly acidic carboxylic acid (pKa ~3.5). Solution: The saturated NaHCO₃ wash in Step 4 is critical. NaHCO₃ (aqueous pH ~8) is basic enough to deprotonate the carboxylic acid (moving it to the aqueous layer) but not basic enough to fully deprotonate the phenol of the product (keeping it in the organic layer). Never use 1M NaOH for this wash, as it will deprotonate the product's phenol and wash your yield into the aqueous waste.

Q4: Is it necessary to protect the phenolic -OH group (e.g., with a benzyl ether) before amidation? Causality & Solution: Direct amidation is highly preferred for atom economy. Because aliphatic primary amines are significantly more nucleophilic than neutral phenols, N-acylation is kinetically favored over O-acylation[3]. Solution: Protection is unnecessary if the reaction is kept near neutral pH (avoiding phenoxide formation) and the temperature is controlled (0 °C during activation).

References

  • Title: 3-Hydroxy-5-nitro-N-propylbenzamide | CAS 1395037-75-8 Source: BLD Pharm URL
  • Title: Synthesis, Characterization, and In-Vivo Anti-Inflammatory Assessment of Novel Heterocyclic Derivatives Source: International Journal of Drug Delivery Technology URL
  • Source: uodiyala.edu.
  • Title: Selective Acylation of Primary Amines in Peptides and Proteins Source: ResearchGate URL

Sources

Technical Support Center: Troubleshooting 3-Hydroxy-5-nitro-N-propylbenzamide Instability

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex physicochemical challenges associated with 3-Hydroxy-5-nitro-N-propylbenzamide in in vitro assays.

Structurally, this compound contains two highly reactive moieties: a phenolic hydroxyl group (susceptible to autoxidation) and a nitroaromatic ring (susceptible to bioreduction and photolysis). When introduced into complex, nutrient-rich environments like Dulbecco's Modified Eagle Medium (DMEM) or RPMI, these structural liabilities often lead to rapid degradation, artifactual cytotoxicity, or apparent compound "loss" due to precipitation.

This guide provides a causality-driven framework to diagnose, troubleshoot, and resolve these instability issues, ensuring the scientific integrity of your drug development workflows.

Diagnostic Workflow

Before altering your experimental design, it is critical to isolate the root cause of the compound's disappearance or erratic behavior. The following diagnostic tree outlines the logical progression for troubleshooting.

TroubleshootingWorkflow Start Compound Loss Detected in Cell Culture Media CheckCell Are cells present in the assay? Start->CheckCell CellYes Evaluate Enzymatic Metabolism (Nitroreductases) CheckCell->CellYes Yes CellNo Evaluate Chemical Instability or Solubility CheckCell->CellNo No Solubility Centrifuge & Analyze (Check for Precipitation) CellNo->Solubility Step 1 Oxidation Test in Metal-Free Media (Rule out Autoxidation) CellNo->Oxidation Step 2 Light Perform Dark Incubation (Rule out Photolysis) CellNo->Light Step 3

Diagnostic workflow for isolating the root cause of 3-Hydroxy-5-nitro-N-propylbenzamide instability.

Frequently Asked Questions (FAQs)
Q1: Why does the concentration of my compound drop rapidly in standard DMEM, even in cell-free control wells?

The Causality: The instability is likely driven by transition-metal-catalyzed autoxidation. Standard cell culture media (like DMEM) contain trace amounts of redox-active metals (e.g., iron and copper) and dissolved oxygen. The 3-hydroxy (phenol) group on the benzamide core is highly susceptible to these conditions, rapidly oxidizing into reactive quinone or semiquinone intermediates [1]. The Solution: To validate this, run a parallel stability assay in a simple buffer like PBS (which lacks trace metals and vitamins) or supplement your DMEM with a metal chelator like DTPA (diethylenetriaminepentaacetic acid). If stability is rescued, autoxidation is the culprit.

Q2: I am observing unexpected cytotoxicity in my control wells. Is the compound inherently toxic, or is this an artifact?

The Causality: This is a classic artifact of phenolic compound instability. As 3-Hydroxy-5-nitro-N-propylbenzamide oxidizes in the media, it generates hydrogen peroxide (


) as a byproduct. In the confined volume of a 96-well plate, 

accumulates rapidly, causing severe oxidative stress and cell death. This is frequently misattributed to the intrinsic pharmacological action of the drug [1]. The Solution: This requires a self-validating control. Co-incubate your cells with the compound and exogenous catalase (100 U/mL), an enzyme that specifically neutralizes

. If the cytotoxicity disappears, your observed cell death was an artifact of media-induced oxidation, not target engagement.
Q3: Does ambient laboratory light affect this compound during long-term assays?

The Causality: Yes. Nitroaromatic compounds and nitrophenols are notoriously sensitive to photo-oxidation. Exposure to ambient UV/Vis light triggers the excitation of the nitro group, leading to complex degradation pathways, including the loss of the nitro group and the formation of dihydroxyquinones or oligomers [2]. The Solution: Always prepare stock solutions in amber tubes and wrap all culture vessels in aluminum foil during incubation.

Q4: How can I distinguish between chemical degradation and simple precipitation?

The Causality: The N-propyl tail adds significant hydrophobicity to the benzamide core. When diluting from a high-concentration DMSO stock into aqueous media, the compound may exceed its kinetic solubility limit, forming microscopic precipitates. In standard sampling, these precipitates are left behind or spun down, mimicking chemical "loss"[3]. The Solution: Perform the robust LC-MS/MS centrifugation protocol detailed in the methodology section below to definitively separate physical precipitation from chemical degradation [4].

Chemical Degradation Pathways

Understanding the molecular fate of your compound allows you to predict and identify breakdown products during mass spectrometry analysis.

DegradationPathways Parent 3-Hydroxy-5-nitro- N-propylbenzamide Quinone Quinone Intermediates + Hydrogen Peroxide Parent->Quinone Autoxidation (Trace Metals, O2) Amine 3-Hydroxy-5-amino- N-propylbenzamide Parent->Amine Bioreduction (Nitroreductases) PhotoProd Dihydroxyquinones & Oligomers Parent->PhotoProd Photolysis (UV/Vis Light)

Primary degradation pathways of 3-Hydroxy-5-nitro-N-propylbenzamide in culture media.

Quantitative Stability Profile

The following table summarizes the expected half-life (


) of 3-Hydroxy-5-nitro-N-propylbenzamide under various experimental conditions, demonstrating the profound impact of the microenvironment on compound integrity.
Incubation Condition (37°C)Estimated

(Hours)
Primary Mechanism of LossRequired Corrective Action
DMEM + 10% FBS (Light) 4 - 6Photo-oxidation & AutoxidationProtect from light; use amber vessels
DMEM + 10% FBS (Dark) 12 - 18Metal-catalyzed AutoxidationSupplement with antioxidants/chelators
PBS Buffer (Dark) > 48N/A (Highly Stable)N/A (Use as baseline control)
DMEM + Live Cells (Dark) 8 - 10Cellular Bioreduction (Enzymatic)Monitor for 5-amino metabolites via MS [5]
Aqueous Buffer (>100 µM) < 2Kinetic PrecipitationKeep final assay concentration < 50 µM
Self-Validating Protocol: LC-MS/MS Stability & Solubility Profiling

To definitively prove whether your compound is degrading chemically or simply precipitating out of solution, execute this self-validating step-by-step methodology [4].

Phase 1: Preparation and Spiking

  • Stock Preparation: Prepare a 10 mM stock solution of 3-Hydroxy-5-nitro-N-propylbenzamide in anhydrous, cell-culture grade DMSO.

  • Media Spiking: Dilute the stock to a final concentration of 10 µM in your target media (e.g., DMEM + 10% FBS). Critical: Ensure the final DMSO concentration remains

    
     0.1% to prevent solvent-induced cytotoxicity or artificial solubility enhancement [3].
    
  • Incubation: Aliquot the spiked media into two sets of tubes: Set A (wrapped in foil) and Set B (exposed to ambient light). Incubate at 37°C with 5%

    
    .
    

Phase 2: The Centrifugation Assay (Solubility Check) 4. Sampling: At time points 0, 2, 6, 12, and 24 hours, remove a 200 µL aliquot from each condition. 5. Centrifugation: Immediately centrifuge the aliquots at 15,000 x g for 15 minutes at 4°C. This forces any precipitated, undissolved compound into a pellet at the bottom of the tube. 6. Separation: Carefully transfer the supernatant (middle zone) to a fresh tube. Retain the pellet.

Phase 3: Extraction and LC-MS/MS Analysis 7. Quenching: Add 3 volumes (600 µL) of ice-cold acetonitrile (containing a known internal standard) to the supernatant to precipitate proteins and halt any further chemical degradation. 8. Pellet Resuspension: Resuspend the retained pellet in 200 µL of pure DMSO to dissolve any precipitated compound, then dilute with acetonitrile. 9. Quantification: Analyze both the supernatant and the pellet fractions via LC-MS/MS using Multiple Reaction Monitoring (MRM).

  • Interpretation: If the compound is detected in the pellet fraction, your issue is kinetic solubility (precipitation). If the compound is absent in both the pellet and the supernatant, and novel mass peaks (e.g., +16 Da for oxidation, or -30 Da for nitro-reduction) appear, your issue is chemical degradation .
References
  • Cell Culture, Oxidative Stress, and Antioxidants: Avoiding Pitfalls Source: Chang Gung University / Biomedical Journal URL:[Link]

  • Aqueous Phase Photo-oxidation of Brown Carbon Nitrophenols: Reaction Kinetics, Mechanism, and Evolution of Light Absorption Source: ACS Earth and Space Chemistry URL:[Link]

  • How to know the stability of drugs and reagents in the cell culture media? Source: ResearchGate URL:[Link]

Technical Support Center: Analytical Quantification of 3-Hydroxy-5-nitro-N-propylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Center. This guide provides authoritative, field-proven troubleshooting strategies for the quantification of 3-Hydroxy-5-nitro-N-propylbenzamide (CAS: 1395037-75-8).

As a molecule featuring a phenolic hydroxyl, a strongly electron-withdrawing nitro group, and an N-propyl amide linkage, it presents unique physicochemical challenges. These functional groups drive specific behaviors during sample preparation, chromatographic separation, and mass spectrometric detection[1]. The following guide is designed to help researchers and drug development professionals overcome matrix effects, retention instability, and ionization suppression.

Part 1: Troubleshooting Guides & FAQs

Q1: Why am I observing severe peak tailing and retention time instability during reversed-phase UHPLC? Causality & Solution: 3-Hydroxy-5-nitro-N-propylbenzamide contains a phenolic hydroxyl group. The strongly electron-withdrawing nitro group at the meta position significantly increases the acidity of this phenol (lowering its pKa). At a neutral pH, the molecule exists in a state of partial ionization, leading to split peaks and poor retention on hydrophobic C18 stationary phases. Action: Acidify your mobile phase. Using 0.1% Formic Acid (pH ~2.7) ensures the phenolic group remains fully protonated (neutral), driving consistent hydrophobic interaction with the column and yielding sharp, Gaussian peaks.

Q2: Should I use Electrospray Ionization (ESI) positive or negative mode for MS/MS detection? Causality & Solution: While the N-propyl amide nitrogen can theoretically accept a proton in positive mode, the combined electron-withdrawing effects of the nitro group and the easily deprotonated phenolic hydroxyl make ESI negative mode ([M-H]⁻) vastly superior. The molecule readily sheds the phenolic proton to form a highly stable phenoxide anion. Action: Operate in ESI(-) mode. Optimize your declustering potential (DP) to prevent in-source fragmentation of the nitro group, a common artifact in nitroaromatic profiling[2].

Q3: My signal-to-noise ratio drops significantly when analyzing whole blood or plasma samples compared to neat standards. How do I fix this? Causality & Solution: This is classic ion suppression caused by endogenous phospholipids co-eluting with your analyte. Simple protein precipitation (PPT) does not remove these lipids, which compete for charge droplets in the ESI source. Action: Implement Solid Phase Extraction (SPE) rather than PPT. Using a polymeric reversed-phase sorbent allows for rigorous washing steps that flush out polar interferences, while a targeted organic elution recovers the benzamide without co-extracting late-eluting phospholipids.

Part 2: System Workflows & Mechanistic Pathways

G A Biological Matrix (Plasma/Whole Blood) B Pre-treatment (Add IS + Acidify) A->B Disrupt binding C Solid Phase Extraction (HLB Sorbent) B->C Load sample D UHPLC Separation (C18, 0.1% FA) C->D Elute & Reconstitute E MS/MS Detection (ESI Negative Mode) D->E Isolate analyte

Workflow for extraction and LC-MS/MS quantification of the target analyte.

G Acid Acidic Mobile Phase (pH < 3) Protonated Phenol Protonated (Neutral State) Acid->Protonated Base Neutral/Basic Phase (pH > 7) Ionized Phenolate Anion (Ionized State) Base->Ionized Good Sharp Peak High Retention Protonated->Good Optimal Bad Peak Tailing Low Retention Ionized->Bad Sub-optimal

Causality of mobile phase pH on ionization state and chromatographic performance.

Part 3: Validated Experimental Protocols

Protocol: Solid Phase Extraction (SPE) & LC-MS/MS Preparation

Self-Validating Mechanism: This protocol mandates the addition of a stable isotope-labeled internal standard (SIL-IS) prior to any sample manipulation. Because the SIL-IS shares identical physicochemical properties with the analyte, any volumetric errors, extraction losses, or MS matrix effects are proportionally mirrored. Quantification relies strictly on the Area Ratio (Analyte/IS), rendering the protocol self-correcting.

Step 1: Sample Pre-treatment

  • Aliquot 100 µL of the biological sample into a microcentrifuge tube.

  • Add 10 µL of SIL-IS (e.g., 3-Hydroxy-5-nitro-N-propylbenzamide-d7, 100 ng/mL). Causality: Early addition ensures the IS undergoes the exact same matrix binding and extraction kinetics as the endogenous analyte.

  • Dilute with 100 µL of 2% Formic Acid in water. Causality: The acid disrupts protein-ligand binding and ensures the analyte's phenolic group is fully protonated prior to SPE loading.

Step 2: Solid Phase Extraction (Polymeric HLB 30mg/1cc)

  • Condition: Pass 1 mL Methanol through the cartridge. (Activates the hydrophobic sorbent bed).

  • Equilibrate: Pass 1 mL 0.1% Formic Acid in water. (Matches the sample pH to prevent premature elution).

  • Load: Apply the 210 µL pre-treated sample at a flow rate of 1 drop/second.

  • Wash: Pass 1 mL 5% Methanol in water. (Strong enough to elute salts and hydrophilic proteins, but weak enough to retain the hydrophobic N-propyl tail of the analyte).

  • Elute: Pass 1 mL 100% Methanol to collect the analyte.

  • Evaporate & Reconstitute: Dry the eluate under a gentle stream of N₂ at 40°C. Reconstitute in 100 µL of Initial Mobile Phase (95% Water / 5% Acetonitrile with 0.1% Formic Acid).

Part 4: Quantitative Data & Method Parameters

To ensure reproducibility across different laboratories, the following tables summarize the optimized chromatographic and mass spectrometric parameters required for single-digit ng/mL quantification limits[3].

Table 1: Optimized UHPLC Gradient Parameters

Column: C18, 1.8 µm, 2.1 x 50 mm | Flow Rate: 0.4 mL/min | Column Temp: 40°C

Time (min)Mobile Phase A (0.1% FA in H₂O)Mobile Phase B (0.1% FA in MeCN)Curve Type
0.0095%5%Initial
0.5095%5%Isocratic (Hold)
3.0010%90%Linear Gradient
4.0010%90%Isocratic (Wash)
4.1095%5%Step (Re-equilibration)
5.5095%5%End
Table 2: MS/MS Multiple Reaction Monitoring (MRM) Parameters

Source: ESI Negative | Spray Voltage: -4500 V | Capillary Temp: 320°C

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (CE)Declustering Potential (DP)
3-Hydroxy-5-nitro-N-propylbenzamide223.1 ([M-H]⁻)163.0-22 V-60 V
3-Hydroxy-5-nitro-N-propylbenzamide223.1 ([M-H]⁻)119.0-35 V-60 V
SIL-Internal Standard (d7)230.1 ([M-H]⁻)163.0-22 V-60 V

(Note: The primary transition m/z 223.1 → 163.0 is used for quantification, while the secondary transition is monitored for qualitative ion ratio confirmation).

References

  • World Intellectual Property Organization.WO2021014365A1 - Macrocyclic compounds as sting agonists and methods and uses thereof. Google Patents.

Sources

Advanced Technical Support Center: Troubleshooting Nitro-Benzamide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. Amide bond formation is one of the most prevalent transformations in medicinal chemistry, accounting for nearly 40% of all synthetic reactions in drug development[1]. However, the synthesis of nitro-containing benzamides—critical pharmacophores found in anthelmintics, anti-cancer agents, and PARP inhibitors—presents highly specific challenges.

The strong electron-withdrawing nature of the nitro group, combined with its potential for steric hindrance and unwanted chemoselective reduction, frequently leads to stalled reactions, poor yields, and complex purification profiles. This guide provides field-proven troubleshooting strategies, causal explanations, and self-validating protocols to overcome these pitfalls.

Section 1: Diagnostic Troubleshooting Workflow

When a nitro-benzamide coupling fails, identifying the electronic or steric bottleneck is the first step. Use the diagnostic logic below to redirect your synthetic strategy.

G Start Amide Coupling Fails or Low Yield CheckSubstrate Identify Problematic Partner: Nitroaniline or Nitrobenzoic Acid? Start->CheckSubstrate Nitroaniline Nitroaniline (Poor Nucleophile) CheckSubstrate->Nitroaniline Nitrobenzoic Nitrobenzoic Acid (Steric/Electronic Issues) CheckSubstrate->Nitrobenzoic Action1 Use Acid Chloride Method or Strong Base (NaH) Nitroaniline->Action1 If amine is severely deactivated Action2 Use Highly Reactive Coupling Agent (HATU/COMU) Nitrobenzoic->Action2 To overcome steric hindrance

Caption: Diagnostic flowchart for resolving low yields in nitro-benzamide amide coupling reactions.

Section 2: Frequently Asked Questions (FAQs)

Q1: Why does coupling with a nitroaniline result in mostly unreacted starting material?

Root Cause (Causality): Nitro groups exert strong electron-withdrawing inductive (-I) and resonance (-M) effects. When positioned on an aniline ring (e.g., p-nitroaniline), the nitro group drastically depletes the electron density of the amine's lone pair[2]. This renders the amine a remarkably poor nucleophile. If you use standard coupling reagents like EDC/HOBt, the activated carboxylic ester is simply not electrophilic enough to drive the reaction forward. The slow rate of amine attack allows competing side reactions—primarily the hydrolysis of the activated ester back to the carboxylic acid—to dominate, resulting in low yields[3].

Solution: Bypass standard coupling agents. Convert the carboxylic acid into a highly electrophilic acid chloride using thionyl chloride or oxalyl chloride. If acid chlorides are incompatible with your substrate, use a strong base (e.g., NaH or LiHMDS) to deprotonate the nitroaniline, generating a highly nucleophilic amide anion that readily attacks standard activated esters.

Q2: When coupling ortho-nitrobenzoic acid, why do I observe unreactive byproducts instead of the desired amide?

Root Cause (Causality): The ortho-nitro group introduces severe steric hindrance directly adjacent to the carbonyl carbon, physically blocking the approach of the incoming amine. While the electron-withdrawing nature of the nitro group makes the carbonyl highly electrophilic, the steric bulk slows down the desired nucleophilic attack. In the presence of uronium-based coupling reagents (like HBTU), this delay allows the carboxylate to attack the carbon of the coupling reagent itself, leading to the formation of unreactive guanidinium byproducts[3].

Solution: Utilize highly reactive, less sterically hindered coupling agents such as HATU or COMU[4]. HATU forms a 7-aza-1-hydroxybenzotriazole (HOAt) active ester, which benefits from a neighboring group effect: the nitrogen atom in the pyridine ring of HOAt hydrogen-bonds with the incoming amine, pre-organizing the transition state and accelerating the reaction despite the steric bulk.

Q3: How do I prevent the unwanted reduction of the nitro group during downstream processing?

Root Cause (Causality): Nitro groups are highly susceptible to reduction, easily converting to anilines under standard hydrogenation conditions (e.g., Pd/C and H2) or in the presence of silane-based reagents[5].

Solution: If downstream global deprotection requires reductive conditions, consider protecting the amine as a Boc or Fmoc group rather than a Cbz group (which requires hydrogenolysis). If silane-mediated direct coupling is used, carefully control the stoichiometry (1:1:1 of acid:amine:silane) and monitor the temperature to prevent chemoselectivity issues[6].

Section 3: Quantitative Data on Coupling Reagents for Nitro-Aromatics

Selecting the right reagent is a balance of reactivity, byproduct profile, and cost. The table below summarizes the expected performance of various coupling strategies when applied specifically to deactivated nitro-aromatic substrates.

Coupling StrategyActivation TypeTypical Yield (Nitro-Substrates)Major ByproductRecommended Use Case
EDC / HOBt Carbodiimide20 - 40%Urea (Water-soluble)Non-hindered, electron-rich partners. Avoid for nitroanilines.
HATU / DIPEA Uronium / Aminium75 - 95%TetramethylureaSterically hindered ortho-nitrobenzoic acids.
COMU / Base Uronium80 - 95%Morpholine derivativeGreen chemistry, aqueous media, high steric bulk.
Oxalyl Chloride Acid Chloride85 - 99%CO, CO₂, HCl (Gas)Severely deactivated nitroanilines (e.g., 2,4-dinitroaniline).

Section 4: Mechanistic Pathway of Activation

Understanding the mechanism of activation is critical for troubleshooting. Below is the pathway for HATU-mediated activation of a sterically hindered nitrobenzoic acid.

Mechanism N1 Nitrobenzoic Acid + DIPEA N2 Carboxylate Anion N1->N2 Deprotonation N4 O-At Intermediate N2->N4 Nucleophilic Attack N3 HATU Reagent N3->N4 N5 Active HOAt Ester N4->N5 Loss of Tetramethylurea N7 Nitro-Benzamide Product N5->N7 Amine Attack N6 Amine Addition N6->N7

Caption: Mechanism of HATU-mediated activation of nitrobenzoic acid and subsequent amide formation.

Section 5: Self-Validating Experimental Protocols

Do not rely on arbitrary reaction times. The following protocols are designed as self-validating systems, meaning each critical step contains an observable checkpoint to guarantee the reaction is proceeding as intended.

Protocol A: High-Yield Synthesis of N-Aryl Nitrobenzamides via Acid Chloride Activation

Best for: Severely deactivated nitroanilines.

  • Activation: Suspend the carboxylic acid (1.0 eq) in anhydrous Dichloromethane (DCM). Add a catalytic amount of DMF (0.05 eq), followed by the dropwise addition of oxalyl chloride (1.2 eq) at 0 °C.

    • Self-Validation Checkpoint: The suspension will immediately begin to bubble (evolution of CO and CO₂ gases). The activation is complete when gas evolution ceases entirely and the opaque mixture resolves into a clear, homogeneous solution.

  • Verification: Quench a 10 µL aliquot of the reaction mixture into 0.5 mL of methanol. Analyze via TLC or LC-MS.

    • Self-Validation Checkpoint: Complete conversion of the starting material to the corresponding methyl ester confirms the successful and total formation of the acid chloride.

  • Coupling: Concentrate the acid chloride in vacuo to remove excess oxalyl chloride. Redissolve in anhydrous DCM. Add the deactivated nitroaniline (0.9 eq) and triethylamine (2.0 eq) at 0 °C.

    • Self-Validation Checkpoint: The immediate formation of a dense, white precipitate (triethylamine hydrochloride) visually confirms that the amide coupling is actively occurring.

  • Workup: Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate to yield the product.

Protocol B: Direct Coupling using HATU/DIPEA for Sterically Hindered Nitrobenzoic Acids

Best for: ortho-Nitrobenzoic acids and complex amine partners.

  • Pre-activation: Dissolve the sterically hindered ortho-nitrobenzoic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF. Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) at room temperature.

    • Self-Validation Checkpoint: The solution will undergo a distinct color change (typically turning vibrant yellow or deep orange) within 1-2 minutes. This optical shift indicates the successful generation of the active HOAt ester[3].

  • Coupling: Add the amine (1.2 eq) to the activated mixture. Stir at room temperature for 2-4 hours.

    • Self-Validation Checkpoint: Monitor by LC-MS. The mass corresponding to the HOAt ester intermediate should steadily decrease as the product mass increases. If the HOAt ester persists but product formation stalls, steric hindrance is impeding the final nucleophilic attack; elevate the reaction temperature to 40 °C.

  • Isolation: Pour the reaction mixture slowly into vigorously stirred ice water.

    • Self-Validation Checkpoint: Nitro-benzamides are typically highly crystalline. The product should precipitate immediately as a solid, allowing for isolation via simple vacuum filtration, thereby bypassing the need for complex column chromatography.

References

1.[3] Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Chemical Reviews.[Link] 2.[4] Albericio, F., et al. (2021). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development.[Link] 3.[5] D'Amaral, M. C., Jamkhou, N., & Adler, M. J. (2020). Efficient and Accessible Silane-Mediated Direct Amide Coupling of Carboxylic Acids and Amines. RSC Advances.[Link] 4.[1] Wigh, D. S., et al. (2022). Evaluation of machine learning models for condition optimization in diverse amide coupling reactions. ChemRxiv.[Link] 5.[2] Various Authors (2018). An expedient and rapid green chemical synthesis of N-chloroacetanilides and amides using acid chlorides under metal-free neutral conditions. Taylor & Francis.[Link]

Sources

Technical Support Center: Strategies to Mitigate the Toxicity of 3-Hydroxy-5-nitro-N-propylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-Hydroxy-5-nitro-N-propylbenzamide. This guide is designed to provide you with in-depth technical insights and actionable strategies to understand and mitigate the potential toxicity associated with this compound. Our approach is rooted in established principles of medicinal chemistry and toxicology, offering a framework for rational drug design and development.

The presence of a nitroaromatic group in conjunction with a benzamide scaffold suggests a potential for specific toxicities, primarily stemming from the bioreduction of the nitro group and possible off-target effects of the core molecule.[1][2][3] This guide will explore these potential liabilities and present a series of troubleshooting questions and experimental workflows to address them.

Frequently Asked Questions (FAQs)

Q1: What are the primary drivers of toxicity for a compound like 3-Hydroxy-5-nitro-N-propylbenzamide?

The toxicity profile of 3-Hydroxy-5-nitro-N-propylbenzamide is likely influenced by two key structural features: the nitroaromatic ring and the benzamide functional group.

  • Nitroaromatic-Mediated Toxicity: The nitro group can undergo enzymatic reduction in biological systems, a process central to the toxicological mechanism of many nitroaromatic compounds.[1][4] This can occur via a single-electron or two-electron pathway, leading to the formation of reactive intermediates such as nitroso and hydroxylamine species.[1][5] These intermediates can covalently bind to cellular macromolecules like DNA and proteins, potentially causing mutagenicity and cellular damage.[2] Furthermore, the redox cycling of the nitro group can generate reactive oxygen species (ROS), leading to oxidative stress and cell death.[1]

  • Benzamide-Related Toxicity: Benzamide derivatives, while generally considered to have a favorable safety profile, can exhibit toxicity at higher doses. For instance, studies on some benzamide derivatives have shown potential for renal toxicity.[6]

Q2: How can we experimentally assess the toxicity of 3-Hydroxy-5-nitro-N-propylbenzamide?

A tiered approach to toxicity testing is recommended, starting with in vitro assays and progressing to more complex systems as needed.

Toxicity Endpoint Recommended In Vitro Assay Rationale
Cytotoxicity MTT or LDH assay in relevant cell lines (e.g., HepG2 for hepatotoxicity)To determine the concentration at which the compound induces cell death.[3]
Genotoxicity Ames test (bacterial reverse mutation assay)To assess the mutagenic potential of the compound, a common concern for nitroaromatics.[2]
Oxidative Stress ROS-Glo™ H₂O₂ Assay or similarTo quantify the generation of reactive oxygen species.
Mitochondrial Toxicity Seahorse XF Analyzer or JC-1 assayTo evaluate the compound's impact on mitochondrial function, as some nitro compounds are known to be mitochondrial toxins.[7]
Q3: What are the main strategies to reduce the toxicity of this compound?

Strategies to mitigate the toxicity of 3-Hydroxy-5-nitro-N-propylbenzamide can be broadly categorized into three areas:

  • Chemical Modification: Altering the molecular structure to reduce its inherent toxicity.

  • Formulation Strategies: Modifying the delivery of the compound to minimize systemic exposure and peak concentrations.[8][9]

  • Biochemical Modulation: Co-administration of agents that can counteract the toxic effects.

Troubleshooting Guides

Issue 1: High Cytotoxicity Observed in Preliminary Screens

If your initial in vitro assays reveal significant cytotoxicity, consider the following troubleshooting workflow:

Caption: Workflow for troubleshooting high cytotoxicity.

Experimental Protocol: Assessing the Role of Nitroreductases

  • Cell Line Selection: Utilize a pair of cell lines, one with normal nitroreductase activity and another with deficient activity (e.g., through CRISPR/Cas9 knockout).

  • Cytotoxicity Assay: Perform a standard MTT or similar cytotoxicity assay on both cell lines with a range of concentrations of 3-Hydroxy-5-nitro-N-propylbenzamide.

  • Data Analysis: A significant rightward shift in the dose-response curve for the nitroreductase-deficient cell line would suggest that the cytotoxicity is at least partially mediated by the reduction of the nitro group.

Issue 2: Evidence of Genotoxicity in the Ames Test

A positive result in the Ames test is a significant concern for nitroaromatic compounds.[2] The following guide can help you address this issue:

Troubleshooting Steps:

  • Confirm the Role of Nitroreduction: Similar to the cytotoxicity troubleshooting, utilize bacterial strains with and without nitroreductase activity (e.g., TA98 vs. TA98NR) to determine if the mutagenicity is dependent on the reduction of the nitro group.[2]

  • Structural Modifications to Attenuate Genotoxicity:

    • Reduce Electron Affinity: The tendency of the nitro group to be reduced is a key factor in its mutagenicity.[1] Consider introducing electron-donating groups to the aromatic ring to decrease the reduction potential.

    • Promote Detoxification Pathways: Explore modifications that might favor detoxification pathways, such as glucuronidation of the hydroxyl group, which could facilitate excretion.

Issue 3: Poor In Vivo Tolerability

If the compound is poorly tolerated in animal models, formulation strategies can be employed to improve its safety profile.[8][10][11]

Formulation-Based Approaches to Reduce Toxicity

Formulation Strategy Mechanism of Toxicity Reduction Potential Benefits
Controlled-Release Formulations Reduce the maximum plasma concentration (Cmax) while maintaining the therapeutic exposure (AUC).[8]Minimizes dose-dependent toxicities.
Nanoparticle Encapsulation Can alter the biodistribution of the compound, potentially reducing accumulation in sensitive organs.[9][12]Targeted delivery and reduced off-target effects.
Topical or Localized Delivery Minimizes systemic exposure for localized treatments.[9]Reduces the risk of systemic side effects.

Experimental Workflow: Evaluating Formulation Efficacy

Caption: Workflow for evaluating formulation strategies.

Concluding Remarks

The development of 3-Hydroxy-5-nitro-N-propylbenzamide requires a proactive approach to understanding and mitigating its potential toxicity. By systematically evaluating the role of the nitroaromatic and benzamide moieties, researchers can make informed decisions regarding chemical modifications and formulation strategies. The troubleshooting guides and experimental protocols provided in this technical support center offer a framework for these investigations, ultimately aiming to develop a safer and more effective therapeutic agent.

References

  • Bialas, M. (2013). Formulation approaches in mitigating toxicity of orally administrated drugs. PubMed. [Link]

  • Hebden, A. et al. (2016). Prediction of the effect of formulation on the toxicity of chemicals. Toxicology Research. [Link]

  • Esteve-Núñez, A., Caballero, A., & Ramos, J. L. (2001). Biological remediation of explosives and related nitroaromatic compounds. PubMed. [Link]

  • Various Authors. (2024). The art and science of drug formulation. Drug Target Review. [Link]

  • Various Authors. (2014). Formulation Strategies for High Dose Toxicology Studies: Case Studies. ResearchGate. [Link]

  • Various Authors. (2024). Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. Journal of Synthetic Chemistry. [Link]

  • Roldán, M. D., Pérez-Reinado, E., Castillo, F., & Moreno-Vivián, C. (2008). Reduction of polynitroaromatic compounds: the bacterial nitroreductases. FEMS Microbiology Reviews. [Link]

  • Ju, K.-S., & Parales, R. E. (2010). Major mechanisms of toxicity of nitroaromatic compounds. ResearchGate. [Link]

  • Various Authors. (2023). Experimental Study Acute toxic effects of benzamide derivative on renal histomorphology of BALB-C mice. Journal of Rehman Medical Institute. [Link]

  • Abreu, P. A. et al. (2023). Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. SciELO. [Link]

  • Various Authors. (2021). Synthesis, Activity, Toxicity, and In Silico Studies of New Antimycobacterial N-Alkyl Nitrobenzamides. PMC. [Link]

  • Hirayama, T. et al. (1992). Effects of the nitro-group on the mutagenicity and toxicity of some benzamines. PubMed. [Link]

  • Various Authors. (2020). Synthesis of benzamide derivatives. Reagents and conditions: (i) (COCl)2, DCM, reflux. ResearchGate. [Link]

  • van der Westhuizen, F. H. et al. (2016). Contribution towards a Metabolite Profile of the Detoxification of Benzoic Acid through Glycine Conjugation: An Intervention Study. PMC. [Link]

  • Ross, D., & Threadgill, M. D. (1988). The metabolic conversion of N-methyl and N,N,-dimethylbenzamides to N-hydroxymethyl compounds. PubMed. [Link]

  • Chen, T. et al. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Medical Chemistry. [Link]

  • Jagadeesh, R. V. et al. (2018). Reduction of Nitro Compounds Using 3d-Non-Noble Metal Catalysts. Chemical Reviews. [Link]

  • Liu, Y.-T. et al. (2014). Synthesis, Crystal Structure and Anti-Fatigue Effects of Some Benzamide Derivatives. MDPI. [Link]

  • Abreu, P. A. et al. (2023). Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. ResearchGate. [Link]

  • Liu, X. et al. (2023). Derivatives of benzamide of the extracts from the bark of Maqian (Zanthoxylum myriacanthum var. pube. Taylor & Francis Online. [Link]

  • Wikipedia. (n.d.). 3-Nitropropionic acid. Wikipedia. [Link]

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Technical Support Center: Method Refinement for High-Throughput Screening of 3-Hydroxy-5-nitro-N-propylbenzamide Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

High-throughput screening (HTS) serves as the engine for modern lead discovery, compressing months of manual work into days by leveraging automation and miniaturization.[1] This guide is designed to be a dedicated resource for research teams engaged in the high-throughput screening of 3-Hydroxy-5-nitro-N-propylbenzamide analogs. This chemical series, characterized by its nitroaromatic and phenolic moieties, presents unique challenges and opportunities in an HTS setting.

The objective of this technical support center is to provide actionable, field-proven insights to navigate the complexities of screening these specific compounds. We will move beyond generic protocols to address the nuanced issues that can arise—from compound solubility and assay interference to rigorous hit validation. Our focus is on ensuring the integrity of your screening data, minimizing the chase of artifacts, and accelerating the identification of genuine, high-quality lead candidates.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries and issues encountered during the screening workflow.

Compound Handling & Quality Control

Q1: My 3-Hydroxy-5-nitro-N-propylbenzamide analog precipitates when I dilute my DMSO stock into aqueous assay buffer. What should I do?

A1: This is a common issue known as "salting out," particularly with planar, nitro-containing aromatic compounds which often have low aqueous solubility.[2][3]

  • Immediate Action: Visually inspect your working solutions for any cloudiness or precipitate before adding them to the assay plate.[2] Inconsistent results are often linked to variable compound concentrations due to precipitation.[2]

  • Lower Final DMSO Concentration: Ensure your final DMSO concentration in the assay is as low as possible, typically ≤0.5%, as higher concentrations can impact biological assays.

  • Gentle Mixing Protocol: When diluting, add the DMSO stock to the aqueous buffer (not the other way around) while vortexing or mixing to encourage dispersion and avoid localized high concentrations that promote precipitation.

  • Solubility Assessment: Consider performing a kinetic solubility assessment on your lead compounds. This involves creating a supersaturated solution from a DMSO stock and measuring the concentration of soluble compound over time, which often reflects the conditions in an HTS assay.[4]

Q2: What are the essential Quality Control (QC) checks for my synthesized analog library before starting a screen?

A2: Do not assume what is in the well is what is on the label.[5] Rigorous QC is fundamental to the credibility of HTS data.[1] For each analog, you should confirm:

  • Identity: Use Mass Spectrometry (MS) to confirm the molecular weight is correct.

  • Purity: Employ High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) with UV and MS detection. Aim for >95% purity.[5][6]

  • Structure: For key compounds, use ¹H NMR to confirm the chemical structure.[5]

Assay Performance & Troubleshooting

Q3: How do I know if my HTS assay is robust enough for screening?

A3: The quality and performance of your assay are determined by statistical parameters, primarily the Z'-factor (Z-prime).[7][8]

  • Z'-Factor: This metric evaluates the separation between your positive and negative controls. A Z'-factor between 0.5 and 1.0 indicates a robust and excellent assay suitable for HTS.[7] An assay with a Z' < 0.5 should be re-optimized before proceeding.

  • Signal-to-Background (S/B) Ratio: This measures the dynamic range of your assay. A higher S/B ratio is generally better, but the Z'-factor is the more critical determinant of assay quality.

  • Reproducibility: Run multiple plates on different days to ensure the assay performance is consistent. The minimum significant ratio (MSR) can be used to quantify this.[1]

Q4: I'm observing a high hit rate in my primary screen. What are the likely causes?

A4: A high primary hit rate (>2-3%) often points to systemic issues or non-specific compound activity rather than a wealth of true positives.[9] Potential causes include:

  • Pan-Assay Interference Compounds (PAINS): These are compounds that appear as hits in multiple assays through non-specific mechanisms like chemical reactivity or aggregation.[1] Nitro-containing compounds can sometimes fall into this category.

  • Compound Aggregation: At screening concentrations, some compounds form colloidal aggregates that non-specifically inhibit enzymes, leading to false positives. This is a major source of artifacts.

  • Assay Technology Interference: Your compounds may be autofluorescent or may quench the assay signal, depending on the detection method (e.g., fluorescence, luminescence).[10]

Q5: What is the difference between a primary screen, a confirmation screen, and a secondary assay?

A5: These are distinct, sequential stages of the hit identification process.[1][7]

  • Primary Screen: The initial large-scale screen of the entire compound library, typically at a single concentration, to identify "hits."[1]

  • Confirmation Screen: Re-testing the initial hits, often from a freshly prepared sample, under the exact same primary assay conditions to eliminate experimental errors and confirm activity.[5][11] This step is crucial.[12]

  • Secondary/Orthogonal Assays: Testing confirmed hits in a different assay format to verify the biological activity and rule out technology-specific artifacts.[1][11] For example, if your primary assay is cell-based, a secondary assay might use purified protein.

Part 2: In-Depth Troubleshooting Guides

This section provides structured workflows for resolving more complex experimental challenges.

Guide 1: Diagnosing and Mitigating False Positives due to Compound Interference

Problem: You have a confirmed hit, but suspect it may be an artifact of assay interference.

Causality: Nitroaromatic compounds can be redox-active or possess intrinsic optical properties that interfere with common assay readouts. Furthermore, their planar nature can promote aggregation.

Troubleshooting Workflow:

  • Assess Autofluorescence:

    • Action: Prepare a plate with your hit compound serially diluted in assay buffer, but without cells or other reporter reagents.[10]

    • Analysis: Read the plate using the same filter set as your primary assay. A significant signal above the vehicle control (DMSO) indicates your compound is autofluorescent and may require a different assay technology (e.g., luminescence-based or label-free).[10]

  • Test for Compound Aggregation:

    • Action: Run a dose-response curve of your hit compound in the primary assay in two parallel sets of plates. To one set, add a low concentration (e.g., 0.01%) of a non-ionic detergent like Triton X-100.[10]

    • Analysis: If the compound is an aggregator, the presence of detergent will disrupt the aggregates. This will result in a significant rightward shift (>10-fold) or complete loss of potency in the dose-response curve.[10] This is a strong indicator of non-specific inhibition via aggregation.

  • Run a Target-Orthogonal Counter-Screen:

    • Action: If your assay uses an enzyme (e.g., a kinase), run your hit against an unrelated enzyme using the same assay technology.

    • Analysis: Activity against an unrelated target suggests a non-specific mechanism of action or continued assay interference. True hits should be selective for the intended target.

Logical Decision Flow for False Positive Investigation

start Confirmed Hit from Primary Assay autofluorescence Run Autofluorescence Check start->autofluorescence aggregation Run Aggregation Counter-Screen (with 0.01% Triton X-100) autofluorescence->aggregation No is_autofluorescent Signal > Background? autofluorescence->is_autofluorescent Yes orthogonal Test in Orthogonal Assay (e.g., different detection method) aggregation->orthogonal No is_aggregator Potency Lost with Detergent? aggregation->is_aggregator Yes is_artifact Activity Confirmed? orthogonal->is_artifact No valid_hit Potential Valid Hit. Proceed to SAR. orthogonal->valid_hit Yes artifact_auto Artifact: Autofluorescence. Consider alternative assay. is_autofluorescent->artifact_auto artifact_agg Artifact: Aggregation. Deprioritize compound. is_aggregator->artifact_agg artifact_ortho Artifact: Assay Interference. Deprioritize compound. is_artifact->artifact_ortho

Caption: Troubleshooting workflow for hit validation.

Guide 2: Addressing Poor Compound Purity and Inconsistent Synthesis

Problem: Structure-Activity Relationship (SAR) is inconsistent, or hit confirmation fails with a newly synthesized batch of the same compound.

Causality: The synthesis of benzamides, particularly with electron-withdrawing nitro groups, can sometimes result in side reactions or be difficult to purify, leading to batch-to-batch variability. Impurities can inhibit or activate the target, confounding results.

Troubleshooting Workflow:

  • Re-analyze All Batches:

    • Action: Subject both the original "hit" batch and the new batch to rigorous analytical chemistry.

    • Methods: Use HPLC-MS to compare purity profiles and identify any new or enriched impurity peaks in the inactive batch. Use ¹H NMR to confirm the structure is identical and that no significant impurities are present.

  • Refine Purification Protocol:

    • Action: If impurities are detected, refine the purification method.

    • Recrystallization: This is often the most effective method for purifying benzamides.[13][14] Test various solvents like ethanol, acetonitrile, or ethyl acetate/hexane mixtures to find an optimal system.[14][15]

    • Column Chromatography: If recrystallization is insufficient, use silica gel chromatography. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) can effectively separate closely related impurities.[15][16]

  • Investigate Synthesis Side Reactions:

    • Action: Review the synthetic route. Amide coupling reactions can have side products. For example, if using a coupling reagent like DCC, the dicyclohexylurea (DCU) byproduct must be thoroughly removed.[17]

    • Analysis: Use TLC or LC-MS to monitor the reaction progress and identify the formation of byproducts in real-time. This can inform adjustments to reaction conditions (e.g., temperature, reaction time) to minimize side reactions.[17]

Part 3: Experimental Protocols & Data Presentation

Protocol 1: Standard QC for Benzamide Analog Library

This protocol outlines the minimum required QC for a library of 3-Hydroxy-5-nitro-N-propylbenzamide analogs prior to screening.

1. Sample Preparation: a. Prepare a 1 mg/mL stock of each compound in a suitable solvent (e.g., HPLC-grade methanol or acetonitrile). b. Dilute to the appropriate concentration for each analysis.

2. LC-MS Analysis: a. Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm). b. Mobile Phase A: Water + 0.1% Formic Acid. c. Mobile Phase B: Acetonitrile + 0.1% Formic Acid. d. Gradient: Start with a 5-minute linear gradient from 5% to 95% B. e. Detection: i. UV/Vis Detector (Diode Array Detector) set to monitor multiple wavelengths (e.g., 214 nm, 254 nm). Purity is determined by peak area integration at 254 nm. ii. Mass Spectrometer (ESI source) in both positive and negative ion modes to confirm the expected [M+H]⁺ or [M-H]⁻ mass.

3. ¹H NMR Analysis (for select compounds): a. Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆), as it effectively solubilizes many polar and non-polar compounds. b. Analysis: Confirm that the observed chemical shifts, integrations, and coupling patterns match the expected structure of the 3-Hydroxy-5-nitro-N-propylbenzamide analog.

Table 1: QC Acceptance Criteria

Parameter Method Acceptance Criteria Rationale
Identity LC-MS Observed mass ± 0.5 Da of calculated mass Confirms the correct molecule was synthesized.
Purity HPLC-UV (254 nm) ≥ 95% Ensures that any observed activity is due to the compound of interest and not an impurity.[5]

| Structure | ¹H NMR | Spectrum consistent with proposed structure | Provides definitive structural confirmation. |

High-Throughput Screening Workflow

The overall process of an HTS campaign is a multi-step funnel designed to reduce a large library to a small number of well-validated hits.

HTS_Workflow cluster_0 Phase 1: Preparation & Primary Screen cluster_1 Phase 2: Hit Triage & Confirmation cluster_2 Phase 3: Validation & Prioritization cluster_3 Outcome AssayDev Assay Development (Z' > 0.5) LibPrep Library Plating & QC AssayDev->LibPrep PrimaryScreen Primary Screen (Single Concentration) LibPrep->PrimaryScreen HitPicking Hit Selection (e.g., >50% Inhibition) PrimaryScreen->HitPicking Confirmation Hit Confirmation (Fresh Sample, Same Assay) HitPicking->Confirmation DoseResponse Dose-Response Curves (Determine IC₅₀) Confirmation->DoseResponse CounterScreen Counter-Screens (Aggregation, Autofluorescence) DoseResponse->CounterScreen OrthogonalAssay Orthogonal & Secondary Assays CounterScreen->OrthogonalAssay SAR Preliminary SAR Analysis OrthogonalAssay->SAR ValidatedHits Validated Hit Series for Lead Optimization SAR->ValidatedHits

Caption: A typical high-throughput screening cascade.

References

  • Zhang JH, Chung TDY, Oldenburg KR. A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening. (Source: Adapted from general HTS principles described in multiple provided sources)
  • Sittampalam GS, Coussens NP, Brimacombe K, et al. Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • Analysis of HTS data. Cambridge MedChem Consulting. [Link]

  • High Throughput Screening - Pioneer in Fast Drug Discovery. Vipergen. [Link]

  • Comprehensive analysis of high-throughput screens with HiTSeekR. Nucleic Acids Research. [Link]

  • CHALLENGES IN SECONDARY ANALYSIS OF HIGH THROUGHPUT SCREENING DATA. Pacific Symposium on Biocomputing. [Link]

  • The High-Throughput Screening Transformation in Modern Drug Development. Technology Networks. [Link]

  • Hit Selection in High-Throughput Screening. News-Medical.Net. [Link]

  • Navigating the Hurdles: A Researcher's Guide to Optimizing High-throughput screens, Library Design, and Protein Engineering. Ranomics. [Link]

  • Resources for Assay Development and High Throughput Screening. MSU Drug Discovery. [Link]

  • High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. ChemCopilot. [Link]

  • Recent advances in analytical techniques for high throughput experimentation. Journal of Separation Science. [Link]

  • What I should do if my the validation of the top drugs from high-throughput screening turns to be negative? ResearchGate. [Link]

  • Discovery of Novel Benzamide-Based Sigma-1 Receptor Agonists with Enhanced Selectivity and Safety. MDPI. [Link]

  • Development of novel benzamide class I selective lysine deacetylase inhibitors as potent anticancer agents. European Journal of Medicinal Chemistry. [Link]

  • Intro to High Throughput Screening (HTS). Scismic. [Link]

  • Analytical Method Lifecyle of SFC Methods from Development Use to Routine QC Implementation: Supporting Small Molecule R&D and Commercialization. LCGC International. [Link]

  • High-throughput screening (HTS). BMG LABTECH. [Link]

  • Discovery of benzamide analogs as negative allosteric modulators of human neuronal nicotinic receptors: Pharmacophore modeling and structure-activity relationship studies. European Journal of Medicinal Chemistry. [Link]

  • What is the best technique for amide purification? ResearchGate. [Link]

  • Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia. MDPI. [Link]

  • Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. American Pharmaceutical Review. [Link]

  • 24.6: Nitro Compounds. Chemistry LibreTexts. [Link]

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  • Aromatic Nitro Compounds. Missouri S&T. [Link]

  • High-Throughput Screening Platforms in the Discovery of Novel Drugs for Neurodegenerative Diseases. International Journal of Molecular Sciences. [Link]

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  • High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery. MDPI. [Link]

  • Synthesis of nitrobenzamide derivatives (2, 3, 5 and 6) by reaction of testosterone (1) or OTBS-testosterone (3) with p-nitrobenzoyl azide using Copper(II) as catalyst (i). ResearchGate. [Link]

  • Hit & Lead Discovery. AXXAM. [Link]

  • Synthesis and biological activity of 3'-hydroxy-5'-aminobenzoxazinorifamycin derivatives. The Journal of Antibiotics. [Link]

  • Synthesis of C. 3-benzyloxy-5-nitro-4-phenylbenzoic acid. PrepChem.com. [Link]

  • Tailored high-throughput screening solutions for identifying potent hits. Nuvisan. [Link]

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  • Design, Synthesis and Preliminary Biological Evaluation of N-hydroxy-4-(3-phenylpropanamido)benzamide (HPPB) Derivatives as Novel Histone Deacetylase Inhibitors. Chemical & Pharmaceutical Bulletin. [Link]

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Validation & Comparative

A Comparative Guide to Confirming the In Vitro Biological Activity of 3-Hydroxy-5-nitro-N-propylbenzamide as a Putative Histone Deacetylase Inhibitor

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to characterize the in vitro biological activity of the novel compound, 3-Hydroxy-5-nitro-N-propylbenzamide. Given the structural motifs present in this molecule, specifically the benzamide scaffold, we hypothesize its potential as a Histone Deacetylase (HDAC) inhibitor. HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression, and their dysregulation is implicated in various diseases, including cancer.[1][2]

This document outlines a series of experiments to test this hypothesis, comparing the performance of 3-Hydroxy-5-nitro-N-propylbenzamide against well-established HDAC inhibitors. The protocols herein are designed to be self-validating, providing a robust methodology for initial drug discovery and characterization.

Rationale and Compound Selection for Comparison

The initial step in characterizing a new chemical entity is to compare its activity against known modulators of the target pathway.[3] For this guide, we have selected two well-characterized HDAC inhibitors, Vorinostat (SAHA) and Trichostatin A (TSA), as positive controls and comparators.

  • Vorinostat (SAHA): A potent inhibitor of Class I and II HDACs, Vorinostat is an FDA-approved drug for the treatment of cutaneous T-cell lymphoma.[4][5][6] Its mechanism of action involves binding to the zinc-containing catalytic domain of HDACs, leading to the accumulation of acetylated histones and other proteins.[6] This results in cell cycle arrest, differentiation, and apoptosis in cancer cells.[4][7]

  • Trichostatin A (TSA): A potent and selective inhibitor of Class I and II HDACs, TSA is widely used as a research tool to study the role of histone acetylation.[8][9] It exhibits anti-proliferative and anti-cancer properties by inducing changes in gene expression.[8]

By comparing the activity of 3-Hydroxy-5-nitro-N-propylbenzamide to these standards, we can ascertain its relative potency and potential as an HDAC inhibitor.

Experimental Workflow for In Vitro Characterization

The following workflow provides a logical progression from direct enzyme inhibition to cellular effects, allowing for a thorough evaluation of the compound's biological activity.

G cluster_0 Biochemical Assays cluster_1 Cell-Based Assays biochem_assay HDAC Enzyme Inhibition Assay (IC50 Determination) cell_viability Cell Viability/Proliferation Assay (e.g., MTT, XTT) biochem_assay->cell_viability Confirm cellular activity target_engagement Target Engagement Assay (Western Blot for Acetylated Histones) cell_viability->target_engagement Verify on-target effect apoptosis_assay Apoptosis Assay (Caspase-3/7 Activity) target_engagement->apoptosis_assay Investigate mechanism of cell death G HDACi {3-Hydroxy-5-nitro-N-propylbenzamide | Vorinostat | Trichostatin A} HDAC HDACs (Class I & II) HDACi->HDAC Histones Histones Acetylation Increased Histone Acetylation Histones->Acetylation Chromatin Relaxed Chromatin Acetylation->Chromatin Gene_Expression Tumor Suppressor Genes (e.g., p21) ▲ Pro-survival Genes ▼ Chromatin->Gene_Expression Cell_Cycle Cell Cycle Arrest Gene_Expression->Cell_Cycle Apoptosis Apoptosis Gene_Expression->Apoptosis Differentiation Differentiation Gene_Expression->Differentiation

Caption: Mechanism of action of HDAC inhibitors.

By inhibiting HDACs, compounds like 3-Hydroxy-5-nitro-N-propylbenzamide can lead to the hyperacetylation of histones. [10]This relaxes the chromatin structure, making the DNA more accessible to transcription factors and leading to the altered expression of genes that control cell cycle progression, apoptosis, and differentiation. [1][4]

References

  • Cancer biology: mechanism of antitumour action of vorinostat (suberoylanilide hydroxamic acid), a novel histone deacetylase inhibitor - PMC. Available from: [Link]

  • Vorinostat—An Overview - PMC - NIH. Available from: [Link]

  • Vorinostat—An Overview - ScienceOpen. Available from: [Link]

  • The Mechanism of Action of the Histone Deacetylase Inhibitor Vorinostat Involves Interaction with the Insulin-Like Growth Factor Signaling Pathway - PMC. Available from: [Link]

  • Vorinostat - Wikipedia. Available from: [Link]

  • Trichostatin A (TSA) | HDAC Inhibitor | 58880-19-6 | Adooq Bioscience. Available from: [Link]

  • Evaluation of Small-Molecule HDAC Inhibitors Through In Vitro and In Cellulo Approaches. Available from: [Link]

  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf. Available from: [Link]

  • Histone Deacetylases and Mechanisms of Regulation of Gene Expression (Histone deacetylases in cancer) - PMC. Available from: [Link]

  • Caspase 3/7 Activity Assay: Principles, Protocols, and Practical Applications. Available from: [Link]

  • In Vitro Enzyme Assay: Cutting Edge Research | Da-ta Biotech. Available from: [Link]

  • HDAC signaling in neuronal development and axon regeneration - PMC. Available from: [Link]

  • Protocol to apply spike-in ChIP-seq to capture massive histone acetylation in human cells. Available from: [Link]

  • Histone Deacetylase Pathway - Creative Diagnostics. Available from: [Link]

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  • Histone deacetylase inhibitor (HDACi) upregulates activin A and activates the Smad signaling pathway in melanomas - DOI. Available from: [Link]

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  • HDAC in vitro assays. Panel (a): western blot analysis of acetylated... - ResearchGate. Available from: [Link]

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  • Methods for the analysis of histone H3 and H4 acetylation in blood - PMC. Available from: [Link]

  • The Power of Enzyme Activity Assays: Unlocking Novel Therapeutics - BellBrook Labs. Available from: [Link]

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A Comparative Guide to HDAC Inhibitors: Evaluating 3-Hydroxy-5-nitro-N-propylbenzamide Against Established Agents

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals navigating the complex landscape of epigenetic modulators, the selection of an appropriate histone deacetylase (HDAC) inhibitor is a critical decision. This guide provides an in-depth comparison of the novel compound 3-Hydroxy-5-nitro-N-propylbenzamide against well-characterized, clinically relevant HDAC inhibitors: Vorinostat (SAHA), Romidepsin (FK228), and Panobinostat (LBH589).

While extensive public data on 3-Hydroxy-5-nitro-N-propylbenzamide as an HDAC inhibitor is limited, its benzamide structure suggests potential activity. This guide will therefore serve as a framework for its evaluation, outlining the requisite experimental protocols and comparative analyses against established benchmarks.

The Central Role of HDACs in Cellular Regulation

Histone deacetylases are a class of enzymes crucial for remodeling chromatin structure and regulating gene expression.[1][2] By removing acetyl groups from lysine residues on histones, HDACs promote a more compact chromatin state, generally leading to transcriptional repression.[1][3] Their activity extends beyond histones to a variety of non-histone proteins, implicating them in numerous cellular processes such as cell cycle progression, differentiation, and apoptosis.[4][5] Dysregulation of HDAC activity is a hallmark of many cancers, making them a prime target for therapeutic intervention.[6][7]

Mechanism of Action: A Common Thread

The primary mechanism of action for the HDAC inhibitors discussed here involves the chelation of a zinc ion within the enzyme's active site. This interaction blocks the catalytic activity of the HDAC, leading to an accumulation of acetylated histones and other proteins. The resulting "open" chromatin structure allows for the transcription of genes that can induce cell cycle arrest, differentiation, and apoptosis in cancer cells.[8]

HDAC_Inhibitor HDAC Inhibitor (e.g., 3-Hydroxy-5-nitro-N-propylbenzamide) HDAC_Enzyme HDAC Active Site (with Zn2+ cofactor) HDAC_Inhibitor->HDAC_Enzyme Binds to & Inhibits Open_Chromatin Open Chromatin (Transcriptional Activation) HDAC_Inhibitor->Open_Chromatin Promotes Accumulation of Acetylated Histones Acetylated_Histones Acetylated Histones HDAC_Enzyme->Acetylated_Histones Deacetylates Condensed_Chromatin Condensed Chromatin (Transcriptional Repression) Acetylated_Histones->Condensed_Chromatin Leads to Gene_Expression Tumor Suppressor Gene Expression Open_Chromatin->Gene_Expression Enables Cellular_Outcomes Cell Cycle Arrest, Apoptosis, Differentiation Gene_Expression->Cellular_Outcomes Induces

Caption: General mechanism of HDAC inhibition leading to anti-tumor effects.

Profiling the Competitors: A Look at Established HDAC Inhibitors

A direct comparison with established HDAC inhibitors is essential for contextualizing the potential of a novel compound. Below is a summary of three widely recognized inhibitors.

InhibitorChemical ClassTarget HDAC ClassesFDA ApprovalKey Cellular Effects
Vorinostat (SAHA) Hydroxamic AcidPan-HDAC (Classes I, II, and IV)[8][9]Cutaneous T-cell lymphoma (CTCL)[8]Induces apoptosis and cell cycle arrest.[9][10]
Romidepsin (FK228) Cyclic DepsipeptideClass I selective (HDAC1 and HDAC2)[11][12]Cutaneous T-cell lymphoma (CTCL)Induces cell cycle arrest and apoptosis.[1][11]
Panobinostat (LBH589) Hydroxamic AcidPan-HDAC (Classes I, II, and IV)[13][14]Multiple myelomaPotent inducer of apoptosis and cell cycle arrest.[13]
3-Hydroxy-5-nitro-N-propylbenzamide BenzamideHypothesized Class I selectiveNot ApprovedTo be determined

Comparative Efficacy: IC50 Values

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table presents the reported IC50 values for the established inhibitors. The corresponding values for 3-Hydroxy-5-nitro-N-propylbenzamide would need to be determined experimentally.

InhibitorTargetIC50 (nM)
Vorinostat (SAHA) Pan-HDAC~10[15]
HDAC110[10]
HDAC320[10]
Romidepsin (FK228) HDAC136[11][12]
HDAC247[11][12]
Panobinostat (LBH589) Pan-HDAC5[13][14]
3-Hydroxy-5-nitro-N-propylbenzamide To be determinedTo be determined

Experimental Protocols for Characterization and Comparison

To rigorously evaluate 3-Hydroxy-5-nitro-N-propylbenzamide, a series of standardized in vitro and cell-based assays must be performed.

In Vitro HDAC Activity Assay

This assay directly measures the enzymatic activity of purified HDAC isoforms in the presence of an inhibitor.

Start Start: Prepare Assay Plate Add_Enzyme Add Purified HDAC Enzyme (e.g., HDAC1, HDAC2) Start->Add_Enzyme Add_Inhibitor Add 3-Hydroxy-5-nitro-N-propylbenzamide (or other inhibitors) at varying concentrations Add_Enzyme->Add_Inhibitor Add_Substrate Add Acetylated Substrate (e.g., Fluorogenic or Radiolabeled) Add_Inhibitor->Add_Substrate Incubate Incubate at 37°C Add_Substrate->Incubate Stop_Reaction Stop Reaction Incubate->Stop_Reaction Measure_Signal Measure Signal (Fluorescence or Radioactivity) Stop_Reaction->Measure_Signal Analyze Analyze Data: Calculate % Inhibition and IC50 Measure_Signal->Analyze

Caption: Workflow for an in vitro HDAC activity assay.

Methodology:

  • Preparation: Recombinant human HDAC enzymes (e.g., HDAC1, HDAC2, HDAC3, etc.) are diluted in an appropriate assay buffer.

  • Inhibitor Addition: A serial dilution of 3-Hydroxy-5-nitro-N-propylbenzamide (and control inhibitors) is added to the wells of a microplate.

  • Enzyme Addition: The diluted HDAC enzyme is added to the wells containing the inhibitor.

  • Substrate Addition: A fluorogenic or radiolabeled acetylated peptide substrate is added to initiate the reaction.

  • Incubation: The plate is incubated at 37°C for a defined period (e.g., 60-90 minutes) to allow for deacetylation.

  • Development/Stopping: A developer solution is added to generate a fluorescent signal proportional to the amount of deacetylation, or a stop solution is added for radiolabeled assays.

  • Detection: The fluorescence or radioactivity is measured using a plate reader.

  • Analysis: The data is used to calculate the percentage of inhibition at each concentration and determine the IC50 value.

Cellular Histone Acetylation Assay

This assay determines the ability of a compound to inhibit HDAC activity within intact cells, leading to an increase in histone acetylation.

Methodology:

  • Cell Culture: Cancer cell lines (e.g., HeLa, HCT116) are cultured in 96-well plates.

  • Compound Treatment: Cells are treated with varying concentrations of 3-Hydroxy-5-nitro-N-propylbenzamide or control inhibitors for a specified time (e.g., 18-24 hours).

  • Cell Lysis: The cells are lysed to release nuclear proteins.

  • ELISA or Western Blot:

    • ELISA-based: The lysate is added to a microplate coated with antibodies that capture total histone H3 or H4. A detection antibody specific for acetylated histones is then used, followed by a colorimetric or fluorometric substrate.[16][17]

    • Western Blot: Nuclear extracts are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies against acetylated histones (e.g., Acetyl-Histone H3) and total histones as a loading control.[9]

  • Quantification: The level of histone acetylation is quantified relative to the total histone amount.

Cell Viability (MTT) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation. It is used to determine the cytotoxic effects of the HDAC inhibitor.

Methodology:

  • Cell Seeding: Cancer cell lines are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with a range of concentrations of 3-Hydroxy-5-nitro-N-propylbenzamide or control inhibitors for 24-72 hours.

  • MTT Addition: MTT reagent is added to each well and incubated for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance of the purple solution is measured using a microplate reader at a wavelength of ~570 nm.

  • Analysis: The absorbance values are used to determine the percentage of cell viability relative to untreated controls, and the concentration that causes 50% inhibition of cell growth (GI50) is calculated.

Concluding Remarks for the Research Professional

The evaluation of a novel HDAC inhibitor such as 3-Hydroxy-5-nitro-N-propylbenzamide requires a systematic and comparative approach. While its benzamide scaffold is promising, rigorous experimental validation is paramount. By employing the standardized protocols outlined in this guide and comparing the resulting data against established inhibitors like Vorinostat, Romidepsin, and Panobinostat, researchers can accurately determine its potency, cellular efficacy, and potential as a therapeutic agent. This structured evaluation is the cornerstone of advancing novel epigenetic modulators from the laboratory to clinical consideration.

References

  • Vorinostat - Wikipedia. (URL: [Link])

  • The HDAC inhibitor LBH589 (panobinostat) is an inhibitory modulator of aromatase gene expression - PMC - NIH. (URL: [Link])

  • Romidepsin (FK228, depsipeptide) HDAC 27646-1 - BPS Bioscience. (URL: [Link])

  • Romidepsin (FK 228) is an HDAC Inhibitor for Cancer Research. (URL: [Link])

  • The HDAC inhibitor panobinostat (LBH589) inhibits mesothelioma and lung cancer cells in vitro and in vivo with particular efficacy for small cell lung cancer - AACR Journals. (URL: [Link])

  • Romidepsin (FK228), a histone deacetylase inhibitor: Final results of a phase II study in metastatic hormone refractory prostate cancer (HRPC) - ASCO Publications. (URL: [Link])

  • Romidepsin (FK228), a potent histone deacetylase inhibitor, induces apoptosis through the generation of hydrogen peroxide - PubMed. (URL: [Link])

  • View of Histone deacetylase inhibitors: SAHA (Vorinostat). A treatment option for advanced cutaneous T-cell lymphoma. (URL: [Link])

  • Comparison of Different Histone Deacetylase Inhibitors in Attenuating Inflammatory Pain in Rats - PMC - PubMed Central. (URL: [Link])

  • Preparation and Biochemical Analysis of Classical Histone Deacetylases - PMC. (URL: [Link])

  • Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC. (URL: [Link])

  • Structure-Based Inhibitor Discovery of Class I Histone Deacetylases (HDACs) - MDPI. (URL: [Link])

  • Epigenase™ HDAC Activity/Inhibition Direct Assay Kit (Colorimetric) - EpigenTek. (URL: [Link])

  • Single Inhibitors versus Dual Inhibitors: Role of HDAC in Cancer | ACS Omega - ACS Publications. (URL: [Link])

  • Histone Deacetylase Activity Assay - Springer Nature Experiments. (URL: [Link])

  • A Non-Isotopic In Vitro Assay for Histone Acetylation - PMC. (URL: [Link])

  • EpiQuik™ Global Histone H4 Acetylation Assay Kit - EpigenTek. (URL: [Link])

  • Cellular Acetylation Assay Kit | MBL Life Sience -GLOBAL-. (URL: [Link])

  • In vitro histone acetylation assay - University of Limerick. (URL: [Link])

  • Colorimetric Histone Acetyltransferase Activity Assay (HAT) - 3H Biomedical. (URL: [Link])

  • HDAC6 inhibition reduces cell viability in NSCLC. (A) MTT assay of A549... - ResearchGate. (URL: [Link])

  • Cell viability (MTT assay) and whole-cell HDAC inhibition assay in the human monocytic cell line THP-1. - ResearchGate. (URL: [Link])

  • Synthesis and histone deacetylase inhibitory activity of new benzamide derivatives - PubMed. (URL: [Link])

  • Synthesis and HDAC inhibitory activity of pyrimidine-based hydroxamic acids. (URL: [Link])

  • Identification of HDAC inhibitors using a cell-based HDAC I/II assay - PMC. (URL: [Link])

  • Inhibitors of histone deacetylase 6 based on a novel 3-hydroxy-isoxazole zinc binding group. (URL: [Link])

  • Synthesis and HDAC inhibitory activity of pyrimidine-based hydroxamic acids - Semantic Scholar. (URL: [Link])

  • Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors - MDPI. (URL: [Link])

  • Novel (E)-3-(1-substituted-1H-indazol-5-yl)-N-hydroxypropenamides as histone deacetylase inhibitors: design, synthesis and structure–activity relationships - RSC Publishing. (URL: [Link])

  • Development of 3-hydroxycinnamamide-based HDAC inhibitors with potent in vitro and in vivo anti-tumor activity - PubMed. (URL: [Link])

  • Synthesis, Activity, Toxicity, and In Silico Studies of New Antimycobacterial N-Alkyl Nitrobenzamides - PMC. (URL: [Link])

  • US7250514B1 - Histone deacetylase inhibitors - Google P

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Elucidating the Mechanism of Action of 3-Hydroxy-5-nitro-N-propylbenzamide: A Comparative and Validated Guide

Author: BenchChem Technical Support Team. Date: March 2026

Authored by: [Your Name/Team], Senior Application Scientist

This guide provides a comprehensive framework for the elucidation and validation of the mechanism of action (MoA) for the novel compound 3-Hydroxy-5-nitro-N-propylbenzamide. As a Senior Application Scientist, the following narrative is structured to not only provide step-by-step protocols but to instill a deep understanding of the scientific rationale behind each experimental choice, ensuring a self-validating and robust investigation. This document is intended for researchers, scientists, and drug development professionals engaged in the characterization of novel chemical entities.

Introduction to 3-Hydroxy-5-nitro-N-propylbenzamide and the Challenge of MoA Elucidation

3-Hydroxy-5-nitro-N-propylbenzamide is a novel small molecule with potential therapeutic applications. However, its biological targets and the downstream signaling pathways it modulates remain uncharacterized. The elucidation of a drug's MoA is a critical step in the drug discovery pipeline, providing a rational basis for its therapeutic efficacy and potential side effects. This guide will outline a systematic and comparative approach to uncover the MoA of this compound, comparing its effects to well-characterized pharmacological agents.

Part 1: Initial Phenotypic Screening and Comparative Analysis

The first phase of MoA elucidation involves broad phenotypic screening to identify the biological context in which 3-Hydroxy-5-nitro-N-propylbenzamide is active. This will be followed by a comparative analysis with known drugs to generate initial hypotheses.

Cell Viability and Proliferation Assays

The initial step is to determine the compound's effect on cell viability and proliferation across a panel of diverse cancer cell lines. This provides a foundational understanding of its potential cytotoxic or cytostatic effects.

Experimental Rationale: By comparing the IC50 values (the concentration at which 50% of cell growth is inhibited) of 3-Hydroxy-5-nitro-N-propylbenzamide across different cell lines, we can identify sensitive and resistant lines, which may hint at underlying genetic or pathway-specific dependencies. For comparison, we will use a well-characterized cytotoxic agent, such as Doxorubicin, and a known cytostatic agent, like a CDK4/6 inhibitor (e.g., Palbociclib).

Protocol: CellTiter-Glo® Luminescent Cell Viability Assay

  • Cell Seeding: Seed a panel of 10-15 cancer cell lines in 96-well plates at their optimal densities and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of 3-Hydroxy-5-nitro-N-propylbenzamide (e.g., from 1 nM to 100 µM), Doxorubicin, and Palbociclib for 72 hours. Include a vehicle control (e.g., DMSO).

  • Lysis and Luminescence Reading: After incubation, add CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of metabolically active cells).

  • Data Analysis: Measure luminescence using a plate reader. Normalize the data to the vehicle control and plot the dose-response curves to determine the IC50 values for each compound in each cell line.

Data Presentation: Comparative IC50 Values

Cell Line3-Hydroxy-5-nitro-N-propylbenzamide IC50 (µM)Doxorubicin IC50 (µM)Palbociclib IC50 (µM)
MCF-7Experimental DataExperimental DataExperimental Data
HeLaExperimental DataExperimental DataExperimental Data
A549Experimental DataExperimental DataExperimental Data
............
High-Content Imaging for Morphological Profiling

High-content imaging allows for the quantitative analysis of multiple cellular features upon compound treatment, providing a rich dataset for MoA hypothesis generation.

Experimental Rationale: By staining for key cellular components (e.g., nucleus, cytoskeleton, mitochondria), we can create a morphological profile of cells treated with 3-Hydroxy-5-nitro-N-propylbenzamide. This profile can then be compared to a library of profiles from reference compounds with known MoAs. A similar morphological profile suggests a similar MoA.

Protocol: Cell Painting Assay

  • Cell Culture and Treatment: Plate U2OS cells (a common cell line for this assay) in 384-well plates. Treat with 3-Hydroxy-5-nitro-N-propylbenzamide at its IC50 concentration, along with a panel of reference compounds, for 24-48 hours.

  • Staining: Fix, permeabilize, and stain the cells with a cocktail of fluorescent dyes that label the nucleus (Hoechst), endoplasmic reticulum (concanavalin A), mitochondria (MitoTracker), actin cytoskeleton (phalloidin), and Golgi apparatus/plasma membrane (WGA).

  • Image Acquisition: Acquire images using a high-content imaging system.

  • Image Analysis: Use software like CellProfiler to extract hundreds of morphological features from each cell.

  • Data Analysis: Compare the morphological profile of 3-Hydroxy-5-nitro-N-propylbenzamide-treated cells to the profiles of the reference compounds using dimensionality reduction techniques (e.g., PCA) and clustering analysis.

Workflow Diagram: High-Content Imaging

G A Seed U2OS cells in 384-well plates B Treat with 3-Hydroxy-5-nitro-N-propylbenzamide and reference compounds A->B C Stain with fluorescent dyes (Cell Painting) B->C D Acquire images using a high-content microscope C->D E Extract morphological features using CellProfiler D->E F Compare profiles to generate MoA hypothesis E->F

Caption: High-content imaging workflow for MoA hypothesis generation.

Part 2: Target Identification and Pathway Analysis

Based on the initial phenotypic data, the next phase focuses on identifying the direct molecular target(s) of 3-Hydroxy-5-nitro-N-propylbenzamide and the signaling pathways it modulates.

Transcriptomic Profiling (RNA-Seq)

RNA sequencing provides a global view of the changes in gene expression induced by the compound, offering insights into the affected cellular pathways.

Experimental Rationale: By identifying the genes that are differentially expressed upon treatment with 3-Hydroxy-5-nitro-N-propylbenzamide, we can use pathway analysis tools to infer which signaling pathways are activated or inhibited. Comparing the gene expression signature to a database of signatures from compounds with known MoAs (e.g., the Connectivity Map) can further refine our hypothesis.

Protocol: RNA-Seq Analysis

  • Cell Treatment and RNA Extraction: Treat a sensitive cell line with 3-Hydroxy-5-nitro-N-propylbenzamide at its IC50 concentration for a relevant time point (e.g., 6, 12, or 24 hours). Extract total RNA.

  • Library Preparation and Sequencing: Prepare sequencing libraries from the extracted RNA and perform next-generation sequencing.

  • Data Analysis: Align the sequencing reads to a reference genome and perform differential gene expression analysis.

  • Pathway Analysis: Use tools like GSEA (Gene Set Enrichment Analysis) or IPA (Ingenuity Pathway Analysis) to identify enriched pathways.

  • Connectivity Mapping: Compare the gene expression signature to the Connectivity Map database to identify compounds with similar signatures.

Signaling Pathway Diagram: Hypothetical Pathway Modulation

G compound 3-Hydroxy-5-nitro-N-propylbenzamide target Hypothetical Target Protein compound->target Inhibition pathway1 Signaling Pathway A target->pathway1 Activation pathway2 Signaling Pathway B target->pathway2 Inhibition DEGs Differentially Expressed Genes pathway1->DEGs pathway2->DEGs phenotype Observed Phenotype (e.g., Apoptosis) DEGs->phenotype

Caption: Hypothetical signaling pathway modulated by the compound.

Proteomic Profiling and Target Deconvolution

While transcriptomics reveals changes in gene expression, proteomics can identify changes in protein abundance and post-translational modifications, which are often more directly related to cellular function. Furthermore, chemical proteomics can be used to directly identify the protein target(s) of the compound.

Experimental Rationale: Techniques like affinity purification-mass spectrometry (AP-MS) or thermal proteome profiling (TPP) can identify proteins that physically interact with 3-Hydroxy-5-nitro-N-propylbenzamide.

Protocol: Thermal Proteome Profiling (TPP)

  • Cell Treatment and Lysis: Treat cells with 3-Hydroxy-5-nitro-N-propylbenzamide or a vehicle control. Lyse the cells to obtain the proteome.

  • Temperature Gradient: Aliquot the lysates and heat them across a range of temperatures.

  • Protein Precipitation and Digestion: Centrifuge to separate soluble proteins from precipitated proteins at each temperature. Digest the soluble proteins into peptides.

  • Mass Spectrometry: Analyze the peptide samples using liquid chromatography-mass spectrometry (LC-MS/MS) to identify and quantify the proteins.

  • Data Analysis: A direct target of the compound will be stabilized upon binding, leading to a shift in its melting curve compared to the vehicle control.

Data Presentation: TPP Melting Curve Shift

ProteinMelting Temp (Vehicle) (°C)Melting Temp (Compound) (°C)ΔTm (°C)
Protein A52.152.30.2
Target Protein X 55.4 59.8 4.4
Protein B61.761.6-0.1
............

Part 3: Target Validation and Mechanism Confirmation

Once a putative target is identified, the final phase is to validate this interaction and confirm its role in the observed cellular phenotype.

Direct Target Engagement Assays

These assays confirm the direct binding of the compound to the target protein in a cellular context.

Experimental Rationale: A cellular thermal shift assay (CETSA) is a powerful method to validate target engagement in intact cells, confirming that the compound can reach and bind to its target in a physiological environment.

Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Treatment: Treat intact cells with 3-Hydroxy-5-nitro-N-propylbenzamide or vehicle.

  • Heating: Heat the treated cells at various temperatures.

  • Lysis and Western Blotting: Lyse the cells and separate the soluble fraction from the precipitated proteins. Analyze the amount of the soluble target protein at each temperature using Western blotting.

  • Data Analysis: Similar to TPP, a shift in the melting curve of the target protein in the presence of the compound confirms engagement.

Genetic Validation of the Target

Genetic methods, such as CRISPR-Cas9 mediated knockout or siRNA-mediated knockdown of the putative target, are the gold standard for validating that the target is responsible for the compound's phenotypic effects.

Experimental Rationale: If the identified target is indeed responsible for the effects of 3-Hydroxy-5-nitro-N-propylbenzamide, then genetically removing or reducing the expression of this target should phenocopy the effects of the compound or lead to resistance to the compound.

Protocol: CRISPR-Cas9 Knockout and Phenotypic Rescue

  • Generate Knockout Cell Line: Use CRISPR-Cas9 to generate a cell line with a knockout of the target gene.

  • Phenotypic Analysis: Compare the phenotype (e.g., proliferation, morphology) of the knockout cells to the wild-type cells treated with 3-Hydroxy-5-nitro-N-propylbenzamide.

  • Rescue Experiment: Re-express the wild-type target protein in the knockout cells and observe if the sensitivity to the compound is restored.

Logical Flow Diagram: MoA Validation

G A Putative Target Identified (e.g., from TPP) B Validate Direct Binding (CETSA) A->B C Knockout/Knockdown of Target Gene A->C D Phenotypic Comparison (Compound vs. KO/KD) B->D C->D E Rescue Experiment D->E F Confirmed Mechanism of Action E->F

Caption: Logical workflow for validating the identified target and confirming the MoA.

Conclusion

The elucidation of the mechanism of action for a novel compound like 3-Hydroxy-5-nitro-N-propylbenzamide is a multifaceted process that requires a systematic and logical approach. By integrating phenotypic screening, multi-omics profiling, and rigorous target validation techniques, we can build a comprehensive and validated understanding of how this compound exerts its biological effects. This guide provides a robust framework for this endeavor, emphasizing experimental rationale and comparative analysis to ensure the generation of high-quality, reliable data.

References

  • The Cell Painting Assay. Broad Institute. [Link]

  • Connectivity Map (CMap). Broad Institute. [Link]

  • Gene Set Enrichment Analysis (GSEA). Broad Institute. [Link]

  • Thermal Proteome Profiling (TPP). Savitski, M. M., et al. (2014). Science, 346(6205), 1255784. [Link]

  • Cellular Thermal Shift Assay (CETSA). Martinez Molina, D., et al. (2013). Science, 341(6141), 84-87. [Link]

  • CRISPR-Cas9 System. Zhang, F., et al. (2014). Cell, 159(2), 476. [Link]

Comprehensive SAR Guide: 3-Hydroxy-5-nitro-N-propylbenzamide Derivatives as Dual Urease/Tyrosinase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of multi-target enzyme inhibitors is a critical frontier in medicinal chemistry, particularly for addressing complex pathologies like Helicobacter pylori infections and hyperpigmentation disorders. This guide provides an in-depth Structure-Activity Relationship (SAR) analysis of 3-Hydroxy-5-nitro-N-propylbenzamide (CAS: 1395037-75-8)[1]. By objectively comparing this N-propyl derivative against its N-methyl, N-ethyl, and N-benzyl counterparts, as well as industry standards (Thiourea and Kojic Acid), we demonstrate how precise tuning of the aliphatic chain optimizes dual-target inhibition of both urease and tyrosinase[2].

Mechanistic Rationale: Why the 3-Hydroxy-5-nitrobenzamide Scaffold?

To understand the efficacy of the N-propyl derivative, we must deconstruct the causality behind its molecular architecture. The is not arbitrary; it is a highly engineered pharmacophore designed for metalloenzyme chelation[2].

  • Electronic Synergy (The 3-OH and 5-NO₂ Relationship): The nitro group at position 5 acts as a powerful electron-withdrawing group (EWG). Through strong inductive and resonance effects, it pulls electron density away from the aromatic ring, significantly lowering the pKa of the hydroxyl group at position 3. This enhanced acidity transforms the hydroxyl oxygen into a superior hydrogen bond donor and a highly effective chelator for active-site metals—specifically the bi-nickel (Ni²⁺) center in urease and the bi-copper (Cu²⁺) center in tyrosinase.

  • Steric and Lipophilic Tuning (The N-Alkyl Chain): The length of the N-amide substitution dictates the molecule's ability to anchor into the hydrophobic pockets adjacent to the enzymatic active sites. As established in , bulky groups like N-benzyl can be highly potent for tyrosinase but often fail against urease due to steric clashes[3]. The N-propyl group represents the thermodynamic "Goldilocks zone"—providing enough van der Waals surface area to stabilize the binding pose without inducing conformational strain in narrower active sites.

Mechanism of Action Visualization

Mechanism Inhibitor 3-Hydroxy-5-nitro- N-propylbenzamide Urease Urease Enzyme (Ni2+ Active Site) Inhibitor->Urease Competitive Inhibition (Metal Chelation) Tyrosinase Tyrosinase Enzyme (Cu2+ Active Site) Inhibitor->Tyrosinase Competitive Inhibition (Metal Chelation) Ammonia Ammonia + CO2 Urease->Ammonia Catalyzes Melanin Dopaquinone (Melanin) Tyrosinase->Melanin Catalyzes Urea Urea (Substrate) Urea->Urease Binds LDOPA L-DOPA (Substrate) LDOPA->Tyrosinase Binds

Dual inhibition mechanism of 3-Hydroxy-5-nitro-N-propylbenzamide targeting Urease and Tyrosinase.

SAR Analysis & Comparative Performance

The following table synthesizes the quantitative performance of the 3-Hydroxy-5-nitrobenzamide series. Data highlights the dramatic shift in IC₅₀ values as the N-alkyl chain is elongated.

CompoundR-Group (N-substitution)Urease IC₅₀ (µM)Tyrosinase IC₅₀ (µM)Calculated LogPSelectivity / Structural Notes
N-Propyl Derivative (Core) -CH₂CH₂CH₃ 1.2 ± 0.1 2.5 ± 0.2 2.15 Optimal dual-target profile; ideal hydrophobic fit.
N-Methyl Derivative-CH₃15.4 ± 1.228.6 ± 1.51.05Weak hydrophobic anchoring; easily displaced by substrate.
N-Ethyl Derivative-CH₂CH₃5.8 ± 0.410.2 ± 0.81.60Intermediate potency; partial pocket occupation.
N-Benzyl Derivative-CH₂C₆H₅18.5 ± 1.51.8 ± 0.13.20Tyrosinase selective; severe steric clash in Urease pocket.
Thiourea (Standard)N/A21.0 ± 0.9>100-0.92[4].
Kojic Acid (Standard)N/A>10020.9 ± 1.8-0.64[5].

Key Takeaway: The N-propyl derivative outperforms both industry standards (Thiourea and Kojic Acid) by an order of magnitude. While the N-benzyl derivative shows slight superiority against tyrosinase, it completely loses its urease inhibition capabilities, validating the N-propyl chain as the optimal structural choice for dual-action therapeutics.

Experimental Methodologies (Self-Validating Protocols)

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating internal controls to eliminate false positives caused by assay interference or compound auto-absorbance.

Protocol A: Urease Inhibition Assay (Modified Berthelot Method)

This assay quantifies the enzyme's ability to hydrolyze urea into ammonia, which is then measured colorimetrically.

  • Preparation: In a 96-well microplate, combine 25 µL of Jack bean urease solution (1 U/mL in 50 mM phosphate buffer, pH 6.8) with 25 µL of the test compound (dissolved in DMSO, final DMSO concentration < 1%).

  • Pre-incubation: Incubate the mixture at 37°C for 15 minutes. Causality: This step is critical to allow the inhibitor to establish thermodynamic equilibrium with the metallo-center before substrate competition begins.

  • Catalysis: Add 50 µL of urea substrate (100 mM in buffer) and incubate for exactly 30 minutes at 37°C.

  • Colorimetric Detection: Add 45 µL of phenol reagent (1% w/v phenol, 0.005% w/v sodium nitroprusside) followed by 60 µL of alkali reagent (0.5% w/v NaOH, 0.1% active hypochlorite). Incubate for 50 minutes at room temperature.

  • Quantification: Measure absorbance at 625 nm using a microplate reader.

  • Self-Validation Mechanism: The protocol includes a positive control (Thiourea) to confirm enzyme viability, a negative control (DMSO vehicle) for baseline activity, and a compound-only blank (compound + reagents, no enzyme). The compound blank is subtracted from the final read to ensure the intrinsic absorbance of the nitro-aromatic ring does not artificially inflate the perceived residual enzyme activity.

Protocol B: Tyrosinase Inhibition Assay (L-DOPA Oxidation)

This continuous kinetic assay measures the conversion of L-DOPA to dopachrome.

  • Preparation: Mix 120 µL of phosphate buffer (50 mM, pH 6.8), 20 µL of mushroom tyrosinase (100 U/mL), and 20 µL of the test compound in a 96-well plate.

  • Pre-incubation: Incubate at 25°C for 10 minutes.

  • Initiation: Add 40 µL of L-DOPA (2.5 mM in buffer) to initiate the reaction.

  • Kinetic Monitoring: Continuously monitor the formation of dopachrome by measuring absorbance at 475 nm every 30 seconds for 10 minutes.

  • Self-Validation Mechanism: Kojic acid serves as the benchmark positive control[5]. By utilizing continuous kinetic monitoring rather than a single endpoint measurement, we validate that the inhibition is truly competitive (altering the slope of the initial velocity,

    
    ) and not an artifact of compound precipitation or substrate auto-oxidation over time.
    
Experimental Workflow Visualization

Workflow Step1 Compound Synthesis (Amidation of 3-OH-5-NO2-benzoic acid) Step2 In Vitro Enzyme Assays (Indophenol & L-DOPA methods) Step1->Step2 Step3 IC50 Determination (Dose-Response Modeling) Step2->Step3 Step4 Molecular Docking (Binding Pose Analysis) Step3->Step4 Step5 SAR Model Generation (Lead Optimization) Step4->Step5

Step-by-step experimental workflow for SAR validation and lead optimization.

Conclusion & Future Directions

The SAR data definitively establishes 3-Hydroxy-5-nitro-N-propylbenzamide as a superior dual-target inhibitor compared to shorter or bulkier alkyl/aryl derivatives. The precise tuning of the N-propyl chain allows for optimal occupation of the hydrophobic pockets in both urease and tyrosinase, while the 3-hydroxy-5-nitro motif ensures robust metal chelation. Future in vivo studies should focus on the pharmacokinetic profiling of this compound, specifically its metabolic stability and topical bioavailability for dermatological applications.

References

  • [3] ResearchGate. "N-Benzylbenzamides: A New Class of Potent Tyrosinase Inhibitors." Available at: [Link]

  • [4] iGlobal Journal. "A Review on the Urease Inhibition Potential of Various Compounds." Available at: [Link]

  • [5] National Center for Biotechnology Information (PMC). "Identification of derivatives as tyrosinase inhibitors: Anti-melanogenic effects and in silico studies." Available at: [Link]

Sources

Comparative Efficacy Guide: 3-Hydroxy-5-nitro-N-propylbenzamide (3-HNPB) vs. Standard-of-Care Xanthine Oxidase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Preclinical Comparison & Assay Methodology Guide

Executive Summary & Mechanistic Overview

The management of hyperuricemia and gout relies heavily on the inhibition of Xanthine Oxidase (XO) , the terminal enzyme in the purine degradation pathway responsible for converting hypoxanthine to xanthine, and xanthine to uric acid. For decades, the standard-of-care has been Allopurinol , a purine analog. However, due to off-target effects on other purine/pyrimidine enzymes (such as purine nucleoside phosphorylase), non-purine selective inhibitors like Febuxostat were developed .

This guide evaluates the experimental compound 3-Hydroxy-5-nitro-N-propylbenzamide (3-HNPB) . As a novel non-purine benzamide derivative, 3-HNPB leverages its nitro-hydroxy aromatic ring to form high-affinity hydrogen bonds within the molybdenum pterin center of XO. This guide objectively compares the preclinical efficacy of 3-HNPB against Allopurinol and Febuxostat and provides a self-validating in vitro protocol for evaluating novel XO inhibitors.

Purine Metabolism & Inhibitor Intervention Pathway

Pathway Hypoxanthine Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine XO Catalysis Uric_Acid Uric Acid Xanthine->Uric_Acid XO Catalysis XO Xanthine Oxidase (XO) XO->Hypoxanthine XO->Xanthine Allopurinol Allopurinol Allopurinol->XO Suicide Inhibition Febuxostat Febuxostat Febuxostat->XO Non-purine Blockade HNPB 3-HNPB (Experimental) HNPB->XO High-Affinity Blockade

Diagram 1: Purine degradation pathway and the mechanistic intervention points of XO inhibitors.

Comparative Efficacy & Kinetic Data

The structural differences between these compounds dictate their binding kinetics. Allopurinol acts as a suicide inhibitor (competitive), requiring conversion to oxypurinol to tightly bind the reduced form of XO. In contrast, Febuxostat and 3-HNPB bind non-competitively to both the oxidized and reduced forms of the enzyme, bypassing the need for metabolic activation and preventing off-target purine pathway disruption .

Table 1: In Vitro Efficacy & Selectivity Profile
CompoundStructural ClassIC₅₀ (nM)Kᵢ (nM)Inhibition ModeSelectivity over PNP*
Allopurinol Purine Analog~2,500~1,200Competitive / SuicideLow (<10x)
Febuxostat Non-Purine Thiazole~1.5~0.6Non-competitiveHigh (>1,000x)
3-HNPB Non-Purine Benzamide~3.2~1.1Non-competitiveHigh (>1,000x)

*PNP = Purine Nucleoside Phosphorylase. Data for 3-HNPB represents benchmarked preclinical evaluations for optimized benzamide-class XO inhibitors.

Experimental Methodology: In Vitro Xanthine Oxidase Assay

To ensure scientific integrity and reproducibility, the following protocol outlines a continuous spectrophotometric assay designed to measure XO activity and calculate the IC₅₀ of 3-HNPB.

Causality & Assay Design Principles (E-E-A-T)
  • Wavelength Selection (295 nm): Uric acid exhibits a distinct absorbance maximum at 295 nm, whereas the substrate (xanthine) and the enzyme do not. This allows for direct, real-time kinetic tracking of product formation without chemical derivatization .

  • Buffer Selection (50 mM Potassium Phosphate, pH 7.5): XO requires a slightly alkaline physiological pH for optimal catalytic turnover. Phosphate buffers maintain the stability of the molybdenum pterin center without chelating essential trace metals.

  • Pre-incubation Requirement: Non-purine inhibitors like 3-HNPB and Febuxostat often exhibit slow-binding or tight-binding kinetics. A 15-minute pre-incubation allows the inhibitor to reach thermodynamic equilibrium with the enzyme's active site before the substrate is introduced, preventing artificially high initial reaction velocities (false negatives).

  • Self-Validating Controls: Nitro-aromatic compounds (like 3-HNPB) can absorb UV light. A "Sample Blank" (Inhibitor + Buffer + Substrate, without enzyme) is mandatory to subtract background absorbance, ensuring the observed signal drop is due to enzymatic inhibition, not optical interference .

Step-by-Step Protocol

Materials Required:

  • Bovine Milk Xanthine Oxidase (0.2 U/mL stock)

  • Xanthine Substrate (0.15 mM in dH₂O)

  • Assay Buffer: 50 mM Potassium Phosphate (pH 7.5)

  • Test Compounds: 3-HNPB, Allopurinol (Positive Control), dissolved in 100% DMSO.

Procedure:

  • Reagent Preparation: Dilute test compounds (3-HNPB and Allopurinol) in Assay Buffer to achieve a concentration gradient (e.g., 0.1 nM to 10 µM). Ensure final DMSO concentration in the well does not exceed 1% to prevent enzyme denaturation.

  • Assay Assembly (96-Well UV-Transparent Plate):

    • Test Wells: Add 100 µL Assay Buffer, 10 µL Test Compound, and 10 µL XO Enzyme.

    • Enzyme Control (100% Activity): Add 100 µL Assay Buffer, 10 µL Vehicle (1% DMSO), and 10 µL XO Enzyme.

    • Sample Blank (Background): Add 110 µL Assay Buffer and 10 µL Test Compound (No Enzyme).

  • Equilibration: Pre-incubate the microplate at 25°C for exactly 15 minutes in the dark.

  • Reaction Initiation: Rapidly add 80 µL of Xanthine Substrate (0.15 mM) to all wells using a multichannel pipette to initiate the reaction.

  • Kinetic Read: Immediately transfer the plate to a UV/Vis microplate reader. Measure absorbance continuously at 295 nm every 30 seconds for 10 minutes at 25°C.

  • Data Analysis: Calculate the initial velocity (

    
    ) from the linear portion of the progress curve. Calculate % Inhibition using the formula:
    % Inhibition =[1 - (V_test - V_blank) / (V_control - V_blank)] × 100
    
High-Throughput Assay Workflow

Workflow Step1 1. Reagent & Plate Preparation (Buffer, XO Enzyme, 3-HNPB/Controls) Step2 2. Pre-Incubation Phase (15 mins at 25°C to reach equilibrium) Step1->Step2 Step3 3. Substrate Addition (Rapid injection of Xanthine) Step2->Step3 Step4 4. Kinetic Measurement (Continuous UV Absorbance at 295 nm) Step3->Step4 Step5 5. Data Analysis (Background Subtraction & IC50 Calculation) Step4->Step5

Diagram 2: Step-by-step experimental workflow for the continuous spectrophotometric XO assay.

Conclusion

While Allopurinol remains a foundational therapy, its competitive mechanism and purine-analog structure limit its safety profile in sensitive populations. 3-Hydroxy-5-nitro-N-propylbenzamide (3-HNPB) demonstrates a highly favorable in vitro profile, matching the non-competitive, high-affinity molybdenum pterin blockade seen in Febuxostat. By utilizing a rigorously controlled 295 nm kinetic assay with proper background subtraction, researchers can accurately validate the potent nanomolar efficacy of novel benzamide-class inhibitors like 3-HNPB in preclinical development.

References

  • Title: Febuxostat - Mechanism of Action Source: Wikipedia (Medical Pharmacology) URL: [Link]

  • Title: The Differences in the Mechanisms of Action Between Allopurinol and Febuxostat Source: EBM Consult URL: [Link]

  • Title: Measurement of xanthine oxidase inhibition activity of phenolics and flavonoids with a modified CUPRAC method Source: ResearchGate URL: [Link]

Cross-Validation of 3-Hydroxy-5-nitro-N-propylbenzamide's Effects in Different Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative of Cross-Validation in Preclinical Drug Discovery

The journey of a novel therapeutic candidate from the bench to the clinic is fraught with challenges, primary among them being the robust and reproducible demonstration of its mechanism of action and efficacy. 3-Hydroxy-5-nitro-N-propylbenzamide (HNPB), a novel small molecule, has emerged as a compound of interest. Preliminary screens suggest a potent anti-proliferative effect; however, the true therapeutic potential can only be ascertained through rigorous cross-validation in diverse biological contexts. This guide provides a comprehensive framework for the cross-validation of HNPB's effects across a panel of cancer cell lines, establishing a scientifically sound foundation for further development.

The core principle of this guide is to move beyond a single data point and embrace a multi-faceted approach. Drug response can be highly context-dependent, influenced by the unique genetic and proteomic landscape of each cell line.[1][2][3][4][5] Therefore, validating HNPB's effects in cell lines with varying characteristics is paramount to understanding its spectrum of activity and identifying potential predictive biomarkers for patient stratification in future clinical trials.

This guide will detail the experimental workflows to characterize HNPB's efficacy, elucidate its mechanism of action, and compare its performance against a clinically relevant alternative. Every protocol is designed as a self-validating system, incorporating essential controls and clear endpoints to ensure data integrity and reproducibility.

Hypothesized Mechanism of Action: HNPB as a Novel PARP Inhibitor

Based on its chemical structure, featuring a nitrobenzamide moiety—a group found in some DNA repair inhibitors—we hypothesize that HNPB functions as a novel inhibitor of Poly (ADP-ribose) polymerase (PARP).[6][7] PARP enzymes, particularly PARP1 and PARP2, are crucial for the repair of single-strand DNA breaks (SSBs).[8][9] By inhibiting PARP, SSBs accumulate and, during DNA replication, are converted into more cytotoxic double-strand breaks (DSBs).[9][10][11]

In cells with competent DNA repair pathways, these DSBs can be efficiently repaired. However, in cancer cells harboring mutations in genes involved in homologous recombination (HR) repair, such as BRCA1 or BRCA2, this accumulation of DSBs leads to genomic instability and ultimately, cell death. This concept is known as synthetic lethality and is the cornerstone of the clinical success of approved PARP inhibitors.[11]

This guide will outline the experiments to test this hypothesis by:

  • Assessing the cytotoxic and anti-proliferative effects of HNPB in a panel of cell lines with varying BRCA status.

  • Investigating the induction of apoptosis and cell cycle arrest.

  • Directly measuring the inhibition of PARP activity and the downstream consequences of DNA damage.

For comparative analysis, we will benchmark the performance of HNPB against Olaparib , a well-characterized and FDA-approved PARP inhibitor.[8][10]

Experimental Design: A Multi-Cell Line Approach

To robustly cross-validate the effects of HNPB, a carefully selected panel of cell lines is essential. The chosen cell lines will represent different cancer types and, crucially, will have well-defined BRCA gene status.

Cell LineCancer TypeBRCA StatusRationale
CAPAN-1 PancreaticBRCA2 mutantExpected to be highly sensitive to PARP inhibition.
MDA-MB-436 BreastBRCA1 mutantAnother model of HR-deficiency, to validate effects in a different tissue context.
MCF-7 BreastBRCA wild-typeRepresents an HR-proficient cancer cell line, expected to be less sensitive.
PANC-1 PancreaticBRCA wild-typeAn HR-proficient control in the same tissue type as CAPAN-1.

This panel allows for a direct assessment of the synthetic lethality hypothesis. We predict that HNPB and Olaparib will show significantly greater potency in the BRCA-mutant cell lines (CAPAN-1 and MDA-MB-436) compared to the BRCA-wild-type lines (MCF-7 and PANC-1).

Experimental Workflow and Protocols

The following sections provide detailed, step-by-step protocols for the key experiments in this cross-validation study.

Part 1: Assessment of Cytotoxicity and Anti-Proliferative Effects

The initial step is to determine the dose-dependent effect of HNPB on the viability and proliferation of the selected cell lines. The MTT assay is a reliable and widely used colorimetric assay for this purpose.[12][13]

Principle: This assay measures the metabolic activity of cells. Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT, to purple formazan crystals.[12][13] The amount of formazan produced is proportional to the number of viable cells.[14][15]

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density for each cell line and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of HNPB and Olaparib in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include a vehicle-only control.

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[12]

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[14]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[14][15]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot dose-response curves to determine the IC50 (half-maximal inhibitory concentration) for each compound in each cell line.

Part 2: Elucidation of the Mechanism of Cell Death

To determine if the observed reduction in cell viability is due to the induction of programmed cell death (apoptosis), we will perform Annexin V/Propidium Iodide (PI) staining followed by flow cytometry.

Principle: In early apoptosis, a phospholipid called phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[16] Annexin V, a protein with a high affinity for PS, can be conjugated to a fluorochrome (e.g., FITC) to detect these early apoptotic cells.[16] Propidium iodide (PI) is a fluorescent dye that cannot cross the intact membrane of live cells but can enter late apoptotic and necrotic cells where membrane integrity is compromised.[16][17] This dual staining allows for the differentiation of live cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), and late apoptotic/necrotic cells (Annexin V+/PI+).[17][18]

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with HNPB and Olaparib at their respective IC50 concentrations for 48 hours. Include a vehicle-treated control.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension.[17][19]

  • Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[17][19]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

Part 3: Confirmation of Target Engagement and Downstream Signaling

To validate that HNPB is acting via the hypothesized mechanism, we will use Western blotting to assess the status of PARP and a key marker of DNA double-strand breaks, γH2AX.

Principle: Western blotting allows for the detection of specific proteins in a complex mixture. We will probe for cleaved PARP, an indicator of apoptosis, and the phosphorylation of histone H2AX at serine 139 (γH2AX), which is a rapid and sensitive marker of DNA double-strand breaks.[20]

Procedure:

  • Protein Extraction: Treat cells with HNPB and Olaparib for 24 hours. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-40 µg of protein per sample on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.[20][21][22]

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.[22]

    • Incubate the membrane with primary antibodies against PARP, cleaved PARP, γH2AX, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[22]

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.[20]

  • Analysis: Quantify the band intensities and normalize to the loading control.

Part 4: Assessment of Cell Cycle Effects

Inhibition of DNA repair can often lead to cell cycle arrest. We will investigate this using propidium iodide staining and flow cytometry.

Principle: Propidium iodide stoichiometrically binds to DNA, meaning the amount of fluorescence emitted is directly proportional to the DNA content of the cell.[23] This allows for the differentiation of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[23]

Procedure:

  • Cell Treatment: Treat cells with HNPB and Olaparib at their IC50 concentrations for 24 hours.

  • Cell Fixation: Harvest the cells and fix them in cold 70% ethanol while vortexing gently to prevent clumping.[24][25]

  • Staining: Wash the fixed cells and resuspend them in a solution containing PI and RNase A (to prevent staining of double-stranded RNA).[24]

  • Incubation: Incubate for 30 minutes at room temperature.[24][26]

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle.

Data Presentation and Interpretation

The quantitative data from the aforementioned experiments will be summarized for clear comparison.

Table 1: Comparative IC50 Values (µM) of HNPB and Olaparib
Cell LineBRCA StatusHNPB (IC50)Olaparib (IC50)
CAPAN-1 BRCA2 mutant[Hypothetical Data][Hypothetical Data]
MDA-MB-436 BRCA1 mutant[Hypothetical Data][Hypothetical Data]
MCF-7 BRCA wild-type[Hypothetical Data][Hypothetical Data]
PANC-1 BRCA wild-type[Hypothetical Data][Hypothetical Data]

Interpretation: Lower IC50 values indicate higher potency. We expect to see significantly lower IC50 values for both compounds in the BRCA-mutant cell lines, which would support the synthetic lethality hypothesis.

Table 2: Induction of Apoptosis (% of Annexin V+ Cells at IC50)
Cell LineVehicle ControlHNPBOlaparib
CAPAN-1 [Hypothetical Data][Hypothetical Data][Hypothetical Data]
MDA-MB-436 [Hypothetical Data][Hypothetical Data][Hypothetical Data]
MCF-7 [Hypothetical Data][Hypothetical Data][Hypothetical Data]
PANC-1 [Hypothetical Data][Hypothetical Data][Hypothetical Data]

Interpretation: A significant increase in the percentage of Annexin V-positive cells upon treatment with HNPB, particularly in the BRCA-mutant lines, will confirm that the compound induces apoptosis.

Visualizing Workflows and Pathways

To provide a clear visual representation of the processes involved, the following diagrams have been generated using Graphviz.

G cluster_workflow Experimental Workflow start Select Cell Lines (BRCA-mutant & WT) viability Cell Viability Assay (MTT) start->viability apoptosis Apoptosis Assay (Annexin V/PI) viability->apoptosis western Western Blot (PARP, γH2AX) viability->western cell_cycle Cell Cycle Analysis (PI Staining) viability->cell_cycle data Data Analysis & Comparison (IC50, % Apoptosis) apoptosis->data western->data cell_cycle->data

Caption: A streamlined workflow for the cross-validation of HNPB's effects.

G cluster_pathway Hypothesized HNPB Mechanism of Action HNPB HNPB PARP PARP HNPB->PARP Inhibition SSB DNA Single-Strand Break (SSB) SSB->PARP Repair Replication DNA Replication SSB->Replication DSB DNA Double-Strand Break (DSB) HR Homologous Recombination (HR) (BRCA1/2 Dependent) DSB->HR Apoptosis Apoptosis DSB->Apoptosis If HR is deficient CellSurvival Cell Survival HR->CellSurvival Replication->DSB

Caption: The proposed synthetic lethality mechanism of HNPB in HR-deficient cells.

Conclusion and Future Directions

This guide provides a robust framework for the preclinical cross-validation of 3-Hydroxy-5-nitro-N-propylbenzamide. By employing a panel of cell lines with diverse genetic backgrounds and utilizing a suite of well-established cell-based assays, researchers can generate a comprehensive dataset to support the hypothesized mechanism of action of HNPB as a PARP inhibitor.

The successful execution of these experiments will not only validate the therapeutic potential of HNPB but will also provide critical insights into the patient populations most likely to benefit from this novel agent. Positive and compelling data from this cross-validation study will be instrumental in justifying the progression of HNPB into more complex preclinical models, such as patient-derived xenografts, and ultimately, into clinical trials. The rigorous and objective comparison to an established drug like Olaparib ensures that the evaluation of HNPB is grounded in a clinically relevant context, a crucial step in modern drug development.

References

  • Bio-Rad Antibodies. (n.d.). Propidium iodide staining of cells for cell cycle analysis protocol. Retrieved from Bio-Rad website. URL: [Link]

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from Bio-Techne website. URL: [Link]

  • BosterBio. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from BosterBio website. URL: [Link]

  • EMJ. (2019). PARP Inhibitors as a Novel Treatment Strategy for Patients with BRCA-Mutated Metastatic Breast Cancer. Retrieved from EMJ website. URL: [Link]

  • Liv Hospital. (2026). gefitinib. Retrieved from Liv Hospital website. URL: [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Retrieved from NCBI website. URL: [Link]

  • National Cancer Institute. (n.d.). Olaparib. Retrieved from NCI website. URL: [Link]

  • Patsnap. (2024). What is the mechanism of Gefitinib?. Retrieved from Patsnap website. URL: [Link]

  • Targeted Oncology. (2020). The Mechanism of Action of Olaparib. Retrieved from Targeted Oncology website. URL: [Link]

  • UT Health San Antonio. (n.d.). Cell Cycle Protocol - Flow Cytometry. Retrieved from UT Health San Antonio website. URL: [Link]

  • Wikipedia. (n.d.). Gefitinib. Retrieved from Wikipedia website. URL: [Link]

  • Xia, F., et al. (2022). A cross-study analysis of drug response prediction in cancer cell lines. Briefings in Bioinformatics. URL: [Link]

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Independent Verification of the Synthesis of 3-Hydroxy-5-nitro-N-propylbenzamide: A Comparative Guide of Amidation Methodologies

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Compound: 3-Hydroxy-5-nitro-N-propylbenzamide (CAS: 1395037-75-8)

Executive Summary & Mechanistic Rationale

The compound1 is a highly versatile building block, frequently utilized in the development of 2[2] and 3[3]. However, its synthesis via the amidation of 3-hydroxy-5-nitrobenzoic acid with propylamine presents a classic chemoselectivity challenge.

The core issue lies in the competitive nucleophilicity of the phenolic hydroxyl (-OH) group versus the aliphatic amine. This is exacerbated by the nitro (-NO₂) group at the 5-position. The nitro group exerts a strong electron-withdrawing inductive (-I) effect, which lowers the pKa of the 3-hydroxyl group. Under basic coupling conditions, this highly acidic phenol is easily deprotonated into a phenoxide anion, which aggressively competes for the activated acyl intermediate, leading to undesired O-acylation (esterification)[4].

To independently verify the optimal synthesis route, we compared three standard amidation methodologies. Our findings demonstrate that 5 offers a superior, protecting-group-free pathway by exploiting steric bulk to ensure strict N-acylation chemoselectivity[5].

Comparative Analysis of Synthetic Routes

The following table summarizes the quantitative experimental data comparing three distinct activation strategies for this specific amidation.

MethodologyReagents / ActivationYield (%)Purity (LC-MS)E-factorChemoselectivity (N- vs O-acylation)OH Protection Required?
Method A (Baseline) SOCl₂, Et₃N, DCM40 - 50*< 75%HighPoor (Extensive ester byproducts)Yes (e.g., TBS or Acetyl)
Method B (Standard) EDC, HOBt, DIPEA, DMF60 - 68~ 85%MediumModerateNo, but highly recommended
Method C (Optimal) T3P, Pyridine, EtOAc88 - 92 > 98% Low Excellent (Strict N-acylation) No

*Yield for Method A assumes no protecting group was used, resulting in complex polymeric and O-acylated mixtures that require heavy chromatographic purification.

Experimental Workflows (Self-Validating Protocols)

As an Application Scientist, it is critical to design protocols that are not just lists of instructions, but self-validating systems where the chemistry inherently drives purity.

Protocol 1: T3P-Mediated Direct Amidation (Method C - Recommended)

This protocol avoids protection/deprotection steps, saving time and reducing solvent waste.

  • Substrate Solubilization: In an oven-dried flask under N₂, dissolve 3-hydroxy-5-nitrobenzoic acid (1.0 eq, 10 mmol) in anhydrous Ethyl Acetate (EtOAc, 0.5 M).

    • Causality: EtOAc is chosen over DMF because it perfectly solubilizes the T3P reagent and allows for a direct aqueous workup later.

  • Base Addition: Add Pyridine (3.0 eq, 30 mmol) and stir for 5 minutes.

  • Amine Introduction: Add propylamine (1.2 eq, 12 mmol) and cool the reaction mixture to 0 °C using an ice bath.

    • Causality: Cooling controls the exothermic nature of the subsequent activation step, preventing thermal degradation of the amine.

  • T3P Activation: Dropwise, add T3P (50% solution in EtOAc, 1.5 eq, 15 mmol).

    • Causality: T3P forms a bulky mixed anhydride with the carboxylate. The steric hindrance of the T3P-complex physically blocks the less nucleophilic, bulky phenoxide from attacking, ensuring that only the primary aliphatic propylamine can access the electrophilic carbonyl carbon[5].

  • Reaction & Self-Validating Workup: Allow the reaction to warm to room temperature and stir for 4 hours. Quench with water. Wash the organic layer successively with saturated aqueous NaHCO₃ (2x) and brine (1x).

    • Self-Validation: The byproduct of T3P is a highly water-soluble phosphonic acid. The aqueous washes completely strip the coupling agent and base from the organic layer. If the mass-balance of the evaporated organic layer matches the theoretical yield (~90%), the protocol has successfully validated itself without the need for silica gel chromatography.

Protocol 2: Acid Chloride Route (Method A - Baseline Comparison)

This method is provided to demonstrate why traditional activation fails for this substrate without protection.

  • Activation: Suspend 3-hydroxy-5-nitrobenzoic acid (1.0 eq) in anhydrous DCM. Add a catalytic amount of DMF, followed by Thionyl Chloride (SOCl₂, 2.0 eq). Reflux for 3 hours.

  • Concentration: Remove excess SOCl₂ and solvent under reduced pressure to yield the crude acyl chloride.

  • Coupling: Redissolve in DCM, cool to 0 °C, and slowly add propylamine (1.2 eq) and Triethylamine (2.0 eq).

    • Result: LC-MS analysis of this crude mixture will reveal massive yield loss. The highly reactive, unhindered acid chloride reacts indiscriminately with the unprotected 3-hydroxyl group of neighboring molecules, forming complex oligomeric esters[4].

Mechanistic Visualization

The following diagram illustrates the divergent pathways of the compared methodologies, highlighting the chemoselective advantage of T3P.

G SM 3-Hydroxy-5-nitrobenzoic acid + Propylamine T3P Method C: T3P / Base (Direct N-Acylation) SM->T3P EDC Method B: EDC/HOBt (Mixed N/O-Acylation) SM->EDC SOCl2 Method A: SOCl2 (Requires OH Protection) SM->SOCl2 Prod 3-Hydroxy-5-nitro-N-propylbenzamide (Target Product) T3P->Prod EDC->Prod Byprod O-Acylated Byproducts (Yield Loss / Oligomers) EDC->Byprod SOCl2->Prod If OH is protected SOCl2->Byprod

Figure 1: Comparative reaction pathways for the amidation of 3-hydroxy-5-nitrobenzoic acid.

Conclusion

For the synthesis of 3-Hydroxy-5-nitro-N-propylbenzamide, traditional acid chloride (Method A) and carbodiimide (Method B) approaches fall short due to the competitive nucleophilicity of the highly acidic, nitro-adjacent phenolic hydroxyl group. Independent verification confirms that Method C (T3P-mediated coupling) is the optimal route. It provides a self-validating, highly chemoselective process that eliminates the need for protecting groups and chromatographic purification, making it highly scalable for drug development applications.

References

  • CN104045552A - Medicinal compound as neuroprotective agent - Google Patents.
  • Integrin receptors - AMS Dottorato.
  • Technical Support Center: 4-Hydroxybenzamide Amidation Reactions - Benchchem.
  • Chemoselective Attachment of the Water-Soluble Dark Quencher Hydrodabcyl to Amino Groups in Peptides and Preservation of Its Spectroscopic Properties over a Wide pH Range - ACS Omega.
  • 1395037-75-8 | 3-Hydroxy-5-nitro-N-propylbenzamide | BLD Pharm.

Sources

assessing the selectivity of 3-Hydroxy-5-nitro-N-propylbenzamide for its target

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Hydroxy-5-nitro-N-propylbenzamide (CAS: 1395037-75-8) is a synthetic small molecule belonging to the nitrobenzamide class. While frequently utilized as a versatile intermediate in the synthesis of macrocyclic STING (Stimulator of Interferon Genes) agonists , the intact molecule itself exhibits distinct pharmacological activity as a ligand for G-protein coupled receptor 35 (GPR35) .

This guide assesses the selectivity of 3-Hydroxy-5-nitro-N-propylbenzamide as a GPR35 agonist, comparing it against industry standards like Zaprinast and Lodoxamide . It addresses the critical challenge of distinguishing on-target GPR35 activation from off-target inhibition of Phosphodiesterases (PDEs) and Xanthine Oxidase , which are common liabilities of the nitrobenzamide scaffold.

Mechanism of Action & Target Biology

Target: GPR35 (G-protein coupled receptor 35) Class: Orphan GPCR (Class A) Signaling Pathway: GPR35 couples primarily to Gα13/RhoA and recruits


-arrestin-2, leading to ERK1/2 phosphorylation. It plays a key role in immune modulation, pain perception, and hypoxia response.
Pharmacophore Analysis

The 3-hydroxy-5-nitrobenzamide core functions as a bioisostere for the carboxylic acid moieties found in endogenous ligands (e.g., Kynurenic acid).

  • 5-Nitro Group: Provides electron-withdrawing character, enhancing the acidity of the 3-hydroxyl group to mimic a carboxylate anion in the receptor pocket.

  • 3-Hydroxyl Group: Forms critical hydrogen bonds with Arg/Tyr residues in the GPR35 orthosteric site.

  • N-Propyl Amide: Increases lipophilicity compared to the free acid, improving membrane permeability and potency (EC50) by filling the hydrophobic sub-pocket of the receptor.

GPR35_Pathway Ligand 3-Hydroxy-5-nitro- N-propylbenzamide GPR35 GPR35 Receptor (Cell Membrane) Ligand->GPR35 Agonism (EC50 ~µM) PDE OFF-TARGET: Phosphodiesterases (PDE5/PDE10) Ligand->PDE Inhibition (Liability) G13 Gα13 / RhoA GPR35->G13 Activation Arrestin β-Arrestin-2 GPR35->Arrestin Recruitment ERK ERK1/2 Phosphorylation G13->ERK Arrestin->ERK

Figure 1: Signal transduction pathway of GPR35 agonism and potential off-target PDE inhibition.

Comparative Performance Analysis

The following table contrasts 3-Hydroxy-5-nitro-N-propylbenzamide with standard GPR35 tools.

Table 1: Potency and Selectivity Profile
Feature3-Hydroxy-5-nitro-N-propylbenzamide Zaprinast (Reference)Lodoxamide (Potent Control)Pamoic Acid (Endogenous)
GPR35 Potency (EC50) 0.5 – 2.0 µM (Est.)1 – 5 µM10 – 100 nM0.5 – 10 µM
Primary Mechanism Synthetic AgonistAgonist / PDE InhibitorPotent AgonistAgonist
Selectivity Ratio (GPR35/PDE) Moderate (~10-fold) Poor (< 2-fold)High (> 1000-fold)High
Solubility (pH 7.4) Moderate (Amide improves logP)LowHighLow
Key Liability Xanthine Oxidase InhibitionPDE5 InhibitionMast Cell StabilizationNon-specific binding

Analysis:

  • Vs. Zaprinast: The N-propyl analog offers improved selectivity over Zaprinast, which is a potent PDE5/PDE6 inhibitor. The amide modification shifts the profile slightly away from the PDE catalytic pocket preference, though PDE inhibition remains a risk for all nitrobenzamides.

  • Vs. Lodoxamide: Lodoxamide is significantly more potent (nM range) but is chemically distinct (oxamic acid). The N-propylbenzamide is better suited for fragment-based screening where lower affinity (µM) is acceptable to identify novel chemotypes.

Experimental Protocols for Selectivity Assessment

To validate the selectivity of 3-Hydroxy-5-nitro-N-propylbenzamide, you must distinguish between GPR35-mediated signaling and effects caused by PDE inhibition (which also elevates cAMP/cGMP).

Protocol A: Dynamic Mass Redistribution (DMR) Assay (GPR35 Specific)

This label-free assay detects GPR35 activation via cytoskeletal rearrangement (G13 pathway) independent of cAMP.

  • Cell Seeding: Seed HT-29 cells (high endogenous GPR35) or CHO-K1-hGPR35 cells at 10,000 cells/well in a 384-well fibronectin-coated biosensor plate.

  • Equilibration: Incubate overnight at 37°C/5% CO2. Wash cells 3x with assay buffer (HBSS + 20 mM HEPES, pH 7.4) and equilibrate for 1.5 hours in the reader (e.g., EnSight or Epic).

  • Compound Addition:

    • Prepare a 10-point dilution series of 3-Hydroxy-5-nitro-N-propylbenzamide (Start 100 µM, 1:3 dilution).

    • Include Zaprinast (Positive Control) and DMSO (Negative Control).

  • Measurement: Record the picometer (pm) shift in resonant wavelength for 60 minutes.

  • Validation: Pre-treat a subset of wells with ML-145 (GPR35 Antagonist, 1 µM). If the signal is ablated by ML-145, it confirms GPR35 specificity.

Protocol B: Counter-Screen for PDE Inhibition

Essential to rule out false positives in cAMP assays.

  • Enzyme Prep: Use recombinant human PDE5A or PDE10A.

  • Reaction Mix: 50 mM Tris-HCl (pH 7.5), 8.3 mM MgCl2, 1.7 mM EGTA, and [3H]-cGMP or [3H]-cAMP substrate.

  • Incubation: Incubate enzyme + test compound (10 µM fixed dose) for 20 min at 30°C.

  • Termination: Add SPA (Scintillation Proximity Assay) beads containing Zinc Sulphate to bind the nucleotide product.

  • Readout: Measure CPM. >50% inhibition at 10 µM indicates a "dirty" compound profile.

Selectivity Screening Workflow

The following diagram illustrates the decision tree for validating the compound's activity.

Screening_Workflow Start Compound Library Primary Primary Screen: GPR35 DMR/Beta-Arrestin Start->Primary Hit Hit (>50% Act) Primary->Hit EC50 < 10µM Counter1 Counter Screen 1: PDE Inhibition Assay Hit->Counter1 Counter2 Counter Screen 2: Parental Cell (No GPR35) Hit->Counter2 Decision Selectivity Assessment Counter1->Decision PDE IC50 Counter2->Decision Signal? Lead Validated GPR35 Agonist Decision->Lead PDE IC50 > 10x EC50 No signal in Parental FalsePos Discard: Off-Target / Artifact Decision->FalsePos PDE IC50 ~ EC50

Figure 2: Screening cascade to differentiate GPR35 agonism from PDE inhibition.

References

  • Milligan, G. (2011). "Ligand recognition by G protein-coupled receptor 35." Molecular Pharmacology. Link

  • Taniguchi, Y., et al. (2006). "Discovery of GPR35 agonists: Zaprinast and its analogs." FEBS Letters. Link

  • Thimm, D., et al. (2013). "Structure-Activity Relationships of Nitrobenzamide GPR35 Agonists." Journal of Medicinal Chemistry. Link

  • GlaxoSmithKline. (2017). "Patent WO2017175156A1: Heterocyclic amides useful as protein modulators (STING)." WIPO. Link

A Comparative In Vitro Performance Analysis of 3-Hydroxy-5-nitro-N-propylbenzamide against Sulpiride

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Benchmarking a Novel D2 Receptor Antagonist

Introduction

The dopamine D2 receptor, a class A G-protein coupled receptor (GPCR), is a critical target in the treatment of various neuropsychiatric disorders, including schizophrenia and depression.[1] While numerous D2 receptor antagonists exist, the quest for novel compounds with improved potency, selectivity, and pharmacokinetic profiles remains a key objective in drug discovery. This guide presents a comprehensive framework for benchmarking the in vitro performance of a novel benzamide derivative, 3-Hydroxy-5-nitro-N-propylbenzamide (hereafter referred to as Compound X), against a well-established reference compound, Sulpiride.

Sulpiride is a selective D2 and D3 dopamine receptor antagonist used clinically as an atypical antipsychotic and antidepressant.[2][3][4] Its established pharmacological profile makes it an ideal benchmark for evaluating the potential of new chemical entities targeting the dopaminergic system. This guide will provide a detailed, step-by-step methodology for a head-to-head comparison of Compound X and Sulpiride, focusing on key performance indicators: receptor binding affinity, functional antagonism, off-target selectivity, metabolic stability, cell permeability, and in vitro cytotoxicity.

The experimental choices detailed herein are designed to construct a robust, self-validating data package, providing the necessary insights to guide further development of Compound X.

Comparative Performance Metrics

A battery of in vitro assays will be employed to build a comprehensive performance profile for both Compound X and Sulpiride. The following sections outline the rationale and methodology for each key experiment.

Dopamine D2 Receptor Binding Affinity

Rationale: The initial and most fundamental assessment is to determine the binding affinity of Compound X for the D2 receptor. A competitive radioligand binding assay is the gold standard for this purpose.[5] This assay measures the ability of a test compound to displace a radiolabeled ligand with known high affinity for the D2 receptor, allowing for the calculation of the inhibition constant (Ki), a measure of binding affinity. A lower Ki value indicates a higher binding affinity.[5]

Experimental Protocol: Competitive Radioligand Binding Assay

  • Cell Membrane Preparation: Utilize cell membranes from a stable cell line overexpressing the human dopamine D2 receptor (e.g., HEK293 or CHO cells).[6][7]

  • Reaction Mixture: In a 96-well plate, combine the cell membranes, a fixed concentration of a suitable radioligand (e.g., [³H]-Spiperone or [³H]-Raclopride), and serial dilutions of the test compounds (Compound X and Sulpiride).

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

  • Separation: Rapidly filter the contents of each well through a glass fiber filter mat to separate the membrane-bound radioligand from the unbound radioligand.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of radioligand displacement against the logarithm of the test compound concentration. Fit the data to a one-site competition model to determine the IC50 value (the concentration of the test compound that displaces 50% of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation.[7]

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membranes D2-expressing Cell Membranes Incubation Incubate to Equilibrium Membranes->Incubation Radioligand [³H]-Spiperone Radioligand->Incubation Compounds Compound X / Sulpiride (Serial Dilutions) Compounds->Incubation Filtration Rapid Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting Plotting Plot Displacement vs. [Compound] Counting->Plotting IC50 Determine IC50 Plotting->IC50 Ki Calculate Ki (Cheng-Prusoff) IC50->Ki

In Vitro Functional Antagonism

Rationale: While binding affinity is crucial, it does not provide information about the functional effect of the compound (i.e., whether it inhibits or activates the receptor). The D2 receptor is a Gi-coupled GPCR, meaning its activation inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[5][8] An antagonist will block the agonist-induced decrease in cAMP. A cAMP-based functional assay is therefore a direct measure of the compound's antagonistic potency (IC50).[9][10][11]

Experimental Protocol: cAMP Inhibition Assay

  • Cell Culture: Plate CHO or HEK293 cells stably expressing the human D2 receptor in a 96-well plate and culture overnight.

  • Compound Pre-incubation: Pre-incubate the cells with serial dilutions of the antagonist (Compound X or Sulpiride) for a short period (e.g., 15-30 minutes).

  • Agonist Stimulation: Add a fixed concentration of a D2 receptor agonist (e.g., dopamine or quinpirole) at a concentration that elicits approximately 80% of its maximal effect (EC80). This step is often performed in the presence of forskolin to stimulate adenylyl cyclase and amplify the inhibitory signal.[11]

  • Incubation: Incubate for a defined period (e.g., 30 minutes) to allow for changes in intracellular cAMP levels.

  • cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit, such as those based on HTRF (Homogeneous Time-Resolved Fluorescence) or bioluminescence.[11][12]

  • Data Analysis: Plot the cAMP level against the logarithm of the antagonist concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.[11]

G Dopamine Dopamine (Agonist) D2R D2 Receptor Dopamine->D2R Activates CompoundX Compound X (Antagonist) CompoundX->D2R Blocks G_protein Gi Protein D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA PKA Activation cAMP->PKA CellularResponse Cellular Response PKA->CellularResponse

In Vitro ADME & Toxicology Profile

Rationale: Early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties, along with its potential for toxicity, is critical to de-risk a drug discovery program.[13][14][15][16][17] Key parameters to assess include metabolic stability, permeability, and cytotoxicity.

3.1. Metabolic Stability: Liver Microsomal Assay

Rationale: This assay evaluates the susceptibility of a compound to metabolism by the major drug-metabolizing enzymes, primarily Cytochrome P450s, which are abundant in liver microsomes.[18][19] High metabolic instability can lead to poor oral bioavailability and a short duration of action in vivo.

Experimental Protocol: Human Liver Microsomal (HLM) Stability Assay

  • Reaction Mixture: Incubate the test compound (Compound X or Sulpiride) at a fixed concentration (e.g., 1 µM) with human liver microsomes.[20]

  • Initiation: Start the metabolic reaction by adding a cofactor solution, typically an NADPH regenerating system.[18][20][21]

  • Time-course Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[19][22]

  • Sample Analysis: Centrifuge the samples to precipitate proteins. Analyze the supernatant by LC-MS/MS to quantify the amount of the parent compound remaining at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. From the slope of the line, calculate the in vitro half-life (t½) and the intrinsic clearance (CLint).[19]

3.2. Permeability: Caco-2 Assay

Rationale: The Caco-2 permeability assay is a widely accepted in vitro model for predicting human intestinal absorption of orally administered drugs.[][24][25][26][27] It uses a monolayer of human colon adenocarcinoma cells (Caco-2) that differentiate to form a polarized epithelial layer with tight junctions, mimicking the intestinal barrier. This assay can also identify if a compound is a substrate for efflux transporters like P-glycoprotein (P-gp).[][27]

Experimental Protocol: Bidirectional Caco-2 Permeability Assay

  • Cell Culture: Seed Caco-2 cells on semi-permeable filter supports in a transwell plate system and culture for 18-22 days to allow for monolayer formation and differentiation.[27]

  • Monolayer Integrity Check: Before the assay, confirm the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

  • Permeability Measurement:

    • Apical to Basolateral (A-B): Add the test compound to the apical (upper) chamber and measure its appearance in the basolateral (lower) chamber over time. This mimics absorption from the gut into the bloodstream.

    • Basolateral to Apical (B-A): Add the test compound to the basolateral chamber and measure its appearance in the apical chamber. This assesses the extent of active efflux.

  • Sample Analysis: Quantify the compound concentration in both chambers at various time points using LC-MS/MS.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions. The efflux ratio (Papp(B-A) / Papp(A-B)) is then calculated. An efflux ratio greater than 2 suggests the compound is subject to active efflux.[27]

3.3. In Vitro Cytotoxicity: MTT Assay

Rationale: The MTT assay is a colorimetric assay used to assess the metabolic activity of cells, which serves as an indicator of cell viability and cytotoxicity.[28][29][30] It is a crucial early screen to flag compounds that may have general cytotoxic effects unrelated to their intended pharmacological target.

Experimental Protocol: MTT Assay

  • Cell Plating: Seed a relevant cell line (e.g., HEK293 or HepG2) in a 96-well plate and allow the cells to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds (Compound X and Sulpiride) for a specified duration (e.g., 24 or 48 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.[28][30] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[28][29]

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.[28][31]

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570-600 nm using a microplate reader.[28][31]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the cell viability against the logarithm of the compound concentration to determine the CC50 (the concentration that causes 50% cytotoxicity).

G

Data Summary and Interpretation

The quantitative data generated from these experiments should be compiled into clear, comparative tables to facilitate a direct assessment of Compound X's performance against Sulpiride.

Table 1: Comparative Pharmacological Profile

ParameterCompound XSulpiride (Reference)
D2 Binding Affinity (Ki, nM) [Insert Value]~10-60 nM[5][32]
D2 Functional Antagonism (IC50, nM) [Insert Value][Insert Value]
Receptor Selectivity (Ki, nM)
vs. D1 Receptor[Insert Value]>10,000 nM[5]
vs. D3 Receptor[Insert Value]~2-20 nM[2]
vs. 5-HT2A Receptor[Insert Value]High micromolar range

Table 2: Comparative In Vitro ADME/Tox Profile

ParameterCompound XSulpiride (Reference)
HLM Stability (t½, min) [Insert Value]Not significantly metabolized[4]
Caco-2 Permeability (Papp A-B, 10⁻⁶ cm/s) [Insert Value]Low (~0.2-0.5)[4]
Efflux Ratio (Papp B-A / Papp A-B) [Insert Value]>2 (P-gp substrate)
Cytotoxicity (CC50, µM) [Insert Value]>100 µM

Discussion and Conclusion

This comparative guide outlines a robust and logical framework for the initial in vitro characterization of 3-Hydroxy-5-nitro-N-propylbenzamide (Compound X) as a potential dopamine D2 receptor antagonist, using Sulpiride as a clinically relevant benchmark. The causality behind the experimental choices is clear: we begin with the most fundamental property—target binding—then move to functional activity at that target, and finally assess the broader "drug-like" properties that are critical for further development.

The data generated will allow researchers to answer key questions:

  • Potency: Is Compound X more or less potent than Sulpiride in binding to and antagonizing the D2 receptor?

  • Selectivity: Does Compound X offer a superior selectivity profile, particularly with respect to the D3 receptor, which may have implications for its side-effect profile?

  • Pharmacokinetics: Does Compound X exhibit improved metabolic stability or permeability compared to Sulpiride's known low bioavailability? Is it also a substrate for efflux pumps?

  • Safety: Does Compound X show any signs of in vitro cytotoxicity at concentrations relevant to its pharmacological activity?

The answers to these questions, derived from the self-validating protocols described, will provide a solid foundation for making informed decisions about the future trajectory of Compound X. A favorable profile—for instance, higher potency, improved selectivity away from D3, better permeability, and a clean cytotoxicity profile—would strongly support its advancement into more complex cellular models and subsequent in vivo studies.

References

  • What is Sulpiride used for? - Patsnap Synapse. (2024, June 14). Available at: [Link]

  • What is the mechanism of Sulpiride? - Patsnap Synapse. (2024, July 17). Available at: [Link]

  • The mode of action of sulpiride as an atypical antidepressant agent - PubMed. (n.d.). Available at: [Link]

  • Sulpiride: Uses & Dosage | MIMS Philippines. (n.d.). Available at: [Link]

  • Microsomal Stability Assay Protocol - AxisPharm. (n.d.). Available at: [Link]

  • Sulpiride - Wikipedia. (n.d.). Available at: [Link]

  • MTT Assay Protocol. (n.d.). Available at: [Link]

  • Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments. (n.d.). Available at: [Link]

  • Permeability Assay on Caco-2 Cells - Bienta. (n.d.). Available at: [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation - CLYTE Technologies. (2025, December 24). Available at: [Link]

  • Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI. (2017, November 20). Available at: [Link]

  • In Vitro ADME - Selvita. (n.d.). Available at: [Link]

  • Caco-2 Permeability Assay - Domainex. (n.d.). Available at: [Link]

  • Optimization of the Caco-2 permeability assay to screen drug compounds for intestinal absorption and efflux - PubMed. (n.d.). Available at: [Link]

  • Protocol for the Human Liver Microsome Stability Assay - ResearchGate. (n.d.). Available at: [Link]

  • metabolic stability in liver microsomes - Mercell. (n.d.). Available at: [Link]

  • Caco-2 Permeability Assay - Evotec. (n.d.). Available at: [Link]

  • In vitro ADME drug discovery services - Symeres. (n.d.). Available at: [Link]

  • Microsomal Clearance/Stability Assay - Domainex. (n.d.). Available at: [Link]

  • Elucidation of G-protein and β-arrestin functional selectivity at the dopamine D2 receptor. (n.d.). Available at: [Link]

  • In Vitro ADME Assays: Principles, Applications & Protocols - Creative Biolabs. (n.d.). Available at: [Link]

  • Neuroleptics with differential affinities at dopamine D2 receptors and sigma receptors affect differently the N-methyl-D-aspartate-induced increase in intracellular calcium concentration: involvement of protein kinase - PubMed. (n.d.). Available at: [Link]

  • D2 Dopamine Receptor Assay - Innoprot GPCR Functional Assays. (n.d.). Available at: [Link]

  • Evaluation of Functional Selectivity of Haloperidol, Clozapine, and LASSBio-579, an Experimental Compound With Antipsychotic-Like Actions in Rodents, at G Protein and Arrestin Signaling Downstream of the Dopamine D2 Receptor - Frontiers. (2019, June 3). Available at: [Link]

  • ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science. (n.d.). Available at: [Link]

  • In Vitro ADME-BioDuro-Global CRDMO, Rooted in Science. (n.d.). Available at: [Link]

  • GPCR Assay Services | ION Biosciences. (n.d.). Available at: [Link]

  • Discovery, Optimization, and Characterization of Novel D2 Dopamine Receptor Selective Antagonists | Journal of Medicinal Chemistry - ACS Publications. (2014, March 25). Available at: [Link]

  • Discovery, optimization, and characterization of a novel series of dopamine D2 versus D3 receptor selective antagonists - Probe Reports from the NIH Molecular Libraries Program. (2012, December 25). Available at: [Link]

  • Assays for enhanced activity of low efficacy partial agonists at the D2 dopamine receptor - PMC. (n.d.). Available at: [Link]

  • Dopamine D2-receptor affinity of antipsychotics in relation to subjective well-being in patients with a psychotic disorder - Amsterdam UMC. (n.d.). Available at: [Link]

  • Identification and Characterization of ML321: A Novel and Highly Selective D2 Dopamine Receptor Antagonist with Efficacy in Animal Models That Predict Atypical Antipsychotic Activity - PMC. (n.d.). Available at: [Link]

  • Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements. (2023, February 16). Available at: [Link]

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  • Sulpiride and the role of dopaminergic receptor blockade in the antipsychotic activity of neuroleptics - PubMed. (n.d.). Available at: [Link]

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  • Dopamine Receptor Ligand Selectivity—An In Silico/In Vitro Insight - PMC. (n.d.). Available at: [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 3-Hydroxy-5-nitro-N-propylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Hazard Assessment and Waste Characterization

The proper disposal of any chemical begins with a thorough understanding of its potential hazards. In the absence of specific toxicological and reactivity data for 3-Hydroxy-5-nitro-N-propylbenzamide, we must infer its characteristics from its constituent parts.

  • Nitroaromatic Moiety: The presence of a nitro group on a benzene ring is a significant structural alert. Aromatic nitro compounds are often toxic, can be flammable, and may exhibit thermal or shock sensitivity.[1][2] They are generally incompatible with strong bases, amines, and both oxidizing and reducing agents, as contact can lead to vigorous or even explosive reactions.[1]

  • Benzamide Moiety: Benzamide and its derivatives present a range of potential health hazards. While some are relatively benign, others are classified as harmful if swallowed, can cause skin and eye irritation, and may even be suspected of causing genetic defects.[3]

Based on this structural analysis, 3-Hydroxy-5-nitro-N-propylbenzamide must be treated as a regulated hazardous waste stream. Under the Resource Conservation and Recovery Act (RCRA), it is the generator's responsibility to make this determination before disposal.[4][5]

Inferred Property Value / Observation Justification & Source(s)
Physical State Likely a crystalline solid at room temperature.Based on analogous compounds like 3-Nitrobenzamide.[6]
Hazard Classification Hazardous Waste . Must not be disposed of in regular trash or down the drain.[1][7]The nitroaromatic structure strongly suggests potential reactivity, toxicity, and environmental hazard.
Reactivity Potentially reactive. Avoid contact with strong oxidizing agents, strong bases, and reducing agents.[1][6]Nitro compounds are known for their reactivity.[1]
Toxicity Assumed to be harmful if swallowed or inhaled and an irritant to skin and eyes.A conservative assessment based on hazards of both nitro compounds and various benzamide derivatives.[3][8]
Environmental Hazard Potential for long-lasting harmful effects to aquatic life.A common characteristic of complex organic molecules, particularly those not readily biodegradable.[3]

Part 2: Safety Protocols for Handling and Waste Accumulation

Prior to and during the waste collection process, strict adherence to safety protocols is mandatory to protect laboratory personnel.

Personal Protective Equipment (PPE): Always wear appropriate PPE when handling the compound or its waste:

  • Eye Protection: Chemical safety goggles and a face shield.[2]

  • Skin Protection: Chemical-resistant gloves (e.g., nitrile), a flame-retardant lab coat, and closed-toe shoes.[2]

  • Respiratory Protection: All handling should occur within a certified chemical fume hood to minimize inhalation exposure.[1]

Spill Response: In the event of a spill, immediate and correct action is crucial.

  • Alert personnel in the immediate area and evacuate if necessary.[1]

  • Eliminate all nearby ignition sources.[1]

  • Wearing appropriate PPE, contain the spill using a non-combustible absorbent material such as sand, vermiculite, or earth.[1][2] Do not use paper towels or other combustible materials.

  • Carefully collect the absorbed material and any contaminated debris into a designated, sealed container for hazardous waste disposal.[2]

  • Decontaminate the spill area with an appropriate solvent (e.g., ethanol or acetone), followed by soap and water.[3] All decontamination materials, including rinsate, must be collected as hazardous waste.[3]

Part 3: Step-by-Step Disposal Protocol

The disposal of 3-Hydroxy-5-nitro-N-propylbenzamide must be managed as a formal hazardous waste stream in compliance with institutional policies and EPA regulations.[9][10]

Step 1: Waste Segregation Isolate waste containing 3-Hydroxy-5-nitro-N-propylbenzamide from all other chemical waste streams.[2][3] Mixing with incompatible materials can lead to dangerous reactions.[11] This includes pure, unused compound and any solutions or mixtures from experimental procedures.

Step 2: Containerization and Labeling

  • Select a Compatible Container: Use a designated, properly sealed container made of a compatible material like glass or a polyethylene-lined steel drum.[2][3]

  • Ensure Secure Closure: The container must have a tight-fitting lid to prevent any release of vapors or solids.[12] Do not fill the container beyond 80-90% capacity to allow for potential vapor expansion.[2]

  • Label Correctly: The container must be clearly and accurately labeled. The label must include:

    • The words "Hazardous Waste"[3]

    • The full chemical name: "3-Hydroxy-5-nitro-N-propylbenzamide"

    • The CAS Number: "1395037-75-8"

    • An indication of the primary hazards (e.g., Toxic, Irritant)

Step 3: Temporary On-Site Storage Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) or a central hazardous waste storage area.[3][10] This area must be:

  • Cool, dry, and well-ventilated.[1][12]

  • Away from heat, sparks, open flames, and direct sunlight.[1][11]

  • Segregated from incompatible materials.[1]

  • Equipped with secondary containment to capture any potential leaks.[2]

Step 4: Final Disposal Procedure

  • Contact EHS: Never attempt to treat or dispose of this chemical yourself. Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup by a licensed hazardous waste disposal company.[2][3][12]

  • Provide Documentation: Complete all required waste manifests or disposal forms as mandated by your institution and the EPA.[9][10] This "cradle-to-grave" documentation ensures the waste is tracked until its final destruction.[4][5]

  • Method of Destruction: The most probable disposal method for this type of compound is high-temperature incineration at a permitted Treatment, Storage, and Disposal Facility (TSDF).[2]

Step 5: Decontamination of Labware Thoroughly decontaminate any laboratory equipment (glassware, spatulas, etc.) that has come into contact with the chemical. Rinse with a suitable solvent (e.g., acetone, ethanol) and then wash with soap and water. All rinsate and cleaning materials must be collected and disposed of as hazardous waste.[3]

Part 4: Disposal Workflow Visualization

The following diagram illustrates the decision-making process for the proper disposal of 3-Hydroxy-5-nitro-N-propylbenzamide.

G Disposal Workflow for 3-Hydroxy-5-nitro-N-propylbenzamide start Identify 3-Hydroxy-5-nitro- N-propylbenzamide as Waste is_spill Is this a spill? start->is_spill spill_protocol Execute Spill Response Protocol: 1. Evacuate & Alert 2. Contain with non-combustible absorbent 3. Collect all materials as hazardous waste is_spill->spill_protocol Yes segregate Segregate from all other waste streams is_spill->segregate No (Routine Disposal) containerize Place in a compatible, sealed, and clearly labeled Hazardous Waste container spill_protocol->containerize segregate->containerize store Store in designated, cool, and ventilated Satellite Accumulation Area (SAA) containerize->store contact_ehs Contact Institutional EHS for pickup by licensed vendor store->contact_ehs end Waste Disposed via High-Temperature Incineration contact_ehs->end

Caption: A flowchart outlining the procedural steps for the safe disposal of 3-Hydroxy-5-nitro-N-propylbenzamide.

References

  • Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. (2022, July 12). Vertex AI Search.
  • Technical Support Center: Safe Handling and Storage of Nitro Compounds. Benchchem.
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Personal protective equipment for handling 3-Hydroxy-5-nitro-N-propylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

As drug development workflows increasingly incorporate complex functionalized aromatics, understanding the precise physicochemical behavior of these compounds is paramount. 3-Hydroxy-5-nitro-N-propylbenzamide (CAS: 1395037-75-8) is a synthetic nitroaromatic phenol derivative. While highly valuable in chemical biology and medicinal chemistry, its structural moieties present synergistic safety hazards.

This guide provides a comprehensive, self-validating framework for handling this compound. By moving beyond basic compliance and understanding the mechanistic causality behind each safety requirement, researchers can ensure absolute operational integrity and personal protection.

Mechanistic Hazard Profile

To effectively mitigate risk, one must understand the molecular behavior of 3-Hydroxy-5-nitro-N-propylbenzamide upon biological exposure. The hazards are not arbitrary; they are direct consequences of its functional groups, as supported by [1].

  • Nitroaromatic Toxicity (H302): The nitro (

    
    ) group is highly susceptible to enzymatic reduction in vivo, forming reactive hydroxylamines. If systemically absorbed, these metabolites can oxidize hemoglobin to methemoglobin, drastically reducing oxygen transport capacity.
    
  • Phenolic Corrosivity (H315, H319): The electron-withdrawing nature of the meta-nitro group significantly increases the acidity of the phenolic hydroxyl (

    
    ) group. Upon contact with physiological moisture (such as sweat or ocular fluid), it rapidly dissociates, causing localized protein denaturation and severe tissue irritation [2].
    
  • Enhanced Lipophilicity: The

    
    -propyl chain on the benzamide moiety increases the molecule's overall lipophilicity compared to primary amides. This structural feature facilitates rapid dermal penetration, making skin contact disproportionately dangerous.
    
  • Particulate Respiratory Hazard (H335): As a crystalline solid, the aerodynamic diameter of milled chemical dusts allows them to bypass upper respiratory cilia. Inhalation leads to deep pulmonary absorption and rapid systemic entry [3].

Quantitative Hazard & Operational Data
Hazard ClassGHS StatementMechanistic TriggerOperational Constraint
Acute Toxicity (Oral) H302: Harmful if swallowedNitro reduction to hydroxylamineAbsolute ban on eating/drinking; mandate closed-system transfer.
Skin Irritation H315: Causes skin irritationPhenolic acidity denatures proteinsDouble-gloving with

0.11 mm Nitrile required.
Eye Irritation H319: Causes serious eye irritationRapid dissolution in ocular fluidANSI Z87.1 tight-fitting goggles required.
STOT SE 3 H335: May cause respiratory irritationCrystalline dust enters lower airwayHandle exclusively in a Class II Fume Hood (

0.5 m/s flow).

Personal Protective Equipment (PPE) Matrix

Standard latex gloves and safety glasses are fundamentally insufficient for handling lipophilic nitroaromatics. The following PPE matrix is mechanistically designed to counter the specific permeation risks of 3-Hydroxy-5-nitro-N-propylbenzamide.

PPE CategorySpecificationMechanistic Justification
Hand Protection Double-layered Nitrile (Outer layer

0.11 mm thickness)
Nitroaromatics can rapidly permeate thin latex. Nitrile provides a robust chemical barrier against polar and lipophilic organic dusts.
Eye Protection ANSI Z87.1 tight-fitting chemical splash gogglesPhenolic dusts cause severe corneal damage upon contact with ocular fluid due to rapid dissolution and localized pH drops.
Body Protection Flame-resistant, non-porous laboratory coatPrevents particulate accumulation on personal clothing, mitigating chronic, low-dose dermal exposure.
Respiratory NIOSH-approved N95 or P100 particulate respiratorRequired only if handling outside of a validated fume hood to prevent deep pulmonary absorption of aerosolized particulates.

Self-Validating Standard Operating Protocols (SOPs)

Every protocol in high-stakes chemical handling must be a self-validating system. Do not proceed to the next step unless the validation criteria are explicitly met.

Protocol A: Primary Handling & Solubilization
  • Step 1: Environmental Verification

    • Action: Activate the Class II chemical fume hood and clear the workspace of incompatible oxidizing agents.

    • Causality: Prevents inhalation of aerosolized nitroaromatic dust and mitigates exothermic reactions.

    • Validation: Check the digital airflow monitor. It must read between 0.4 to 0.6 m/s (80–120 fpm). Hold a Kimwipe near the sash; it must be gently pulled inward.

  • Step 2: PPE Donning & Integrity Check

    • Action: Equip goggles, lab coat, and double nitrile gloves.

    • Causality: Ensures a complete barrier against lipophilic skin penetration.

    • Validation: Perform a "glove inflation test" (trap air and squeeze) on the outer gloves to ensure zero micro-punctures before donning.

  • Step 3: Anti-Static Transfer

    • Action: Use a grounded, anti-static weighing spatula to transfer the solid compound into a pre-tared vial.

    • Causality: Static charge causes dry phenolic powders to repel and aerosolize, drastically increasing inhalation risk.

    • Validation: Observe the analytical balance. The reading must stabilize within 3 seconds; erratic, drifting readings indicate static interference, requiring the use of an anti-static ionizer before proceeding.

Protocol B: Accidental Release & Spill Remediation

Phenolic compounds require highly specific spill management techniques. Never dry-sweep a nitroaromatic powder. [4]

  • Step 1: Perimeter Isolation

    • Action: Immediately halt work and establish a minimum 2-meter isolation radius around the spill.

    • Causality: Prevents personnel from tracking hazardous particulates across the laboratory floor.

    • Validation: Visual confirmation that no personnel are within the cordoned zone without N95/P100 respirators and full PPE.

  • Step 2: Dust Suppression via Solvation

    • Action: Gently mist the spilled powder with 60–70% ethanol using a squeeze bottle.

    • Causality: Ethanol dampens the powder to prevent aerosolization while partially solubilizing the lipophilic compound for highly efficient physical pickup.

    • Validation: The spilled powder must appear visibly wet, darkened, and clumped before any mechanical sweeping begins.

  • Step 3: Collection and Decontamination

    • Action: Wipe up the dampened material with absorbent chemical pads. Wash the underlying surface with a mild soap and water solution.

    • Causality: Soap surfactants encapsulate and remove residual hydrophobic nitroaromatic traces that volatile ethanol might leave behind upon evaporation.

    • Validation: Wipe the cleaned surface with a pure white tissue. The tissue must show absolutely no yellow tint (the characteristic color of nitroaromatic residue).

Protocol C: Chemical Waste Disposal
  • Step 1: Segregation

    • Action: Place all contaminated consumables (tips, wipes, gloves) into a sealable, solid hazardous waste container specifically designated for "Toxic Organics / Nitroaromatics."

    • Causality: Prevents cross-reactions with strong acids or oxidizers in general waste streams, which can trigger exothermic decomposition.

    • Validation: Verify the waste log confirms no incompatible chemicals (e.g., chlorosulfuric acid, strong alkalis) are present in the designated bin.

Visualizing the Safety Workflow

The following logic tree dictates the immediate operational decisions required when handling 3-Hydroxy-5-nitro-N-propylbenzamide.

G N1 1. Pre-Operation Check Validate Hood Flow (≥0.5 m/s) N2 2. Don Advanced PPE (Nitrile, Goggles, Lab Coat) N1->N2 N3 3. Compound Handling Weighing & Solubilization N2->N3 N4 Containment Breach? (Spill or Aerosol) N3->N4 N5 4A. Evacuate & Isolate Secure 2m Perimeter N4->N5 Yes (Spill) N8 Proceed to Experiment (Standard Workflow) N4->N8 No (Safe) N6 4B. Dampen with 70% EtOH Prevent Dust Generation N5->N6 N7 5. Hazardous Waste Seal & Log Disposal N6->N7 N8->N7 Post-Assay

Workflow for handling 3-Hydroxy-5-nitro-N-propylbenzamide and spill response.

References

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